Product packaging for NIBR189(Cat. No.:CAS No. 1599432-08-2)

NIBR189

Cat. No.: B609572
CAS No.: 1599432-08-2
M. Wt: 429.3 g/mol
InChI Key: OFHXXBRBGWUOHR-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GPR183 agonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21BrN2O3 B609572 NIBR189 CAS No. 1599432-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-27-19-9-5-17(6-10-19)21(26)24-14-12-23(13-15-24)20(25)11-4-16-2-7-18(22)8-3-16/h2-11H,12-15H2,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHXXBRBGWUOHR-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599432-08-2
Record name (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NIBR189

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIBR189 is a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative data from key in vitro and in vivo studies are summarized, and relevant signaling pathways and experimental workflows are visually represented. This document is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a small molecule antagonist developed for the EBI2/GPR183 receptor. EBI2 is a G protein-coupled receptor that plays a crucial role in the adaptive immune response by guiding the migration of immune cells, particularly B cells, to specific locations within secondary lymphoid organs. The endogenous ligand for EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol. By blocking the action of 7α,25-OHC, this compound can modulate immune cell trafficking, making it a valuable tool for studying the physiological roles of EBI2 and a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the EBI2/GPR183 receptor. This compound binds to the receptor, thereby preventing the binding of its endogenous agonist, 7α,25-OHC. This blockade of agonist binding inhibits the downstream signaling cascade initiated by EBI2 activation.

Molecular Target: EBI2/GPR183

EBI2/GPR183 is a class A G protein-coupled receptor. Upon binding of 7α,25-OHC, EBI2 couples to inhibitory G proteins of the Gαi family. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the dissociation of the Gαi and Gβγ subunits, which then go on to modulate various downstream effector pathways. A key consequence of EBI2 activation is the chemotaxis of immune cells along a gradient of 7α,25-OHC.

Downstream Signaling Inhibition

By preventing the activation of EBI2, this compound effectively abrogates the Gαi-mediated signaling cascade. The key downstream effects of this compound's antagonistic activity include:

  • Inhibition of Gαi Protein Activation: this compound blocks the conformational change in EBI2 that is necessary for the exchange of GDP for GTP on the Gαi subunit, thus preventing its activation.

  • Suppression of Calcium Mobilization: The activation of EBI2 can lead to an increase in intracellular calcium concentration. This compound inhibits this agonist-induced calcium flux.

  • Blockade of Cell Migration: A primary physiological role of the EBI2/7α,25-OHC axis is to direct immune cell migration. This compound potently inhibits the chemotactic migration of immune cells, such as the human monocytic cell line U937, towards a 7α,25-OHC gradient.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Parameter Species Assay IC50 Value Reference
EBI2 AntagonismHumanCalcium Mobilization11 nM[1]
EBI2 AntagonismMouseCalcium Mobilization16 nM[1]
Oxysterol-dependent Activation InhibitionNot SpecifiedNot Specified9 nM[1]
U937 Cell Migration InhibitionHumanChemotaxis Assay0.3 nM[1]
Gαi Protein Activation InhibitionHumanGTP Turnover Assay~0.23 µM

Table 1: In Vitro Potency of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an EBI2 agonist in Chinese Hamster Ovary (CHO) cells stably expressing the human EBI2 receptor.

  • Cell Line: CHO cells stably expressing human EBI2/GPR183.

  • Reagents:

    • This compound (various concentrations)

    • 7α,25-dihydroxycholesterol (7α,25-OHC) as the agonist

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Protocol:

    • Seed CHO-EBI2 cells into 96-well black-walled, clear-bottom plates and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.

    • Measure the baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Add a fixed concentration of the agonist 7α,25-OHC to stimulate the EBI2 receptor.

    • Immediately measure the change in fluorescence intensity over time.

    • The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to block the migration of U937 cells towards a chemoattractant gradient of 7α,25-OHC. A common method for this is the transwell migration assay.

  • Cell Line: Human monocytic cell line U937.

  • Reagents:

    • This compound (various concentrations)

    • 7α,25-dihydroxycholesterol (7α,25-OHC) as the chemoattractant

    • Cell culture medium (e.g., RPMI-1640 with 0.5% BSA)

  • Protocol:

    • Culture U937 cells and resuspend them in migration buffer (e.g., serum-free media).

    • Pre-incubate the U937 cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Place transwell inserts (e.g., with a 5 µm pore size) into the wells of a 24-well plate.

    • Add the chemoattractant 7α,25-OHC to the lower chamber of the wells.

    • Add the pre-incubated U937 cells to the upper chamber of the transwell inserts.

    • Incubate the plate for a period that allows for cell migration (e.g., 3 hours) at 37°C in a CO2 incubator.

    • After incubation, remove the non-migrated cells from the upper surface of the insert membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields.

    • The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of this compound.

Gαi Activation Assay (GTPγS Binding Assay)

This biochemical assay directly measures the activation of Gαi proteins by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes containing the EBI2 receptor.

  • Preparation: Cell membranes from cells expressing the EBI2/GPR183 receptor.

  • Reagents:

    • This compound (various concentrations)

    • 7α,25-dihydroxycholesterol (7α,25-OHC) as the agonist

    • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

    • GDP

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Protocol:

    • In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of this compound or vehicle.

    • Add the agonist 7α,25-OHC to stimulate the receptor.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding to activated Gαi proteins.

    • Terminate the reaction by rapid filtration through a filter mat, which traps the membranes.

    • Wash the filters to remove unbound [35S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The IC50 value is calculated by determining the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

Visualizations

Signaling Pathway

EBI2_Signaling_Pathway 7a,25-OHC 7a,25-OHC EBI2 EBI2/GPR183 7a,25-OHC->EBI2 Binds & Activates This compound This compound This compound->EBI2 Binds & Inhibits Gai_GDP Gαi-GDP EBI2->Gai_GDP Promotes GDP/GTP Exchange Gbetagamma Gβγ Gai_GTP Gαi-GTP Gai_GDP->Gai_GTP Migration Cell Migration Gbetagamma->Migration AdenylylCyclase Adenylyl Cyclase Gai_GTP->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP cAMP->Migration

Caption: this compound antagonizes the EBI2/GPR183 receptor, blocking Gαi-mediated signaling and subsequent cell migration.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start seed_cells Seed CHO-EBI2 cells in 96-well plate start->seed_cells load_dye Load cells with calcium-sensitive dye seed_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_this compound Pre-incubate with This compound or vehicle wash_cells->add_this compound read_baseline Measure baseline fluorescence (FLIPR) add_this compound->read_baseline add_agonist Add 7α,25-OHC (agonist) read_baseline->add_agonist read_response Measure fluorescence change over time add_agonist->read_response analyze_data Calculate IC50 read_response->analyze_data

Caption: Workflow for determining the IC50 of this compound using a calcium mobilization assay.

Experimental Workflow: Transwell Migration Assay

Transwell_Migration_Workflow start Start prepare_cells Prepare U937 cells in migration buffer start->prepare_cells preincubate Pre-incubate cells with This compound or vehicle prepare_cells->preincubate add_cells Add cells to upper chamber preincubate->add_cells setup_transwell Add chemoattractant to lower chamber setup_transwell->add_cells incubate Incubate for 3 hours at 37°C add_cells->incubate remove_nonmigrated Remove non-migrated cells incubate->remove_nonmigrated fix_stain Fix and stain migrated cells remove_nonmigrated->fix_stain count_cells Count migrated cells fix_stain->count_cells analyze_data Calculate IC50 count_cells->analyze_data

Caption: Workflow for assessing the inhibitory effect of this compound on U937 cell migration.

Conclusion

This compound is a well-characterized antagonist of the EBI2/GPR183 receptor. Its mechanism of action, involving the inhibition of Gαi-mediated signaling and subsequent blockade of immune cell migration, is supported by robust in vitro data. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other modulators of the EBI2 signaling pathway. This molecule serves as a critical tool for dissecting the roles of EBI2 in health and disease and holds promise for the development of novel therapeutics for immune-mediated disorders.

References

NIBR189: A Technical Guide to its Function as an EBI2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NIBR189, a potent and selective antagonist of the EBI2 (Epstein-Barr virus-induced gene 2) receptor, also known as GPR183. This document details its mechanism of action, summarizes its quantitative activity, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Function and Mechanism of Action

This compound is a small molecule antagonist that effectively blocks the signaling of the EBI2 receptor. EBI2 is a G protein-coupled receptor (GPCR) predominantly expressed on immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][2] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that plays a crucial role in directing immune cell migration and positioning within lymphoid tissues.[2][3][4] By binding to EBI2, this compound prevents the downstream signaling cascade initiated by 7α,25-OHC, thereby inhibiting immune cell migration and modulation of inflammatory responses.[1] This mechanism of action makes this compound a valuable tool for studying the physiological roles of the EBI2 pathway and a potential therapeutic agent for autoimmune and inflammatory diseases.[5][6]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeSpeciesCell Line/SystemTargetParameterValue (nM)Reference(s)
EBI2 AntagonismHumanEBI2IC5011[5]
EBI2 AntagonismMouseEBI2IC5016[5]
Oxysterol-dependent ActivationIC509[5]
Cell MigrationHumanU937 cellsEBI2IC500.3[5]
Gαi Protein Activation (in detergent)HumanEBI2IC50230[7]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

Route of AdministrationDose (mg/kg)CL (µL/min/mg)t1/2 (h)Vss (L/kg)AUC (nmol·h/L)Cmax (nmol/L)Reference(s)
Intravenous (IV)1161.11.42435[5]
Oral (PO)33608[5]

Signaling Pathway and Experimental Workflows

EBI2 Signaling Pathway

The binding of the agonist 7α,25-OHC to the EBI2 receptor initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors such as MAP kinases (ERK and p38) and mobilization of intracellular calcium. These signaling events ultimately culminate in cellular responses like chemotaxis. This compound blocks the initial binding of the agonist, thereby inhibiting this entire cascade.

EBI2_Signaling_Pathway EBI2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7a,25-OHC 7a,25-OHC EBI2 EBI2 (GPR183) 7a,25-OHC->EBI2 Binds to This compound This compound This compound->EBI2 Blocks G_protein Gαi/βγ EBI2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK, p38) G_protein->MAPK Activates Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces cAMP cAMP AC->cAMP Produces Cell_Migration Cell Migration MAPK->Cell_Migration Ca_mobilization->Cell_Migration

Caption: EBI2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vitro Characterization of this compound

This workflow outlines the key in vitro assays used to characterize the function of this compound as an EBI2 antagonist.

In_Vitro_Workflow In Vitro Characterization Workflow for this compound cluster_assays Assays cluster_readouts Readouts Binding_Assay Competition Binding Assay Binding_Readout Determine Ki or IC50 for binding displacement Binding_Assay->Binding_Readout GTP_Assay GTPγS Binding Assay GTP_Readout Measure inhibition of GTPγS binding (IC50) GTP_Assay->GTP_Readout Calcium_Assay Calcium Mobilization Assay Calcium_Readout Quantify blockade of agonist-induced Ca²⁺ flux (IC50) Calcium_Assay->Calcium_Readout Migration_Assay Cell Migration Assay Migration_Readout Assess inhibition of chemotaxis (IC50) Migration_Assay->Migration_Readout

Caption: Workflow for the in vitro functional characterization of this compound.

Detailed Experimental Protocols

Cell Migration Assay (Transwell)

This protocol is designed to assess the ability of this compound to inhibit EBI2-mediated cell migration towards its agonist, 7α,25-OHC.

Materials:

  • U937 cells (human monocytic cell line) or other EBI2-expressing immune cells.

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size).

  • 24-well plates.

  • 7α,25-dihydroxycholesterol (7α,25-OHC).

  • This compound.

  • Bovine Serum Albumin (BSA).

  • Calcein-AM.

Procedure:

  • Cell Preparation: Culture U937 cells in RPMI 1640 with 10% FBS. Prior to the assay, wash the cells and resuspend them in migration buffer (RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in migration buffer to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.[5]

  • Chemoattractant Preparation: Prepare a solution of 7α,25-OHC in migration buffer at a concentration known to induce optimal migration (e.g., 100 nM).

  • Assay Setup:

    • Add 600 µL of the 7α,25-OHC solution to the lower wells of a 24-well plate. For negative controls, add migration buffer alone.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.[5]

  • Quantification:

    • Carefully remove the inserts.

    • To quantify migrated cells, add a solution containing a cell lysis buffer and a fluorescent DNA dye (e.g., CyQUANT) to the lower wells.

    • Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

    • Alternatively, aspirate the media from the lower chamber, centrifuge to pellet the cells, resuspend in a known volume, and count using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Calcium Mobilization Assay

This protocol measures the ability of this compound to block the increase in intracellular calcium concentration induced by EBI2 activation.

Materials:

  • CHO-K1 cells stably expressing human EBI2.

  • F-12K Medium with 10% FBS.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Probenecid.

  • 7α,25-dihydroxycholesterol (7α,25-OHC).

  • This compound.

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the EBI2-expressing CHO-K1 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in a buffered salt solution (e.g., HBSS).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions or vehicle to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of 7α,25-OHC in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

    • Inject the 7α,25-OHC solution into the wells.

    • Continue to record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound. Determine the IC50 value using a dose-response curve.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a functional readout of Gαi coupling.

Materials:

  • Membranes prepared from cells overexpressing the EBI2 receptor.

  • [35S]GTPγS.

  • GDP.

  • 7α,25-dihydroxycholesterol (7α,25-OHC).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filter manifold for vacuum filtration.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 5-10 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound or vehicle in the assay buffer.

  • Agonist Addition: Add 7α,25-OHC at a concentration that gives a robust signal (e.g., 100 nM). For basal binding, add buffer alone.

  • Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the basal binding from all values. Calculate the percent inhibition of agonist-stimulated [35S]GTPγS binding for each this compound concentration. Determine the IC50 value from a dose-response curve.

In Vivo Administration in Mice

This protocol provides a general guideline for the administration of this compound to mice for efficacy studies in models of autoimmune or inflammatory diseases.

Materials:

  • This compound.

  • Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose in water, or 10% DMSO in 90% corn oil).[5]

  • Mice (strain appropriate for the disease model, e.g., C57BL/6 for EAE).

  • Gavage needles or appropriate syringes and needles for the chosen route of administration.

Procedure:

  • Formulation Preparation:

    • For oral gavage, a suspension of this compound can be prepared in 0.5% methylcellulose. Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to obtain a uniform suspension.

    • For intraperitoneal injection, a solution or suspension can be prepared. For example, a stock solution in DMSO can be diluted in corn oil or a solution of 20% SBE-β-CD in saline.[5] Ensure the final DMSO concentration is low to avoid toxicity. Sonication may be required to aid dissolution.[5]

  • Dosing:

    • The dose of this compound will depend on the specific disease model and study design. Doses in the range of 10-50 mg/kg have been used in various studies.

    • Administer the formulation to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be appropriate for the size of the mouse (e.g., 5-10 mL/kg for oral gavage).

  • Dosing Schedule:

    • The frequency of administration will also be model-dependent. For example, in some autoimmune models, dosing may be initiated before or at the time of disease induction and continued daily or twice daily.[8]

  • Monitoring:

    • Monitor the animals regularly for clinical signs of the disease, body weight, and any adverse effects of the treatment.

    • At the end of the study, tissues can be collected for histological and immunological analysis to assess the efficacy of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory resources. Always adhere to institutional guidelines for animal care and use and laboratory safety.

References

GPR183 Signaling and the Antagonistic Role of NIBR189: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical regulator of immune cell migration and positioning.[1][2] Its activation by specific oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), orchestrates the movement of B cells, T cells, and dendritic cells within secondary lymphoid organs, playing a pivotal role in the adaptive immune response.[1][2][3] Dysregulation of the GPR183 signaling pathway has been implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[3][4] This technical guide provides an in-depth overview of the GPR183 signaling cascade, the pharmacological effects of its antagonist NIBR189, and detailed experimental protocols for studying this pathway.

The GPR183 Signaling Pathway

GPR183 is a Class A G protein-coupled receptor (GPCR) that is predominantly expressed on various immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][5] The primary endogenous ligand for GPR183 is 7α,25-OHC, an oxysterol synthesized from cholesterol through the enzymatic action of cholesterol 25-hydroxylase (CH25H) and cytochrome P450 7B1 (CYP7B1).[6][7]

Upon binding of 7α,25-OHC, GPR183 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[8][9] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More critically for its role in cell migration, the dissociation of the Gβγ subunits from Gαi initiates a signaling cascade that promotes chemotaxis.[10] This involves the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K), which in turn activates Akt and subsequently leads to the activation of small GTPases like Rac and Cdc42, culminating in cytoskeletal rearrangements necessary for cell movement.

Furthermore, GPR183 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), pathways known to be involved in cell proliferation, differentiation, and inflammation.[8][9]

GPR183_Signaling_Pathway Ligand 7α,25-OHC GPR183 GPR183 Ligand->GPR183 Binds G_protein Gαiβγ GPR183->G_protein Activates ERK p-ERK GPR183->ERK p38 p-p38 GPR183->p38 Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_alpha_i->AC Inhibits PI3K PI3K G_beta_gamma->PI3K Activates Chemotaxis Chemotaxis PI3K->Chemotaxis Leads to

GPR183 Signaling Cascade

This compound: A GPR183 Antagonist

This compound is a potent and selective small-molecule antagonist of GPR183.[1] It competitively inhibits the binding of 7α,25-OHC to the receptor, thereby blocking the downstream signaling events.[11] The antagonistic activity of this compound has been demonstrated in various in vitro and in vivo models, where it effectively inhibits immune cell migration and mitigates inflammatory responses.[1][12]

Recent studies have highlighted the therapeutic potential of this compound in preclinical models of severe viral respiratory infections, such as influenza and SARS-CoV-2.[12] In these models, this compound treatment reduced the infiltration of macrophages into the lungs and decreased the production of pro-inflammatory cytokines.[12] Furthermore, structural optimization of this compound has led to the development of new antagonists with improved pharmacokinetic profiles and efficacy in models of inflammatory bowel disease.

Quantitative Data on GPR183 Ligands and this compound

The following tables summarize the binding affinities and functional potencies of the endogenous agonist 7α,25-OHC and the antagonist this compound for GPR183.

CompoundAssay TypeSpeciesIC50 / EC50 / KdReference
This compound GPR183 InhibitionHumanIC50: 11 nM[1]
GPR183 InhibitionMouseIC50: 16 nM[1]
Oxysterol-dependent activation block-IC50: 9 nM[1]
U937 cell migration blockHumanIC50: 0.3 nM[1]
Gαi protein activation inhibitionHumanIC50: ~0.23 µM[13]
7α,25-Dihydroxycholesterol (7α,25-OHC) GPR183 Activation (GTPγS)HumanEC50: 140 pM[8][14]
GPR183 BindingHumanKd: 450 pM[8][14]
cAMP Production InhibitionHumanIC50: 2 nM[14]
β-arrestin RecruitmentHumanEC50: 39.8 nM[15]
G protein activationHumanEC50: 60 nM[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the GPR183 signaling pathway and the effects of its modulators.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR183 activation, typically through Gαq-coupling (or co-transfection with a promiscuous Gα subunit like Gα16).[16][17]

Principle: Upon ligand binding, GPR183 activation leads to the release of calcium from intracellular stores.[16] This change in calcium concentration is detected by a fluorescent calcium indicator dye.

Protocol:

  • Cell Culture: Culture HEK293T cells transiently co-transfected with GPR183 and a promiscuous Gα16 subunit in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.[18]

  • Compound Preparation: Prepare serial dilutions of the agonist (7α,25-OHC) and antagonist (this compound). For antagonist testing, pre-incubate the cells with this compound for a defined period before adding the agonist.

  • Fluorescence Measurement: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Inject the compounds and continuously record the fluorescence intensity (excitation ~490 nm, emission ~525 nm) for at least 60-120 seconds.[18]

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) to determine the cellular response. Plot concentration-response curves to determine EC50 for agonists and IC50 for antagonists.

Calcium_Mobilization_Workflow A Seed GPR183-expressing cells in 96-well plate B Load cells with Fluo-4 AM dye A->B C Prepare agonist/antagonist dilutions B->C D Measure baseline fluorescence (FLIPR) C->D E Inject compounds D->E F Record fluorescence change over time E->F G Analyze data and calculate EC50/IC50 F->G

Calcium Mobilization Assay Workflow
Chemotaxis Assay (Transwell)

This assay quantifies the migration of GPR183-expressing cells towards a chemoattractant gradient.

Principle: Cells are placed in the upper chamber of a Transwell insert, separated by a porous membrane from the lower chamber containing the chemoattractant (7α,25-OHC). The number of cells that migrate through the pores to the lower chamber is quantified.

Protocol:

  • Cell Preparation: Culture GPR183-expressing cells (e.g., HL-60 or primary immune cells) and resuspend them in serum-free medium.[4]

  • Assay Setup: Place Transwell inserts (with appropriate pore size, e.g., 5 μm) into a 24-well plate.[19]

  • Chemoattractant Gradient: Add medium containing the chemoattractant (7α,25-OHC) to the lower chamber. To test antagonists, add this compound to both the upper and lower chambers.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).

  • Quantification:

    • Non-adherent cells: Count the cells that have migrated to the lower chamber using a hemocytometer or flow cytometry.

    • Adherent cells: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane with a dye like crystal violet. Elute the dye and measure the absorbance, or count the stained cells under a microscope.[20]

Chemotaxis_Assay_Logic Upper Upper Chamber: GPR183+ Cells (+/- this compound) Membrane Porous Membrane Upper->Membrane Lower Lower Chamber: 7α,25-OHC (+/- this compound) Membrane->Lower Gradient Chemoattractant Gradient Lower->Gradient Migration Cell Migration Gradient->Migration Inhibition Inhibition of Migration Migration->Inhibition Blocked by NIBR189_node This compound NIBR189_node->Inhibition

Logic of this compound in a Chemotaxis Assay
Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to GPR183 and can be used to determine the binding affinity of unlabeled compounds like this compound.

Principle: A radiolabeled ligand (e.g., [3H]-7α,25-OHC) is incubated with a membrane preparation containing GPR183. The amount of bound radioactivity is measured. In competition assays, the ability of an unlabeled compound (this compound) to displace the radioligand is quantified to determine its binding affinity (Ki).[21]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing GPR183 by homogenization and centrifugation.[6]

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).[6]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[6]

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of an unlabeled ligand. Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the concentration of the competitor to generate a competition curve and calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.

Conclusion

The GPR183 signaling pathway is a key regulator of immune cell trafficking and represents a promising target for the development of novel therapeutics for inflammatory and autoimmune diseases. The antagonist this compound has proven to be a valuable tool for elucidating the role of GPR183 in these processes and serves as a lead compound for the development of next-generation GPR183 inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this important signaling pathway and to screen for new modulators with therapeutic potential.

References

NIBR189: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR189 is a potent and selective small-molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 is a key regulator of immune cell migration and positioning, playing a crucial role in the adaptive immune response. Its activation by endogenous oxysterol ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), guides B cells, T cells, and dendritic cells to specific locations within secondary lymphoid organs. Dysregulation of the EBI2 signaling pathway has been implicated in the pathogenesis of several autoimmune diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its potential applications in autoimmune disease research.

Mechanism of Action

This compound exerts its effects by directly antagonizing the EBI2 receptor. By binding to EBI2, it prevents the binding of the endogenous agonist 7α,25-OHC, thereby inhibiting downstream signaling cascades. This blockade of EBI2 signaling disrupts the chemotactic cues that guide immune cells, ultimately interfering with the inflammatory processes that drive autoimmune diseases. The EBI2 signaling pathway is primarily coupled to Gαi proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell migration.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

Assay TypeSpeciesCell Line/SystemIC50 (nM)Reference
EBI2 AntagonismHumanRecombinant11[1]
EBI2 AntagonismMouseRecombinant16[1]
Oxysterol-dependent Activation-CHO cells9[1]
Cell MigrationHumanU937 cells0.3[1]

Table 2: Pharmacokinetic Properties of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (nmol/L)t1/2 (h)AUC (nmol·h/L)CL (µL/min/mg)Vss (L/kg)Reference
Intravenous (IV)1-1.12435161.4[1]
Oral (PO)3--3608--[1]

Signaling Pathways and Experimental Workflows

EBI2 Signaling Pathway

The following diagram illustrates the EBI2 signaling cascade upon activation by its endogenous ligand, 7α,25-OHC, and the point of inhibition by this compound.

EBI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-dihydroxycholesterol (7α,25-OHC) EBI2 EBI2 (GPR183) Receptor 7a,25-OHC->EBI2 Binds and Activates This compound This compound This compound->EBI2 Binds and Inhibits G_protein Gαi/βγ EBI2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt cAMP ↓ cAMP AC->cAMP Migration Cell Migration MAPK_ERK->Migration PI3K_Akt->Migration

Caption: EBI2 signaling pathway and inhibition by this compound.

Experimental Workflow: Cell Migration Assay

The following diagram outlines a typical workflow for a transwell cell migration assay to evaluate the effect of this compound.

Cell_Migration_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells 1. Prepare U937 cell suspension in serum-free media add_cells 4. Add cell suspension to upper chamber (transwell insert) prep_cells->add_cells prep_chemo 2. Prepare chemoattractant (e.g., 7α,25-OHC) in lower chamber prep_chemo->add_cells prep_nibr 3. Prepare this compound dilutions add_nibr 5. Add this compound or vehicle to upper chamber prep_nibr->add_nibr add_cells->add_nibr incubate 6. Incubate for 3 hours at 37°C add_nibr->incubate remove_cells 7. Remove non-migrated cells from upper surface of insert incubate->remove_cells stain_cells 8. Fix and stain migrated cells on lower surface remove_cells->stain_cells count_cells 9. Count migrated cells under a microscope stain_cells->count_cells analyze_data 10. Calculate % inhibition and IC50 value count_cells->analyze_data

Caption: Workflow for a transwell cell migration assay.

Experimental Protocols

Cell Migration Assay (Transwell Assay)

This protocol is adapted for the U937 monocytic cell line.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Serum-free RPMI-1640 medium

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • This compound

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • 24-well plates

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture U937 cells in complete RPMI-1640 medium. Prior to the assay, harvest the cells and wash them with serum-free medium. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of serum-free RPMI-1640 containing the chemoattractant (e.g., 100 nM 7α,25-OHC) to the lower chambers of a 24-well plate.

    • Add 100 µL of the U937 cell suspension to the upper chamber of each transwell insert.

    • Add this compound at various concentrations (or vehicle control) to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.[1]

  • Analysis:

    • After incubation, carefully remove the transwell inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

    • Stain the fixed cells with Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Count the number of migrated cells in several random fields of view using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

In Vivo Studies in Autoimmune Disease Models

This compound has shown potential in preclinical models of autoimmune diseases, particularly those where immune cell migration is a key pathological feature.

Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis:

In a transfer EAE model, the migration of encephalitogenic T cells into the central nervous system (CNS) is a critical step. Studies have shown that EBI2 is highly expressed in multiple sclerosis lesions.[2] In a preclinical study, the EBI2 antagonist this compound was used to pre-treat peripheral blood mononuclear cells (PBMCs), which largely diminished the migration of CD4+ T cells towards the EBI2 ligand 7α,25-OHC.[2] While specific in vivo efficacy data with this compound in EAE models is still emerging, the inhibition of key pathogenic cell migration suggests its therapeutic potential.

Systemic Lupus Erythematosus (SLE):

In skin lesions of lupus patients, there is an upregulation of enzymes that produce 7α,25-OHC, which in turn promotes the recruitment of GPR183-expressing immune cells. A GPR183 inhibitor was shown to attenuate the enhanced recruitment of peripheral blood mononuclear cells by fibroblasts stimulated with IL-1β, a key cytokine in lupus pathogenesis.[3] This suggests that targeting the EBI2/GPR183 pathway with antagonists like this compound could be a viable therapeutic strategy for cutaneous lupus.

Rheumatoid Arthritis (RA):

While direct in vivo studies with this compound in RA models are not yet widely published, a recent study on a novel GPR183 antagonist, compound 32, demonstrated significant efficacy in a mouse collagen-induced arthritis (CIA) model.[4] This compound reduced paw swelling, joint inflammation, and the expression of pro-inflammatory cytokines at a dose of 0.1 mg/kg.[4] These findings strongly support the therapeutic potential of targeting GPR183 in RA and suggest that this compound would likely exhibit similar beneficial effects.

Conclusion

This compound is a valuable research tool for investigating the role of the EBI2 signaling pathway in autoimmune and inflammatory diseases. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The provided data and protocols offer a starting point for researchers to explore the therapeutic potential of targeting EBI2 in a variety of autoimmune conditions. Further research, particularly in well-defined animal models of autoimmunity, will be crucial to fully elucidate the clinical potential of this compound and other EBI2 antagonists.

References

Structural Analysis of NIBR189 Binding to EBI2/GPR183: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions of NIBR189, a potent antagonist of the Epstein-Barr virus-induced gene 2 (EBI2/GPR183) receptor. EBI2 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell migration and has been implicated in various autoimmune and inflammatory diseases. This compound has emerged as a valuable tool for studying EBI2 signaling and as a potential therapeutic agent. This document outlines the key quantitative data, detailed experimental protocols for characterizing this compound binding and function, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound in various assays. These values highlight the compound's high affinity and antagonist activity at the EBI2 receptor.

Parameter Species Assay Type Value (nM) Reference
IC50 HumanInhibition of EBI211[1]
IC50 MouseInhibition of EBI216[1]
IC50 -Oxysterol-dependent activation9[1]
IC50 -U937 cell migration0.3[1]
IC50 -Gαi protein activation (in the presence of 100 nM 7α,25-OHC)230[1]

Table 1: In Vitro Potency of this compound

Structural Insights into this compound Binding

While a co-crystal structure of this compound with EBI2 is not publicly available, significant insights into its binding can be inferred from mutagenesis studies of the natural ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), and the cryo-electron microscopy (cryo-EM) structure of EBI2 in complex with the inverse agonist GSK682753A.

The binding pocket for oxysterols in EBI2 is located within the transmembrane (TM) bundle. Key residues identified through mutagenesis studies as crucial for 7α,25-OHC binding include Arg87 in TM-II, Tyr112 and Tyr116 in TM-III, Asn114 in TM-III, Glu183 in the second extracellular loop (ECL2), and Tyr260 in TM-VI[2]. The cryo-EM structure of the active EBI2-Gαi complex with 7α,25-OHC confirms that the TMs 3-7 form a hydrophobic cavity to accommodate the ligand, with Tyr116 and Tyr260 engaging the 7α-hydroxyl group, and Arg87 and Tyr112 interacting with the 25-hydroxyl group[1].

Given that this compound is a competitive antagonist, it is highly probable that it occupies the same orthosteric binding pocket as the natural ligand and other synthetic modulators. The development of this compound originated from a medicinal chemistry campaign starting with the antagonist NIBR127[3]. The structural modifications leading to this compound likely optimized its interactions with the hydrophobic and polar features of this binding site.

EBI2 Signaling Pathway

Activation of EBI2 by its endogenous oxysterol ligands, such as 7α,25-OHC, initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream effects on mitogen-activated protein kinases (MAPKs) like ERK and p38, ultimately resulting in chemotaxis.

EBI2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 7a,25-OHC 7α,25-OHC (Agonist) EBI2 EBI2/GPR183 7a,25-OHC->EBI2 Binds & Activates This compound This compound (Antagonist) This compound->EBI2 Binds & Inhibits G_protein Gαiβγ EBI2->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits MAPK MAPK Cascade (ERK, p38) G_beta_gamma->MAPK cAMP cAMP AC->cAMP Converts ATP to Migration Cell Migration MAPK->Migration

EBI2/GPR183 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the binding and functional activity of this compound at the EBI2 receptor.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand ([³H]7α,25-OHC) from the EBI2 receptor, allowing for the determination of its binding affinity.

Materials:

  • HEK293 or CHO cell membranes expressing human EBI2

  • [³H]7α,25-OHC (radioligand)

  • This compound (test compound)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% (w/v) BSA

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 25 µL of binding buffer, 25 µL of the appropriate this compound dilution, and 25 µL of [³H]7α,25-OHC (to a final concentration of ~1-5 nM).

  • Add 25 µL of EBI2-expressing cell membranes (typically 5-20 µg of protein per well) to initiate the binding reaction.

  • For non-specific binding control wells, add a high concentration of unlabeled 7α,25-OHC (e.g., 10 µM) instead of this compound.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation fluid to each vial and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Gαi Activation Assay (Fluorescence-Based GTP Turnover)

This assay measures the ability of EBI2 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on the Gαi subunit upon agonist stimulation, and the inhibition of this process by an antagonist like this compound.

Materials:

  • Purified, recombinant human EBI2 receptor

  • Purified, recombinant heterotrimeric Gαiβγ protein

  • BODIPY-FL-GTP or a similar fluorescent GTP analog

  • 7α,25-OHC (agonist)

  • This compound (antagonist)

  • Assay buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 µM GDP, 0.05% (w/v) n-Dodecyl-β-D-maltoside (DDM)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and a fixed concentration of 7α,25-OHC in assay buffer.

  • In a 384-well plate, mix the purified EBI2 receptor (final concentration ~10-50 nM) and Gαiβγ protein (final concentration ~200-500 nM).

  • Add the this compound dilutions and the fixed concentration of 7α,25-OHC (typically at its EC80) to the EBI2/G protein mixture. For agonist control wells, add only 7α,25-OHC. For basal control wells, add only buffer.

  • Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding the fluorescent GTP analog (final concentration ~50-200 nM).

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for BODIPY-FL-GTP).

  • Record data points every 30-60 seconds for 30-60 minutes.

  • Calculate the initial rate of the reaction (slope of the linear phase of the fluorescence curve) for each condition.

  • Plot the initial rates against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to block the migration of EBI2-expressing cells (e.g., U937 monocytes) towards a chemoattractant (7α,25-OHC).

Materials:

  • U937 cells

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Serum-free RPMI 1640 medium

  • 7α,25-OHC (chemoattractant)

  • This compound (antagonist)

  • Transwell inserts with a 5 µm pore size for 24-well plates

  • Calcein-AM or similar cell viability dye

  • Fluorescence plate reader

Procedure:

  • Culture U937 cells in complete medium. The day before the assay, resuspend the cells in serum-free medium and incubate overnight.

  • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • In the lower chamber of a 24-well plate, add 600 µL of serum-free medium containing 7α,25-OHC (at a concentration that induces sub-maximal migration, e.g., 10-100 nM). For negative control wells, add serum-free medium without the chemoattractant.

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the pre-incubated U937 cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Carefully remove the inserts from the plate. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • To quantify the migrated cells, add a fluorescent dye such as Calcein-AM to the lower chamber and incubate according to the manufacturer's instructions.

  • Read the fluorescence in the lower chamber using a fluorescence plate reader.

  • Plot the fluorescence intensity (proportional to the number of migrated cells) against the concentration of this compound and determine the IC50 value.

Experimental Workflow Summary

The characterization of this compound's interaction with EBI2 typically follows a logical progression from initial binding confirmation to functional cellular assays.

Experimental_Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay g_protein_assay Gαi Activation Assay (Determine functional IC50) binding_assay->g_protein_assay Confirm target engagement cell_migration_assay Cell Migration Assay (Determine cellular IC50) g_protein_assay->cell_migration_assay Assess functional antagonism structural_analysis Structural Analysis (Homology Modeling/Docking) cell_migration_assay->structural_analysis Investigate cellular efficacy conclusion Characterization of This compound as an EBI2 Antagonist structural_analysis->conclusion Elucidate binding mode

Workflow for this compound Characterization

References

NIBR189: A Technical Guide to Selectivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR189 is a potent and selective small-molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 is a key regulator of immune cell migration, and its modulation presents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the selectivity and potential off-target effects of this compound, based on publicly available data. It includes a summary of its potency, details on the EBI2 signaling pathway, and generalized experimental protocols for key assays used in its characterization.

Data Presentation

On-Target Potency of this compound

This compound demonstrates high affinity and functional antagonism against its intended target, EBI2. The following table summarizes the reported in vitro potency of this compound from various functional assays.

TargetAssay TypeSpeciesIC50 (nM)Reference
EBI2 (GPR183)Inhibition of Oxysterol-Dependent ActivationHuman11[1]
EBI2 (GPR183)Inhibition of Oxysterol-Dependent ActivationMouse16[1]
EBI2 (GPR183)Blockade of Oxysterol-Dependent ActivationNot Specified9[1]
EBI2 (GPR183)U937 Cell Migration BlockadeHuman0.3[1]
EBI2 (GPR183)GTP Turnover AssayNot Specified230
Off-Target Selectivity Profile

A comprehensive off-target selectivity profile for this compound against a broad panel of kinases, GPCRs, ion channels, and other enzymes is not publicly available. Typically, pharmaceutical lead compounds are screened against extensive safety panels (e.g., CEREP, Eurofins SafetyScreen, Reaction Biology InVEST) to identify potential off-target liabilities. While the primary publication describing this compound mentions its extensive characterization in various functional signaling assays, the specific results of broad panel screening have not been disclosed in the accessible literature.[2]

The absence of this data in the public domain precludes a detailed tabular summary of off-target effects. Researchers are advised to consider this lack of comprehensive public data when evaluating the potential for off-target activities of this compound in their experimental systems.

Signaling Pathways and Experimental Workflows

EBI2 (GPR183) Signaling Pathway

EBI2 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Upon binding of its endogenous oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC), EBI2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, EBI2 signaling involves the recruitment of β-arrestin, which can mediate G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK and p38. The culmination of these signaling events is the regulation of immune cell migration.

EBI2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol EBI2 EBI2 (GPR183) G_protein Gαi/βγ EBI2->G_protein Activation b_arrestin β-Arrestin EBI2->b_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Cell_Migration Cell Migration G_protein->Cell_Migration cAMP cAMP AC->cAMP Conversion of ATP MAPK_cascade MAPK Cascade (ERK, p38) b_arrestin->MAPK_cascade Activation MAPK_cascade->Cell_Migration cAMP->Cell_Migration Modulation Oxysterol Oxysterol (e.g., 7α,25-OHC) Oxysterol->EBI2 Agonist This compound This compound This compound->EBI2 Antagonist GPCR_Antagonist_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., Calcium Mobilization Assay) - Cells expressing EBI2 - Agonist (e.g., 7α,25-OHC) - Test Compounds start->primary_screen hit_identification Hit Identification (Compounds inhibiting agonist response) primary_screen->hit_identification dose_response Dose-Response Analysis (IC50 Determination) hit_identification->dose_response Confirmed Hits secondary_assays Secondary Assays - Radioligand Binding Assay - cAMP Assay - Cell Migration Assay dose_response->secondary_assays selectivity_profiling Selectivity Profiling (Off-target screening panels) secondary_assays->selectivity_profiling lead_compound Lead Compound (e.g., this compound) selectivity_profiling->lead_compound

References

An In-Depth Technical Guide to the Pharmacology of NIBR189

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIBR189 is a potent and selective small-molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 and its endogenous oxysterol ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), play a crucial role in regulating immune cell migration and positioning, making this signaling axis a compelling target for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activities, and key experimental methodologies. All quantitative data are summarized in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Pharmacology

This compound exerts its pharmacological effect by directly competing with the natural ligand, 7α,25-OHC, for binding to the EBI2 receptor. This antagonism blocks the downstream signaling cascade initiated by ligand binding, thereby inhibiting immune cell migration.

Mechanism of Action

EBI2 is a G protein-coupled receptor that primarily signals through the Gαi subunit of heterotrimeric G proteins. Upon activation by 7α,25-OHC, EBI2 promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the βγ subunits. Both the Gαi-GTP and the Gβγ dimer can then modulate the activity of various downstream effector proteins. This signaling cascade ultimately results in the reorganization of the actin cytoskeleton, leading to chemotaxis. This compound, by binding to EBI2, prevents this conformational change and subsequent G protein activation.

Signaling Pathway

The EBI2 signaling pathway is integral to the directed migration of various immune cells, including B cells, T cells, and dendritic cells. The key steps in this pathway and the inhibitory action of this compound are illustrated below.

EBI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7a,25-OHC EBI2 EBI2/GPR183 7a,25-OHC->EBI2 Binds & Activates G_protein Gαiβγ EBI2->G_protein Activates Gai_GTP Gαi-GTP G_protein->Gai_GTP Gby Gβγ G_protein->Gby This compound This compound This compound->EBI2 Binds & Inhibits MAPK_Pathway MAPK Pathway (ERK, p38) Gai_GTP->MAPK_Pathway Modulates Gby->MAPK_Pathway Modulates Cell_Migration Cell Migration MAPK_Pathway->Cell_Migration Induces

Figure 1: EBI2 Signaling Pathway and this compound Inhibition.

Quantitative Pharmacological Data

The potency of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound
Assay TypeSpeciesParameterValue (nM)Reference(s)
EBI2 BindingHumanIC5011[1][2]
EBI2 BindingMouseIC5016[1][2]
Functional Assay (Oxysterol-dependent activation)HumanIC509[2]
Functional Assay (Gαi protein activation)HumanIC50~230[3]
U937 Cell MigrationHumanIC500.3[2]

Note: The discrepancy in functional assay IC50 values may be due to different experimental conditions and readout methods.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

To date, a comprehensive public dataset of pharmacokinetic parameters for this compound including Cmax, Tmax, half-life, and bioavailability following oral and intravenous administration in mice has not been identified in the reviewed literature. It is stated that the compound possesses pharmacokinetic properties suitable for in vivo experiments[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. This section outlines the core experimental protocols used to characterize this compound.

EBI2 Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of this compound for the EBI2 receptor.

Principle: The assay measures the ability of unlabeled this compound to displace a radiolabeled EBI2 ligand, typically [3H]-7α,25-OHC, from membranes prepared from cells overexpressing the EBI2 receptor.

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes from EBI2-expressing cells Incubate Incubate Membranes with [3H]-7α,25-OHC and varying concentrations of this compound Membrane_Prep->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Count Quantify bound radioactivity using scintillation counting Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes from EBI2-expressing cells Incubate Incubate Membranes with 7α,25-OHC, [35S]GTPγS, GDP, and varying concentrations of this compound Membrane_Prep->Incubate Filter Separate bound from free [35S]GTPγS by filtration Incubate->Filter Count Quantify bound radioactivity using scintillation counting Filter->Count Analyze Calculate IC50 value Count->Analyze Migration_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification Prepare_Cells Prepare U937 cell suspension with varying concentrations of this compound Add_Cells Add cell suspension to the upper chamber (insert) Prepare_Cells->Add_Cells Add_Chemoattractant Add 7α,25-OHC to the lower chamber of a transwell plate Add_Chemoattractant->Add_Cells Incubate Incubate for a defined period (e.g., 3 hours) to allow migration Add_Cells->Incubate Quantify_Migration Quantify migrated cells in the lower chamber (e.g., using a fluorescent dye) Incubate->Quantify_Migration Analyze Calculate IC50 for migration inhibition Quantify_Migration->Analyze

References

Methodological & Application

NIBR189 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

NIBR189 is a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183.[1] EBI2 is a G protein-coupled receptor (GPCR) that is activated by oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). The EBI2 signaling pathway plays a crucial role in the adaptive immune response by directing the migration of B cells and other immune cells. Dysregulation of this pathway has been linked to autoimmune diseases, making EBI2 an attractive therapeutic target.[2] this compound inhibits both human and mouse EBI2, making it a valuable tool for studying the biological functions of this receptor and for preclinical research in autoimmune and inflammatory disorders.[1]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound. The included assays are designed to assess the potency of this compound in inhibiting EBI2 signaling and function.

Data Presentation

The following table summarizes the quantitative data for this compound activity in various in vitro assays.

Assay TypeTargetSpeciesLigand/StimulusParameterValueReference
Functional AssayEBI2/GPR183HumanOxysterolIC5011 nM[1]
Functional AssayEBI2/GPR183MouseOxysterolIC5016 nM[1]
Gαi Protein Activation AssayEBI2/GPR183N/A7α,25-OHC (100 nM)IC50~0.23 µM[3]
Cell Migration AssayEBI2/GPR183HumanOxysterolIC500.3 nM[1]

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of EBI2/GPR183 and the inhibitory action of this compound.

EBI2_Signaling_Pathway cluster_membrane Cell Membrane EBI2 EBI2 (GPR183) G_protein Gi/o Protein EBI2->G_protein Activates Migration Cell Migration EBI2->Migration Promotes Oxysterol 7α,25-OHC (Agonist) Oxysterol->EBI2 Activates This compound This compound (Antagonist) This compound->EBI2 Inhibits AC Adenylyl Cyclase G_protein->AC ERK pERK G_protein->ERK p38 p-p38 G_protein->p38 Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization cAMP ↓ cAMP AC->cAMP

Caption: EBI2 signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Culture and Differentiation of U937 Cells

The human monocytic cell line U937 is a suitable model for studying EBI2-mediated cell migration.

  • Cell Line: U937 (ATCC® CRL-1593.2™)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Differentiation (optional, for macrophage-like phenotype): To differentiate U937 monocytes into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10-100 ng/mL for 48-72 hours.[4] Differentiated cells will become adherent.

EBI2-Mediated Cell Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit the migration of EBI2-expressing cells towards an agonist.

Caption: Workflow for the EBI2-mediated cell migration assay.

Materials:

  • U937 cells

  • Serum-free RPMI-1640 medium with 1% BSA

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • This compound

  • Transwell plates with 5.0 µm pore size polycarbonate membranes (e.g., Corning HTS Transwell-96)[3]

  • Cell viability reagent (e.g., Cell Counting Kit-8)[3]

  • Plate reader

Protocol:

  • Harvest U937 cells and wash twice with serum-free RPMI-1640. Resuspend cells in serum-free RPMI-1640 with 1% BSA to a final concentration of 2 x 10⁶ cells/mL.

  • Prepare serial dilutions of this compound in the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Fill the lower chambers of the Transwell plate with 240 µL of serum-free RPMI-1640 containing 1% BSA and 10 nM 7α,25-OHC.[3] Include a negative control with no chemoattractant.

  • Carefully place the Transwell inserts into the lower chambers.

  • Add 80 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each insert (1.6 x 10⁵ cells per well).[3]

  • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[3]

  • After incubation, carefully remove the inserts. To quantify the migrated cells in the lower chamber, add a cell viability reagent (e.g., CCK-8) and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[3]

  • Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Gαi Protein Activation Assay (GTP Turnover Assay)

This biochemical assay measures the ability of this compound to inhibit EBI2-mediated Gαi protein activation.

Materials:

  • Purified EBI2 receptor

  • Heterotrimeric Gαi protein

  • GTP

  • GDP

  • 7α,25-OHC

  • This compound

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% L-MNG/0.001% CHS, 200 µM TCEP, 20 mM MgCl₂, 20 µM GDP)[3]

  • GTPase-Glo™ Assay kit (Promega) or similar

Protocol:

  • Prepare a solution of purified EBI2 (e.g., 2 µM) in assay buffer containing 10 µM GTP.[3]

  • Add varying concentrations of this compound to the EBI2 solution, along with a fixed concentration of 7α,25-OHC (e.g., 100 nM).[3] Include a vehicle control.

  • Initiate the reaction by adding the Gαi protein (e.g., 2.5 µM).

  • Incubate for 60 minutes at room temperature.[3]

  • Stop the reaction and measure the amount of remaining GTP using a detection reagent like GTPase-Glo™. This reagent converts GTP to ATP, which then generates a luminescent signal.

  • Measure luminescence using a plate reader.

  • A decrease in signal indicates GTP hydrolysis (G protein activation). Calculate the percent inhibition of G protein activation for each this compound concentration and determine the IC₅₀ value.

Calcium Mobilization Assay

This cell-based functional assay measures the inhibition of EBI2-induced intracellular calcium release by this compound.

Materials:

  • CHO or HEK293 cells stably expressing EBI2

  • Culture medium appropriate for the cell line

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[5]

  • Assay buffer (e.g., Ringer's Solution: 155 mM NaCl, 4.5 mM KCl, 2 mM MgCl₂, 10 mM dextrose, 5 mM HEPES, pH 7.4, supplemented with 1 mM CaCl₂)[5]

  • 7α,25-OHC

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Seed EBI2-expressing cells in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Remove the culture medium and wash the cells with assay buffer.

  • Load the cells with a calcium-sensitive dye (e.g., 1 µM Fura-2 AM) in assay buffer for 60 minutes at 37°C in the dark.[5]

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.[5]

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of 7α,25-OHC (to achieve a final concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin kinetic fluorescence measurements.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Calculate the inhibition of the calcium response for each this compound concentration and determine the IC₅₀ value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for NIBR189 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR189 is a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 is a key regulator of immune cell migration and function, and its endogenous ligands are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). By blocking the interaction of oxysterols with EBI2, this compound effectively inhibits downstream signaling cascades, making it a valuable tool for studying the physiological and pathological roles of the EBI2 pathway. These application notes provide detailed protocols for the use of this compound in various cell culture-based assays.

Mechanism of Action

This compound functions as a competitive antagonist at the EBI2 receptor. EBI2 is a G protein-coupled receptor that primarily signals through the Gi/o family of G proteins. Activation of EBI2 by its oxysterol ligands leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (p38 and ERK) and calcium mobilization. These signaling events are crucial for directing the migration of various immune cells, including B cells, T cells, and macrophages, to specific locations within lymphoid tissues. This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.

Signaling Pathway of EBI2/GPR183

EBI2_Signaling_Pathway cluster_membrane Cell Membrane EBI2 EBI2/GPR183 Gi Gi Protein EBI2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (p38, ERK) Gi->MAPK Ca ↑ Intracellular Ca²⁺ Gi->Ca Oxysterol 7α,25-OHC (Agonist) Oxysterol->EBI2 Activates This compound This compound (Antagonist) This compound->EBI2 Inhibits cAMP ↓ cAMP AC->cAMP Migration Cell Migration MAPK->Migration Ca->Migration

Caption: EBI2/GPR183 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity in various assays.

ParameterSpeciesAssayCell Line/SystemValueReference
IC₅₀HumanEBI2 AntagonismRecombinant receptor11 nM[1]
IC₅₀MouseEBI2 AntagonismRecombinant receptor16 nM[1]
IC₅₀HumanCell MigrationU937 cells0.3 nM[1]
IC₅₀HumanGαi Protein ActivationDetergent solution~0.23 µM
Effective ConcentrationMouseMacrophage Migration InhibitionRAW264.7 cells10 µM[2]

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

Protocol:

  • Reconstitution of Stock Solution (10 mM):

    • This compound is typically supplied as a solid. To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO. For example, for 1 mg of this compound (Molecular Weight: 429.53 g/mol ), add 232.8 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

2. Cell Migration Assay (Transwell Method)

This protocol is designed to assess the inhibitory effect of this compound on the migration of immune cells, such as the human monocytic cell line U937 or the murine macrophage cell line RAW264.7.

Materials:

  • U937 or RAW264.7 cells

  • Complete RPMI-1640 or DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Serum-free medium

  • Chemoattractant (e.g., 7α,25-OHC, or conditioned medium)

  • This compound working solutions

  • Transwell inserts (e.g., 8 µm pore size for monocytes/macrophages)

  • 24-well companion plates

  • Cell scraper or trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Experimental Workflow for Transwell Migration Assay

Transwell_Workflow A 1. Cell Culture (e.g., U937, RAW264.7) B 2. Cell Starvation (Serum-free medium) A->B D 4. Prepare Upper Chamber (Cells in serum-free medium +/- this compound) B->D C 3. Prepare Lower Chamber (Medium +/- Chemoattractant) E 5. Incubation (e.g., 3-24 hours) C->E D->E F 6. Remove Non-migrated Cells E->F G 7. Fix and Stain Migrated Cells F->G H 8. Imaging and Quantification G->H

Caption: A typical workflow for a Transwell cell migration assay using this compound.

Protocol:

  • Cell Preparation:

    • Culture U937 or RAW264.7 cells in complete medium until they reach the desired confluency.

    • The day before the assay, harvest the cells and resuspend them in serum-free medium. Incubate for 2-4 hours to starve the cells.

  • Assay Setup:

    • Add 600 µL of medium to the lower wells of a 24-well plate. This can be serum-free medium (negative control), medium containing a chemoattractant (positive control), or medium with chemoattractant and this compound.

    • Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • In separate tubes, pre-incubate the cell suspension with different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.

  • Incubation:

    • Place the Transwell inserts into the 24-well plate containing the chemoattractant.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a duration determined by the cell type's migration rate (typically 3-24 hours).

  • Quantification:

    • After incubation, carefully remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes or with a fluorescent dye like DAPI.

    • Wash the inserts with water and allow them to air dry.

    • Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.

    • Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

3. ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on EBI2-mediated ERK phosphorylation.

Materials:

  • Cells expressing EBI2 (e.g., U937, primary astrocytes)

  • Serum-free medium

  • 7α,25-OHC (agonist)

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes.

    • Stimulate the cells with an EC₅₀ concentration of 7α,25-OHC for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation. Include a non-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.

4. Calcium Mobilization Assay

This protocol is for measuring changes in intracellular calcium concentration following EBI2 activation and its inhibition by this compound.

Materials:

  • Cells expressing EBI2 (e.g., CHO cells stably expressing EBI2, or U937 cells)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 7α,25-OHC (agonist)

  • This compound working solutions

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating and Dye Loading:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Add this compound or vehicle to the wells and incubate for a specified time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Inject the agonist (7α,25-OHC) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response over baseline for each well.

    • Determine the inhibitory effect of this compound by comparing the calcium response in the presence and absence of the antagonist.

Troubleshooting and Considerations:

  • Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before preparing working solutions. If precipitation occurs in the final medium, consider using a lower concentration or adding a small amount of a non-ionic surfactant like Pluronic F-127.

  • Cell Health: Monitor cell viability in the presence of this compound and DMSO to ensure that the observed effects are not due to cytotoxicity.

  • Agonist Concentration: When studying the antagonistic properties of this compound, use an agonist concentration that elicits a submaximal response (e.g., EC₅₀ or EC₈₀) to allow for the detection of inhibition.

  • Time Course: The optimal treatment time for this compound and the agonist may vary depending on the cell type and the specific assay. It is recommended to perform time-course experiments to determine the ideal incubation periods.

  • Controls: Always include appropriate controls in your experiments:

    • Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

    • Negative control: Cells not treated with any agonist.

    • Positive control: Cells treated with the agonist alone.

References

Application Notes and Protocols for NIBR189 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NIBR189 is a potent and selective antagonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. EBI2 is a key regulator of immune cell migration in response to its endogenous ligands, primarily the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC). By blocking the action of these ligands, this compound can modulate immune responses, making it a valuable tool for studying the role of the EBI2 signaling pathway in various physiological and pathological processes, including autoimmune diseases and viral infections.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies.

Data Presentation

In Vivo Dosages of this compound in Mice

The selection of an appropriate dose for this compound in mice is critical and depends on the specific experimental context, such as the disease model and the route of administration. The following table summarizes reported dosages from preclinical mouse studies.

Mouse StrainDisease ModelDoseRoute of AdministrationDosing ScheduleReference
K18-hACE2SARS-CoV-2 Infection0.1 mg/kgIntraperitoneal (i.p.)Days -1, +1, and +3 post-infection[3]
K18-hACE2SARS-CoV-2 Infection0.5 mg/kgIntraperitoneal (i.p.)Not specified[3]
C57BL/6JInfluenza A Virus Infection7.6 mg/kgOral (p.o.)Twice daily from 1-day post-infection[4]
In Vitro Potency of this compound
TargetSpeciesAssayIC50Reference
EBI2HumanNot specified11 nM[1]
EBI2MouseNot specified16 nM[1]
Oxysterol-dependent activationNot specifiedNot specified9 nM[1]
U937 cell migrationHumanMigration assay0.3 nM[1]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the EBI2 receptor, preventing the binding of its natural oxysterol ligands, most notably 7α,25-OHC. EBI2 is a G-protein coupled receptor that primarily signals through the Gαi subunit.[5] Upon ligand binding, EBI2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that can involve the modulation of mitogen-activated protein kinase (MAPK) pathways.[6] Additionally, EBI2 can also signal through a G-protein-independent pathway by recruiting β-arrestin.[5][7] The culmination of these signaling events is the chemotaxis, or directed migration, of various immune cells, including B cells, T cells, and dendritic cells, to sites of inflammation or lymphoid tissues.[8] By blocking these signaling pathways, this compound effectively inhibits the migration of EBI2-expressing immune cells.

EBI2_Signaling_Pathway EBI2 (GPR183) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 7a,25-OHC 7α,25-OHC (Oxysterol Ligand) EBI2 EBI2 (GPR183) 7a,25-OHC->EBI2 Activates G_protein Gαi/βγ EBI2->G_protein Activates beta_arrestin β-Arrestin EBI2->beta_arrestin Recruits This compound This compound This compound->EBI2 Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates beta_arrestin->MAPK Activates cAMP cAMP AC->cAMP Produces cAMP->MAPK Modulates Migration Cell Migration MAPK->Migration

EBI2 (GPR183) Signaling Pathway

Experimental Protocols

Formulation of this compound for In Vivo Administration

Proper formulation is crucial for the bioavailability and efficacy of this compound in in vivo studies. Below are two recommended protocols for preparing this compound for intraperitoneal or oral administration.

Protocol 1: Suspended Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration [1]

This protocol yields a suspended solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.

  • Add the appropriate volume of DMSO to the this compound powder to create a 10x stock solution. Ensure the powder is fully dissolved.

  • Add the SBE-β-CD in saline solution to the DMSO stock to achieve the final desired concentration of this compound.

  • Vortex the solution thoroughly.

  • If precipitation occurs, use an ultrasonic bath to aid in the suspension of the compound.

  • The final solution will be a suspension. Ensure it is well-mixed before each administration.

Protocol 2: Clear Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration [1]

This protocol aims to create a clear solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing 10% DMSO and 90% corn oil.

  • Add the appropriate volume of DMSO to the this compound powder to create a 10x stock solution. Ensure the powder is fully dissolved.

  • Add the corn oil to the DMSO stock to achieve the final desired concentration of this compound.

  • Vortex the solution thoroughly until it becomes clear.

Experimental Workflow for a Typical In Vivo Mouse Study

The following diagram illustrates a general workflow for an in vivo study in mice using this compound.

Experimental_Workflow General Experimental Workflow for this compound In Vivo Mouse Study cluster_preparation Preparation Phase cluster_treatment Treatment & Induction Phase cluster_monitoring Monitoring & Endpoint Phase Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (e.g., Vehicle, this compound) Animal_Acclimatization->Group_Allocation Disease_Induction Disease Model Induction (if applicable) Group_Allocation->Disease_Induction NIBR189_Formulation This compound Formulation NIBR189_Administration This compound Administration (i.p. or p.o.) NIBR189_Formulation->NIBR189_Administration Disease_Induction->NIBR189_Administration Monitoring Monitoring of Animals (e.g., weight, clinical signs) NIBR189_Administration->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., tissue harvesting, behavioral tests) Monitoring->Endpoint_Collection Data_Analysis Data Analysis Endpoint_Collection->Data_Analysis

General Experimental Workflow
Protocol for Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Formulated this compound solution

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Restrain the mouse firmly by the scruff of the neck to expose the abdomen.

  • Tilt the mouse slightly downwards to allow the abdominal organs to shift away from the injection site.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or major blood vessels.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is present, withdraw the needle and re-insert at a different site with a new needle.

  • Slowly inject the this compound solution. The maximum recommended injection volume is 10 ml/kg.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or adverse reactions.

Protocol for Oral Gavage (p.o.) in Mice

Materials:

  • Formulated this compound solution

  • Sterile syringes (1 ml)

  • Flexible plastic or rigid, ball-tipped gavage needles (18-20 gauge for adult mice)

  • Water or sterile lubricant

Procedure:

  • Restrain the mouse firmly by the scruff of the neck with the head and body in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.

  • Moisten the tip of the gavage needle with water or a sterile lubricant.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly down the esophagus without resistance. If resistance is met, or if the mouse begins to struggle excessively, withdraw the needle and start again.

  • Once the needle is at the predetermined depth, slowly administer the this compound solution. The maximum recommended volume is 10 ml/kg.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the EBI2 signaling pathway in mouse models of disease. The information and protocols provided in this document are intended to serve as a comprehensive guide for researchers. Careful consideration of the dose, route of administration, and formulation is essential for the successful design and execution of in vivo studies with this compound. It is strongly recommended that researchers consult relevant literature and institutional animal care and use committee (IACUC) guidelines before initiating any experiments.

References

Application Notes and Protocols for NIBR189 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NIBR189, a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2/GPR183) receptor, in chemotaxis assays. This document includes detailed protocols for the widely used Boyden chamber/Transwell assay, a summary of quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction to this compound and EBI2 in Chemotaxis

The Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various immune cells.[1][2] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which create chemotactic gradients that guide the movement of B cells, T cells, macrophages, and dendritic cells.[3][4][5] The signaling cascade initiated by EBI2 activation is primarily mediated through the Gαi subunit of heterotrimeric G proteins, leading to downstream cellular responses culminating in directed cell movement.[2][4]

This compound is a small molecule antagonist that effectively blocks the activation of EBI2 by its oxysterol ligands.[6] This inhibitory action makes this compound a valuable tool for studying the role of the EBI2 signaling pathway in immune cell trafficking and for investigating its potential as a therapeutic target in inflammatory and autoimmune diseases.[6][7][8]

Quantitative Data: this compound Inhibition of Chemotaxis

The following table summarizes the inhibitory activity of this compound in various in vitro assays. This data provides a reference for determining appropriate experimental concentrations.

Cell TypeAssay TypeChemoattractantThis compound IC₅₀Reference
Human U937 MonocytesCell Migration7α,25-OHC0.3 nM[6]
Human U937 MonocytesCalcium ReleaseOxysterol9 nM[6]
CHO (recombinant human EBI2)[³⁵S]GTPγS BindingOxysterol (0.33 nM)8.5 nM[6]
CHO (recombinant human EBI2)Gαi Protein Activation7α,25-OHC (100 nM)~0.23 µM[9]
Mouse Macrophages (RAW264.7)Cell MigrationLPS-stimulated astrocyte conditioned mediaAttenuated migration at 10 µM

Signaling Pathway of EBI2 Inhibition by this compound

The activation of EBI2 by its oxysterol ligand initiates a signaling cascade through the Gαi subunit. This leads to the dissociation of the Gβγ subunit, triggering downstream effectors that mediate chemotaxis. This compound acts as a competitive antagonist, preventing the ligand from binding to the receptor and thereby inhibiting the entire downstream signaling cascade.

EBI2_Signaling_Pathway EBI2 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling EBI2 EBI2 (GPR183) Receptor G_protein Heterotrimeric G-protein (Gαi, Gβγ) EBI2->G_protein Coupling G_alpha_i Gαi (activated) G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Oxysterol Oxysterol Ligand (e.g., 7α,25-OHC) Oxysterol->EBI2 Binds & Activates This compound This compound This compound->EBI2 Binds & Inhibits AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC Phospholipase C (PLC) G_beta_gamma->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis cAMP cAMP ↓ AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, p38) Ca_release->MAPK PKC->MAPK Cytoskeletal Actin Cytoskeleton Rearrangement MAPK->Cytoskeletal Migration Cell Migration Cytoskeletal->Migration

Caption: EBI2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Chemotaxis Assay

The following diagram outlines the general workflow for a Boyden chamber/Transwell chemotaxis assay to evaluate the effect of this compound.

Chemotaxis_Workflow This compound Chemotaxis Assay Workflow prep_cells 1. Prepare Cell Suspension (e.g., U937, Macrophages) - Serum-starve cells prep_chambers 2. Prepare Transwell Chambers - Add chemoattractant (e.g., 7α,25-OHC) to lower chamber - Add this compound at various concentrations seed_cells 3. Seed Cells - Add cell suspension to the upper chamber (insert) prep_chambers->seed_cells incubation 4. Incubate - Typically 2-24 hours at 37°C, 5% CO₂ seed_cells->incubation removal 5. Remove Non-migrated Cells - Gently wipe the top surface of the membrane incubation->removal fix_stain 6. Fix and Stain Migrated Cells - Fix with methanol or PFA - Stain with Crystal Violet or DAPI removal->fix_stain quantify 7. Quantify Migration - Count cells in multiple fields under a microscope - Or, elute stain and measure absorbance fix_stain->quantify analysis 8. Data Analysis - Calculate % inhibition of migration - Determine IC₅₀ of this compound quantify->analysis

Caption: A typical workflow for a Boyden chamber chemotaxis assay with this compound.

Detailed Protocol: Boyden Chamber/Transwell Chemotaxis Assay

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells: U937 monocytes, primary macrophages, or other EBI2-expressing immune cells.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Serum-Free Medium: Basal medium without FBS, supplemented with 0.1-0.5% bovine serum albumin (BSA).

  • Chemoattractant: 7α,25-dihydroxycholesterol (7α,25-OHC) or other EBI2 ligands. A stock solution in ethanol or DMSO is recommended.

  • Inhibitor: this compound. A stock solution in DMSO is recommended.

  • Transwell Inserts: 24-well or 96-well format with a polycarbonate membrane (typically 5 µm pore size for monocytes and macrophages).[10]

  • Fixation Solution: 100% Methanol or 4% Paraformaldehyde (PFA) in PBS.

  • Staining Solution: 0.5% Crystal Violet in 25% methanol, or DAPI.

  • Elution Solution (for Crystal Violet): 10% Acetic Acid or 1% SDS.

  • General Lab Equipment: Pipettes, sterile tubes, cell counter, incubator, microscope, plate reader (optional).

Procedure:

  • Cell Preparation: a. Culture cells to 70-80% confluency. b. Harvest the cells and wash them once with serum-free medium. c. Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL. d. Serum-starve the cells for 2-4 hours at 37°C.

  • Assay Setup: a. Prepare a dilution series of this compound in serum-free medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC₅₀. Include a vehicle control (DMSO). b. Pre-incubate the cell suspension with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C. c. Prepare the chemoattractant solution in serum-free medium. A final concentration of 1-10 nM 7α,25-OHC is a good starting point.[9] d. Add 600 µL (for a 24-well plate) of the chemoattractant solution to the lower wells of the Transwell plate. e. For negative controls, add serum-free medium without the chemoattractant to some lower wells. f. For a positive control for inhibition, do not add this compound to some wells with the chemoattractant.

  • Cell Seeding and Incubation: a. Carefully place the Transwell inserts into the wells. b. Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the top of each insert. This corresponds to 1 x 10⁵ cells per insert.[11] c. Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 hours. Incubation time may need to be optimized.[6][11]

  • Staining and Quantification: a. After incubation, carefully remove the inserts from the wells. b. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells. c. Fix the migrated cells on the underside of the membrane by immersing the inserts in 100% methanol for 10 minutes. d. Allow the inserts to air dry completely. e. Stain the migrated cells by immersing the inserts in 0.5% Crystal Violet solution for 10-20 minutes. f. Gently wash the inserts in a beaker of water to remove excess stain. g. Allow the inserts to air dry.

  • Data Collection and Analysis: a. Microscopic Counting: i. Place the insert on a microscope slide. ii. Count the number of stained cells in 3-5 random high-power fields for each insert. iii. Calculate the average number of migrated cells per field. b. Absorbance Reading (for Crystal Violet): i. Place the stained insert into a clean well containing 200 µL of 10% acetic acid to elute the dye. ii. Incubate for 10 minutes with gentle shaking. iii. Transfer the eluate to a 96-well plate and read the absorbance at 570-590 nm. c. Analysis: i. Subtract the background migration (negative control) from all readings. ii. Normalize the data to the positive control (chemoattractant without this compound), which is set to 100% migration. iii. Calculate the percentage inhibition for each this compound concentration. iv. Plot the percentage inhibition against the log of the this compound concentration to determine the IC₅₀ value.

By following these protocols and utilizing the provided data and diagrams, researchers can effectively employ this compound to investigate the role of the EBI2 signaling pathway in chemotaxis and explore its therapeutic potential.

References

Application of NIBR189 in Neuroinflammation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, and neuropathic pain. A key process in neuroinflammation is the recruitment and activation of immune cells, such as microglia and astrocytes, within the central nervous system (CNS). The G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), and its endogenous oxysterol ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), have emerged as significant regulators of immune cell migration and function.

NIBR189 is a potent and selective small-molecule antagonist of GPR183/EBI2.[1][2] By blocking the interaction of 7α,25-OHC with GPR183, this compound inhibits the downstream signaling cascades that mediate immune cell chemotaxis and activation.[3] This makes this compound a valuable pharmacological tool for investigating the role of the GPR183/oxysterol axis in neuroinflammatory processes and for exploring its therapeutic potential in CNS disorders.

Mechanism of Action

This compound functions as a competitive antagonist at the GPR183 receptor. In the context of neuroinflammation, GPR183 is expressed on key immune cells, including microglia and astrocytes.[3] The binding of its ligand, 7α,25-OHC, which can be produced by activated glial cells, triggers a Gαi-coupled signaling cascade. This leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).[3] These signaling events are crucial for directing the migration of immune cells to sites of inflammation and modulating their activation state.

This compound blocks these downstream effects by preventing the initial ligand-receptor interaction, thereby attenuating immune cell infiltration and the production of pro-inflammatory mediators.[4][5]

Data Presentation

Quantitative Data for this compound
ParameterSpeciesValueReference(s)
IC₅₀ (GPR183/EBI2 Inhibition) Human11 nM[1]
Mouse16 nM[1]
IC₅₀ (Oxysterol-dependent activation block) Not specified9 nM[1]
IC₅₀ (U937 cell migration block) Human0.3 nM[1]

Experimental Protocols

In Vitro Model: Inhibition of LPS-Induced Pro-inflammatory Cytokine Release in Primary Astrocytes

This protocol describes how to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated primary astrocytes.

Materials:

  • Primary astrocyte cultures (from mouse or rat)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • BCA Protein Assay Kit

  • 96-well cell culture plates

Protocol:

  • Cell Plating: Seed primary astrocytes in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free DMEM (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

    • Remove the culture medium from the cells and replace it with the this compound-containing medium or vehicle control.

    • Incubate for 1 hour at 37°C and 5% CO₂.

  • LPS Stimulation:

    • Prepare a solution of LPS in serum-free DMEM at a final concentration of 100 ng/mL.

    • Add the LPS solution to all wells except for the unstimulated control wells.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection:

    • Collect the cell culture supernatants and store them at -80°C for cytokine analysis.

    • Wash the cells with PBS and lyse them for protein quantification using the BCA assay.

  • Cytokine Measurement:

    • Quantify the levels of TNF-α and IL-6 in the culture supernatants using ELISA kits according to the manufacturer's instructions.

    • Normalize the cytokine concentrations to the total protein content of the corresponding cell lysates.

In Vivo Model: Amelioration of Neuroinflammation in a Mouse Model of Influenza-Associated Encephalopathy

This protocol is adapted from studies showing the efficacy of this compound in reducing inflammation in viral infection models.[5][6]

Materials:

  • C57BL/6J mice (8-10 weeks old)

  • Influenza A virus (IAV) strain (e.g., H1N1)

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose / 0.5% Tween-80 in water)

  • Anesthesia (e.g., isoflurane)

  • Equipment for intranasal inoculation and oral gavage

  • Brain tissue homogenization buffer and equipment

  • qRT-PCR reagents and primers for inflammatory markers (e.g., Tnf, Il6, Ccl2)

  • Immunohistochemistry reagents

Protocol:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • IAV Infection:

    • Anesthetize the mice lightly with isoflurane.

    • Inoculate the mice intranasally with a sublethal dose of IAV.

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle at a concentration to deliver a dose of 7.6 mg/kg.[6]

    • Beginning 24 hours post-infection, administer this compound or vehicle control via oral gavage twice daily.[6]

  • Monitoring: Monitor the mice daily for weight loss and clinical signs of disease.

  • Tissue Collection: At a predetermined time point (e.g., 7 days post-infection), euthanize the mice and perfuse them with PBS.

    • Collect the brains and divide them sagittally.

    • Fix one hemisphere for immunohistochemistry and snap-freeze the other for molecular analysis.

  • Analysis:

    • qRT-PCR: Extract RNA from the frozen brain tissue, synthesize cDNA, and perform qRT-PCR to quantify the expression of pro-inflammatory genes.

    • Immunohistochemistry: Process the fixed brain tissue for immunohistochemistry to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers) and immune cell infiltration.

Visualizations

GPR183 Signaling Pathway and Inhibition by this compound

GPR183_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a25OHC 7α,25-OHC GPR183 GPR183 (EBI2) 7a25OHC->GPR183 This compound This compound This compound->GPR183 Gai Gαi GPR183->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits MAPK p-ERK / p-p38 MAPK Activation Gai->MAPK cAMP ↓ cAMP Migration Cell Migration & Activation MAPK->Migration

Caption: GPR183 signaling cascade and its inhibition by this compound.

Experimental Workflow for In Vivo Neuroinflammation Model

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Animal Acclimatization Induction Induction of Neuroinflammation (e.g., IAV infection) Acclimatization->Induction Treatment Administer this compound or Vehicle Control (e.g., Oral Gavage) Induction->Treatment Monitoring Daily Monitoring (Weight, Clinical Score) Treatment->Monitoring Euthanasia Euthanasia and Tissue Collection (Brain) Monitoring->Euthanasia Molecular Molecular Analysis (qRT-PCR) Euthanasia->Molecular Histo Histological Analysis (IHC) Euthanasia->Histo

Caption: General workflow for an in vivo neuroinflammation study with this compound.

References

NIBR189: A Potent and Selective Chemical Probe for the EBI2/GPR183 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a crucial role in the adaptive immune response.[1][2] Its endogenous ligands are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC), which guide the migration of immune cells such as B cells, T cells, and dendritic cells.[3][4] The EBI2 signaling pathway is implicated in various physiological and pathological processes, including humoral immunity and autoimmune diseases, making it an attractive target for therapeutic intervention.[1][4]

NIBR189 is a potent and selective small-molecule antagonist of EBI2.[5][6] It serves as a valuable chemical probe for elucidating the biological functions of EBI2 and for validating it as a drug target.[1][6] These application notes provide detailed protocols for utilizing this compound to study EBI2 signaling and function.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against human and mouse EBI2 in various functional assays.

Assay TypeSpeciesAgonist/LigandIC50 (nM)Reference
EBI2 InhibitionHuman-11[5]
EBI2 InhibitionMouse-16[5]
Oxysterol-dependent activation-Oxysterol9[5]
U937 Cell MigrationHuman-0.3[5]
Gαi protein activationHuman100 nM 7α,25-OHC230[7]

Signaling Pathway

EBI2 activation by its oxysterol ligands initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαi subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3] Additionally, EBI2 activation stimulates the mitogen-activated protein kinase (MAPK) pathways, specifically ERK and p38, and induces intracellular calcium mobilization.[8] EBI2 can also signal through a G protein-independent pathway involving the recruitment of β-arrestin.[3]

EBI2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EBI2 EBI2/GPR183 Gai Gαi EBI2->Gai activates Gbg Gβγ EBI2->Gbg MAPK MAPK Pathway (ERK, p38) EBI2->MAPK Ca2 Ca²⁺ Mobilization EBI2->Ca2 bArrestin β-Arrestin EBI2->bArrestin recruits Oxysterol 7α,25-OHC Oxysterol->EBI2 binds AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP produces Migration Cell Migration MAPK->Migration Ca2->Migration bArrestin->Migration This compound This compound This compound->EBI2 inhibits

EBI2 signaling pathway and antagonism by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as an EBI2 antagonist.

Experimental Workflow for this compound Characterization

Experimental_Workflow start Start in_vitro In Vitro Assays start->in_vitro binding Radioligand Binding (Ki determination) in_vitro->binding functional Functional Assays (IC50 determination) in_vitro->functional in_vivo In Vivo Model in_vitro->in_vivo end End binding->end calcium Calcium Mobilization functional->calcium chemotaxis Chemotaxis/Migration functional->chemotaxis barrestin β-Arrestin Recruitment functional->barrestin calcium->end chemotaxis->end barrestin->end pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Studies in_vivo->efficacy pk_pd->end efficacy->end

Workflow for characterizing this compound as an EBI2 probe.
Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing EBI2.

Materials:

  • HEK293 or CHO cells stably expressing human or mouse EBI2.

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • EBI2 agonist (e.g., 7α,25-OHC).

  • This compound.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed EBI2-expressing cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the EBI2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the EBI2 agonist into the wells and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and buffer alone (0%).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis (Cell Migration) Assay

This assay assesses the ability of this compound to block the migration of EBI2-expressing cells towards an agonist gradient.[5] The human monocytic cell line U937 endogenously expresses EBI2 and is a suitable model.[1][5]

Materials:

  • U937 cells.[5]

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Chemotaxis buffer: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

  • EBI2 agonist (e.g., 7α,25-OHC).

  • This compound.

  • Transwell inserts with a 5 µm pore size polycarbonate membrane.

  • 24-well companion plates.

  • Cell viability assay reagent (e.g., CellTiter-Glo).

Protocol:

  • Cell Preparation:

    • Culture U937 cells in RPMI 1640 with 10% FBS.

    • Prior to the assay, harvest the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound in chemotaxis buffer.

    • Prepare the EBI2 agonist in chemotaxis buffer at a concentration that induces optimal migration.

  • Assay Setup:

    • Add the EBI2 agonist solution to the lower chambers of the 24-well plate.

    • In a separate tube, pre-incubate the U937 cell suspension with the this compound dilutions for 30 minutes at 37°C.

    • Add the cell suspension containing this compound to the upper chamber of the Transwell inserts.

    • Carefully place the inserts into the wells of the 24-well plate.

  • Incubation: Incubate the plate for 3 hours at 37°C, 5% CO2.[5]

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Quantify the number of migrated cells in the lower chamber using a cell viability assay or by direct cell counting.

  • Data Analysis:

    • Calculate the percentage of migration relative to the agonist control (100%) and buffer control (0%).

    • Plot the percentage of migration against the logarithm of the this compound concentration and determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the EBI2 receptor by competing with a radiolabeled ligand.

Materials:

  • Membranes from cells overexpressing EBI2.

  • Radiolabeled EBI2 ligand (e.g., [3H]7α,25-OHC).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • This compound.

  • Unlabeled EBI2 ligand (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound in binding buffer.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Logical Relationship of this compound as a Chemical Probe

A good chemical probe should be potent, selective, and well-characterized in cellular assays. This compound fulfills these criteria for targeting EBI2.

NIBR189_Probe_Logic cluster_properties Key Properties cluster_validation Validation Assays cluster_application Applications probe This compound as a Chemical Probe for EBI2 potency High Potency (nM IC50) probe->potency selectivity Selectivity (vs. other GPCRs/targets) probe->selectivity cellular_activity Cellular Activity (blocks migration, Ca²⁺ flux) probe->cellular_activity binding_assay Binding Assays (determine affinity) potency->binding_assay functional_assays Functional Assays (measure antagonism) selectivity->functional_assays cell_based_assays Cell-based Assays (confirm cellular effects) cellular_activity->cell_based_assays target_validation Target Validation binding_assay->target_validation pathway_elucidation Pathway Elucidation binding_assay->pathway_elucidation tool_compound In Vivo Tool Compound binding_assay->tool_compound functional_assays->target_validation functional_assays->pathway_elucidation functional_assays->tool_compound cell_based_assays->target_validation cell_based_assays->pathway_elucidation cell_based_assays->tool_compound

Logical framework for validating this compound as a chemical probe.

Conclusion

This compound is a well-characterized and potent antagonist of the EBI2 receptor. Its high affinity and demonstrated activity in blocking key EBI2-mediated cellular responses, such as migration and calcium mobilization, establish it as an invaluable tool for the scientific community. The protocols outlined in these application notes provide a comprehensive framework for researchers to utilize this compound to further investigate the biology of EBI2 and its role in health and disease.

References

Application Notes and Protocols for NIBR189 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR189 is a potent and selective small molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183. EBI2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the adaptive immune response by directing the migration of immune cells, particularly B cells, T cells, and dendritic cells.[1][2][3] The natural ligands for EBI2 are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which are oxidized forms of cholesterol.[1][4] By binding to EBI2, these oxysterols create a chemotactic gradient that guides immune cells to specific locations within lymphoid organs.[2][5] this compound competitively inhibits this interaction, thereby blocking downstream signaling and inhibiting immune cell migration.[6][7][8] This makes this compound a valuable tool for studying the role of the EBI2-oxysterol axis in various physiological and pathological processes, including autoimmune diseases, inflammatory responses, and viral infections.[7][9][10]

Mechanism of Action & Signaling Pathway

EBI2 is a Gαi-coupled receptor.[1][2] Upon activation by its oxysterol ligand (e.g., 7α,25-OHC), EBI2 initiates a signaling cascade that leads to cell migration. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαi. This, in turn, triggers downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK, as well as the mobilization of intracellular calcium.[1][8][11] The concerted action of these pathways ultimately reorganizes the cytoskeleton and promotes directional cell movement.[1][2] this compound acts as an antagonist, binding to the EBI2 receptor and preventing its activation by endogenous oxysterols, thereby inhibiting the entire downstream signaling cascade.

EBI2_Signaling_Pathway cluster_membrane Cell Membrane EBI2 EBI2 (GPR183) Gai Gαi Protein EBI2->Gai Activation MAPK_Cascade MAPK Cascade (p38, ERK) Gai->MAPK_Cascade Ca_Flux Ca²⁺ Mobilization Gai->Ca_Flux Oxysterol Oxysterol (e.g., 7α,25-OHC) Oxysterol->EBI2 Agonist This compound This compound This compound->EBI2 Antagonist Cell_Migration Cell Migration MAPK_Cascade->Cell_Migration Ca_Flux->Cell_Migration Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., U937, Macrophages) Starvation 2. Serum Starvation (18-24h) Cell_Culture->Starvation Harvest 3. Cell Harvest & Resuspension Starvation->Harvest Pretreatment 4. Pre-incubation with this compound (or vehicle control) Harvest->Pretreatment Assay_Setup 5. Chemotaxis Assay Setup (e.g., Boyden Chamber) Pretreatment->Assay_Setup Incubation 6. Incubation (2-48h) Allow cell migration Assay_Setup->Incubation Quantification 7. Quantification of Migrated Cells Incubation->Quantification Data_Analysis 8. Data Analysis & IC₅₀ Calculation Quantification->Data_Analysis

References

Troubleshooting & Optimization

NIBR189 not inhibiting cell migration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NIBR189, a potent EBI2/GPR183 antagonist. This guide is intended for researchers, scientists, and drug development professionals encountering unexpected results, particularly the lack of inhibition in cell migration assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183.[1][2] Its primary mechanism is to block the binding of endogenous oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC), to the EBI2 receptor.[3][4] This inhibition prevents the activation of downstream Gαi protein signaling pathways that are crucial for mediating immune cell migration.[4][5]

Q2: In which cell types has this compound been shown to inhibit migration?

This compound has been demonstrated to block the migration of various immune cells that express EBI2, including B-cells, T-cells, macrophages, and the U937 monocyte cell line.[1][6][7] The migration of these cells is typically induced by an oxysterol gradient.[8]

Q3: What are the reported IC50 values for this compound?

The inhibitory concentration (IC50) of this compound can vary depending on the assay and cell type. Reported values include:

  • Human EBI2: 11 nM[2]

  • Mouse EBI2: 16 nM[2]

  • Oxysterol-dependent activation: 9 nM[2]

  • U937 cell migration: 0.3 nM[2]

  • Gαi protein activation (in the presence of 100 nM 7α,25-OHC): ~0.23 µM[5]

Troubleshooting Guide: this compound Not Inhibiting Cell Migration

This guide addresses common reasons why this compound may fail to inhibit cell migration in your experiments.

Problem 1: No inhibition of cell migration is observed at expected concentrations.

Potential Cause Troubleshooting Steps
Low or absent EBI2/GPR183 expression in the target cells. 1. Verify EBI2 expression: Confirm that your cell line or primary cells express EBI2 at the protein and/or mRNA level (e.g., via flow cytometry, western blot, or qPCR). 2. Choose an appropriate cell line: Use a cell line known to express EBI2 and respond to its ligands, such as U937 or primary B-cells, as a positive control.
Cell migration is driven by an EBI2-independent pathway. 1. Identify the chemoattractant: Determine if the migratory stimulus in your assay is an EBI2 ligand (e.g., 7α,25-OHC) or another chemoattractant that signals through a different receptor. 2. Use a specific EBI2 ligand: Ensure that the migration is induced by a known EBI2 agonist to confirm the pathway's relevance in your system.
Suboptimal assay conditions. 1. Optimize this compound concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions. 2. Pre-incubation time: Ensure adequate pre-incubation of cells with this compound before adding the chemoattractant. A pre-incubation time of at least 30 minutes to 3 hours is often recommended.[2]
Issues with this compound compound integrity or solubility. 1. Check compound storage: this compound should be stored at -20°C for up to one year or -80°C for up to two years.[2] 2. Ensure proper dissolution: this compound can be dissolved in DMSO. If precipitation occurs, gentle heating or sonication may be necessary to aid dissolution.[2] For in vivo studies, specific formulations with solvents like corn oil may be required.[2]

Problem 2: Partial or weak inhibition of cell migration.

Potential Cause Troubleshooting Steps
Presence of multiple migration pathways. Your experimental conditions may activate both EBI2-dependent and EBI2-independent migration pathways. Consider using inhibitors for other potential chemotactic pathways to isolate the effect of this compound on EBI2-mediated migration.
High concentration of the chemoattractant. An excessively high concentration of the EBI2 agonist may overcome the competitive antagonism of this compound. Optimize the concentration of the chemoattractant to be within the sensitive range of the dose-response curve.
Cell health and viability. Ensure that the cells are healthy and that the concentrations of this compound and the chemoattractant used are not cytotoxic, as this can affect migratory capacity.

Quantitative Data Summary

Parameter Value Species Assay Reference
IC5011 nMHumanEBI2 Inhibition[2]
IC5016 nMMouseEBI2 Inhibition[2]
IC509 nMNot SpecifiedOxysterol-dependent activation[2]
IC500.3 nMHumanU937 cell migration[2]
IC50~230 nMHumanGαi protein activation[5]

Experimental Protocols

Protocol 1: In Vitro Cell Migration Assay (Transwell Assay)

  • Cell Preparation:

    • Culture EBI2-expressing cells (e.g., U937, primary B-cells, or RAW264.7 macrophages) according to standard protocols.

    • Prior to the assay, starve the cells in serum-free media for 4-6 hours.

    • Resuspend the cells in assay medium (e.g., serum-free RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired final concentrations in the cell suspension.

    • Incubate the cells with this compound for 30 minutes to 3 hours at 37°C.[2]

  • Migration Setup:

    • Add the chemoattractant (e.g., 7α,25-OHC at a final concentration of 10-100 nM) to the lower chamber of a Transwell plate (e.g., 5 µm pore size for lymphocytes).

    • Add the this compound-treated cell suspension to the upper chamber (the Transwell insert).

    • Include appropriate controls:

      • Negative control: No chemoattractant in the lower chamber.

      • Positive control: Chemoattractant in the lower chamber, cells treated with vehicle (DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

  • Quantification:

    • Carefully remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometer, or a fluorescent dye-based assay.

Protocol 2: Gαi Activation Assay (GTPγS Binding Assay)

This assay measures the ability of this compound to inhibit agonist-induced G protein activation.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing human EBI2.

  • Assay Buffer:

    • Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and protease inhibitors.

  • Reaction Mixture:

    • In a 96-well plate, combine the cell membranes, GDP, and the agonist (e.g., 7α,25-OHC).

    • Add varying concentrations of this compound or vehicle control.

  • Initiation of Reaction:

    • Add radiolabeled [35S]GTPγS to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters to remove unbound [35S]GTPγS.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • The inhibitory effect of this compound is determined by the reduction in [35S]GTPγS binding in the presence of the agonist.

Visualizations

EBI2_Signaling_Pathway EBI2 Signaling Pathway for Cell Migration cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_downstream Intracellular 7a_25_OHC 7α,25-OHC (Agonist) EBI2 EBI2/GPR183 Receptor 7a_25_OHC->EBI2 Binds & Activates This compound This compound (Antagonist) This compound->EBI2 Binds & Inhibits Gai Gαi Activation EBI2->Gai Activates Migration Cell Migration Gai->Migration Promotes

Caption: The EBI2 signaling pathway is activated by 7α,25-OHC, leading to cell migration.

Troubleshooting_Workflow Troubleshooting: this compound Fails to Inhibit Migration Start Experiment: this compound does not inhibit cell migration Check_EBI2 Is EBI2/GPR183 expressed in your cells? Start->Check_EBI2 Check_Pathway Is migration driven by an EBI2-specific agonist? Check_EBI2->Check_Pathway Yes No_Expression Outcome: this compound will not work. Solution: Use an EBI2-positive cell line. Check_EBI2->No_Expression No Check_Concentration Have you performed a dose-response curve for this compound? Check_Pathway->Check_Concentration Yes Non_EBI2_Pathway Outcome: this compound is not expected to inhibit. Solution: Confirm migration is EBI2-dependent. Check_Pathway->Non_EBI2_Pathway No Check_Compound Is the this compound compound integrity and solubility confirmed? Check_Concentration->Check_Compound Yes Optimize_Conc Outcome: Suboptimal concentration may be the issue. Solution: Optimize this compound and agonist concentrations. Check_Concentration->Optimize_Conc No Compound_Issue Outcome: Degraded or insoluble compound. Solution: Use fresh compound and ensure proper dissolution. Check_Compound->Compound_Issue No Success Migration Inhibited Check_Compound->Success Yes

Caption: A logical workflow for troubleshooting experiments where this compound fails to inhibit cell migration.

References

Technical Support Center: Optimizing NIBR189 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for determining the half-maximal inhibitory concentration (IC50) of NIBR189, a potent EBI2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183.[1] EBI2 is a G protein-coupled receptor (GPCR) whose endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC). This compound exerts its effect by blocking the binding of these oxysterols to EBI2, thereby inhibiting downstream signaling pathways that are crucial for immune cell migration and activation.[1][2] This makes this compound a valuable tool for studying the role of the EBI2 pathway in various physiological and pathological processes, including autoimmune diseases.

Q2: What is the expected IC50 range for this compound?

A2: The IC50 of this compound can vary depending on the specific assay and cell type used. Published data indicates a wide range of potencies. For instance, this compound inhibits human and mouse EBI2 with IC50 values of 11 nM and 16 nM, respectively, in CHO cells.[1] In a separate study using a GTP turnover assay with HEK293 cells, the IC50 was reported to be approximately 0.23 µM.[3] It has also been shown to block the migration of U937 cells with an IC50 of 0.3 nM.[1] It is crucial to determine the IC50 in your specific experimental system.

Q3: Which cell lines are suitable for determining the IC50 of this compound?

A3: Several cell lines have been successfully used to characterize this compound. Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells are commonly used for recombinant expression of EBI2 to study direct receptor inhibition.[1][3] For functional assays that measure downstream effects like cell migration, the human monocytic cell line U-937 is a suitable choice as it endogenously expresses EBI2.[1][2]

Data Presentation

Table 1: Reported IC50 Values for this compound

Assay TypeCell LineReported IC50Reference
EBI2 InhibitionHuman CHO11 nM[1]
EBI2 InhibitionMouse CHO16 nM[1]
Oxysterol-dependent activationNot specified9 nM[1]
U937 cell migrationU-9370.3 nM[1]
Gαi protein activationHEK293~0.23 µM[3]

Experimental Protocols

Determining the IC50 of this compound involves functional assays that can quantify the inhibition of EBI2 signaling. Below are detailed protocols for three common assays.

Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium release, a downstream event of EBI2 activation through Gq-coupled pathways.

Materials:

  • HEK293 cells stably expressing EBI2

  • This compound

  • EBI2 agonist (e.g., 7α,25-OHC)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed HEK293-EBI2 cells into the microplate at an appropriate density and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and add the calcium dye solution to the cells. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the EBI2 agonist (typically EC80) to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a fluorescent plate reader with kinetic reading capabilities.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control. Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of immune cells towards an EBI2 agonist.

Materials:

  • U-937 cells

  • This compound

  • EBI2 agonist (e.g., 7α,25-OHC)

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

  • Assay medium (e.g., RPMI with 0.5% BSA)

Procedure:

  • Cell Preparation: Resuspend U-937 cells in assay medium.

  • Compound Incubation: Incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Assay Setup: Add the EBI2 agonist to the lower chamber of the chemotaxis plate. Place the membrane over the lower chamber and add the this compound-treated cells to the upper chamber.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.

  • Cell Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Stain and count the migrated cells on the bottom of the membrane.

  • Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration and determine the IC50 as described above.

β-Arrestin Recruitment Assay

This assay measures the inhibition of agonist-induced recruitment of β-arrestin to the EBI2 receptor, a key event in GPCR desensitization.

Materials:

  • Cell line engineered to co-express EBI2 and a β-arrestin-based reporter system (e.g., PathHunter from DiscoverX)

  • This compound

  • EBI2 agonist (e.g., 7α,25-OHC)

  • Assay-specific detection reagents

  • White, solid-bottom microplates

Procedure:

  • Cell Seeding: Plate the engineered cells in the microplate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of the EBI2 agonist (EC80) to the wells.

  • Incubation: Incubate the plate for the recommended time (typically 60-90 minutes) to allow for β-arrestin recruitment.

  • Signal Detection: Add the detection reagents and measure the luminescence or fluorescence signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Troubleshooting Guides

Table 2: General Troubleshooting for this compound IC50 Assays

IssuePossible CauseRecommended Solution
No or weak inhibition This compound is inactive.Verify the integrity and concentration of your this compound stock solution.
Agonist concentration is too high.Perform an agonist dose-response curve to determine the EC50 and use a concentration around EC80 for the inhibition assay.
Low EBI2 expression in cells.Confirm EBI2 expression using qPCR or Western blot. For recombinant cell lines, ensure proper selection and maintenance.
High variability between replicates Inconsistent cell numbers.Use a cell counter to ensure consistent seeding density.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects in microplates.Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.
Poor curve fit Inappropriate concentration range.Broaden the range of this compound concentrations, ensuring you have points that give 0% and 100% inhibition.
Compound precipitation.Check the solubility of this compound in your assay buffer. The use of a small percentage of DMSO may be necessary.
Insufficient data points.Use at least 8-10 concentrations to define the dose-response curve accurately.

Table 3: Assay-Specific Troubleshooting

AssayIssuePossible CauseRecommended Solution
Calcium Mobilization High background fluorescence.Autofluorescence from the compound or media.Test the fluorescence of this compound and media components alone.
Dye leakage from cells.Ensure cells are healthy and not over-confluent. Reduce the dye loading time or temperature.
Chemotaxis Low cell migration in the positive control.Suboptimal agonist concentration.Optimize the agonist concentration to achieve a robust migratory response.
Cells are not healthy.Use cells with high viability and at a low passage number.
β-Arrestin Recruitment Low signal-to-background ratio.Insufficient receptor-β-arrestin interaction.Optimize the agonist concentration and incubation time.
Reagents are degraded.Ensure proper storage and handling of detection reagents.

Visualizations

G cluster_workflow IC50 Determination Workflow start Start cell_prep Cell Preparation (e.g., seeding, dye loading) start->cell_prep compound_prep Prepare this compound Serial Dilutions cell_prep->compound_prep incubation Incubate Cells with this compound compound_prep->incubation agonist_stim Stimulate with EBI2 Agonist (EC80) incubation->agonist_stim detection Signal Detection (Fluorescence/Luminescence/ Cell Counting) agonist_stim->detection data_analysis Data Analysis (Calculate % Inhibition) detection->data_analysis ic50_calc IC50 Calculation (4-Parameter Logistic Fit) data_analysis->ic50_calc end End ic50_calc->end

Caption: General experimental workflow for IC50 determination of this compound.

G cluster_pathway EBI2 Signaling Pathway Inhibition by this compound Oxysterol Oxysterol (e.g., 7α,25-OHC) EBI2 EBI2 Receptor (GPR183) Oxysterol->EBI2 Binds & Activates This compound This compound This compound->EBI2 Blocks Binding G_protein Gαi/Gq Protein Activation EBI2->G_protein Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_protein->Downstream Migration Immune Cell Migration Downstream->Migration

Caption: Simplified signaling pathway of EBI2 and its inhibition by this compound.

G cluster_troubleshooting Troubleshooting Logic for Poor IC50 Curve start Poor IC50 Curve Fit check_compound Check this compound Integrity & Concentration start->check_compound check_agonist Verify Agonist Concentration (EC50/EC80) check_compound->check_agonist Compound OK outcome_bad Persistent Issues check_compound->outcome_bad Compound Issue check_cells Assess Cell Health & EBI2 Expression check_agonist->check_cells Agonist OK check_agonist->outcome_bad Agonist Issue check_assay_params Review Assay Parameters (Incubation times, buffers) check_cells->check_assay_params Cells OK check_cells->outcome_bad Cell Issue check_data_points Ensure Sufficient Data Points & Range check_assay_params->check_data_points Parameters OK check_assay_params->outcome_bad Parameter Issue outcome_good Good Curve Fit check_data_points->outcome_good Data OK check_data_points->outcome_bad Data Issue

Caption: A logical troubleshooting guide for suboptimal IC50 curve fitting.

References

issues with NIBR189 solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with NIBR189, with a specific focus on challenges related to its solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).

Q2: What is the maximum solubility of this compound in DMSO?

A2: The maximum solubility of this compound in DMSO is 50 mg/mL (116.47 mM). However, achieving this concentration requires specific conditions, including the use of newly opened, anhydrous DMSO, ultrasonication, and warming the solution to 60°C.[1]

Q3: My this compound is not fully dissolving in DMSO, or it precipitated out of solution. What should I do?

A3: This is a common issue that can be caused by several factors. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem. Key factors to consider are the quality of the DMSO, the temperature, and the concentration of your stock solution.[1] Hygroscopic (water-absorbent) DMSO can significantly reduce the solubility of this compound.[1]

Q4: Can I store this compound stock solutions in DMSO?

A4: Yes, this compound stock solutions in DMSO can be stored for future use. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A5: Precipitation upon dilution into aqueous buffers or media is a common challenge with hydrophobic compounds like this compound. To mitigate this, it is advisable to perform serial dilutions and to add the this compound stock solution to the media while vortexing or stirring to ensure rapid mixing. It is also important to not exceed the final DMSO concentration tolerated by your specific cell line, as DMSO itself can have biological effects.[2] For in vivo studies, specific formulations using co-solvents may be necessary.[1][3]

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent SystemConcentrationAppearanceNotes
DMSO50 mg/mL (116.47 mM)Clear SolutionRequires ultrasonic treatment and heating to 60°C. Use of new, anhydrous DMSO is critical.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.82 mM)Suspended SolutionRequires sonication. Suitable for oral and intraperitoneal injections.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.82 mM)Clear SolutionSuitable for in vivo use.[1]

Table 2: Biological Activity of this compound

TargetAssaySpeciesIC₅₀
EBI2 (GPR183)Inhibition of oxysterol-dependent activationHuman11 nM[1]
EBI2 (GPR183)Inhibition of oxysterol-dependent activationMouse16 nM[1]
EBI2 (GPR183)Gαi protein activation competition assayHuman~0.23 µM[4]
U937 Cell MigrationBlockade of direct migrationHuman0.3 nM[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, new, or properly stored DMSO

    • Sterile microcentrifuge tubes

    • Water bath or heat block set to 60°C

    • Bath sonicator

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 20 µL of DMSO for every 1 mg of this compound).

    • Vortex the tube for 1-2 minutes.

    • Place the tube in a water bath or heat block at 60°C for 5-10 minutes.[1]

    • Transfer the tube to a bath sonicator and sonicate for 10-15 minutes.[1]

    • Visually inspect the solution to ensure all solid has dissolved. If not, repeat steps 4 and 5.

    • Once fully dissolved, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required.

    • Add the desired volume of the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This rapid mixing helps to prevent precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[2]

    • Use the working solution immediately in your experiment.

Troubleshooting Guide

Problem: this compound precipitates from DMSO stock solution during storage or after thawing.

Potential Cause Troubleshooting Step
Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power.[1]Use a fresh, unopened bottle of anhydrous DMSO. If using a previously opened bottle, ensure it has been stored properly with desiccant.
Low Temperature: The compound is coming out of solution at room temperature or upon freezing.Gently warm the solution to 60°C and sonicate until the precipitate redissolves.[1]
Stock Concentration is Too High: The concentration exceeds the solubility limit under the current storage conditions.Prepare a new stock solution at a slightly lower concentration.

Problem: this compound precipitates when diluted into aqueous cell culture medium.

Potential Cause Troubleshooting Step
Poor Mixing: Slow addition of the DMSO stock to the aqueous medium allows for localized high concentrations of this compound, leading to precipitation.Add the DMSO stock dropwise to the medium while continuously and vigorously vortexing or stirring.
Final Concentration Too High: The final concentration of this compound in the aqueous medium exceeds its solubility limit.Lower the final concentration of this compound in the experiment.
Media Components: Components in the media (e.g., salts, proteins) may reduce the solubility of this compound.[5][6]Consider using a serum-free medium for the initial dilution step if compatible with your experimental design.

Visualizations

NIBR189_Solubility_Workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Mix add_dmso->vortex heat Heat to 60°C vortex->heat sonicate Ultrasonicate heat->sonicate check_dissolved Visually Inspect Solution sonicate->check_dissolved check_dissolved->heat Precipitate Remains aliquot Aliquot & Store at -80°C check_dissolved->aliquot Fully Dissolved end_stock Stock Solution Ready aliquot->end_stock thaw_stock Thaw Stock Solution end_stock->thaw_stock add_to_media Add to Pre-warmed Media with Vortexing thaw_stock->add_to_media end_working Working Solution Ready for Assay add_to_media->end_working

Caption: Workflow for preparing this compound stock and working solutions.

NIBR189_Troubleshooting Troubleshooting this compound Precipitation Issues cluster_stock In DMSO Stock cluster_media In Aqueous Media issue Issue: this compound Precipitation Observed location Where did precipitation occur? issue->location cause_stock Potential Cause? location->cause_stock In DMSO Stock cause_media Potential Cause? location->cause_media In Aqueous Media hygroscopic Hygroscopic DMSO? cause_stock->hygroscopic temp Low Temperature? cause_stock->temp solution_stock1 Solution: Use fresh anhydrous DMSO. hygroscopic->solution_stock1 solution_stock2 Solution: Warm to 60°C and sonicate. temp->solution_stock2 mixing Poor Mixing? cause_media->mixing concentration Concentration Too High? cause_media->concentration solution_media1 Solution: Add stock to media with vigorous vortexing. mixing->solution_media1 solution_media2 Solution: Lower final compound concentration. concentration->solution_media2

Caption: Decision tree for troubleshooting this compound precipitation.

EBI2_Signaling_Pathway Simplified EBI2 (GPR183) Signaling Pathway cluster_membrane Cell Membrane EBI2 EBI2 (GPR183) Receptor Gi Gi Protein Activation EBI2->Gi Oxysterols Oxysterols (e.g., 7α,25-OHC) Natural Ligand Oxysterols->EBI2 Activates This compound This compound Antagonist This compound->EBI2 Blocks Downstream Downstream Signaling (e.g., Calcium Mobilization, Migration) Gi->Downstream

Caption: this compound as an antagonist of the EBI2 signaling pathway.

References

preventing NIBR189 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NIBR189. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to ensure the integrity and reproducibility of your experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183.[1] EBI2 is a G protein-coupled receptor that is activated by oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[2][3] By blocking the interaction of oxysterols with EBI2, this compound inhibits downstream signaling pathways involved in immune cell migration and activation.[4][5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To ensure complete dissolution, vortexing and gentle warming (e.g., in a 37°C water bath) may be necessary. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder is stable for extended periods when stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Proper storage is crucial to prevent degradation and maintain the activity of the compound.

Q4: Can I store my diluted this compound working solution in cell culture media?

A4: It is generally not recommended to store small molecules in aqueous solutions or cell culture media for extended periods, as the stability of the compound can be compromised. It is best practice to prepare fresh working solutions from your frozen stock for each experiment. If temporary storage is necessary, it should be for the shortest possible duration and at 4°C. For critical long-term experiments, it is advisable to conduct a pilot stability study of this compound in your specific experimental medium.

Troubleshooting Guide

This guide addresses common problems that may arise when using this compound in your experiments.

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound stock solution. - Ensure that the DMSO stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. - Prepare a fresh stock solution from the powder.
Degradation of this compound in the working solution. - Prepare fresh working solutions from the DMSO stock immediately before each experiment. - Avoid prolonged storage of this compound in aqueous buffers or cell culture media. - Minimize exposure of the working solution to light and elevated temperatures.
Precipitation of this compound in aqueous media. - Ensure the final concentration of DMSO in your experimental setup is kept low (typically <0.5%) to maintain solubility. - Visually inspect your working solution for any signs of precipitation before use. If precipitation is observed, gentle warming and vortexing may help, but it is best to prepare a fresh solution.
Complete loss of this compound activity. Improper storage of this compound powder. - Verify that the this compound powder was stored at the recommended temperature (-20°C) and protected from moisture.
Contamination of stock solution. - Use sterile techniques when preparing and handling stock solutions. - Filter-sterilize the DMSO stock solution through a 0.22 µm filter if sterility is a concern.

Potential Degradation Pathways of this compound in Solution

While specific degradation studies on this compound are not extensively available in public literature, based on its chemical structure containing a piperazine ring and amide bonds, several potential degradation pathways can be inferred. Understanding these can help in taking preventative measures.

  • Hydrolysis of the Amide Bond: Amide bonds, while generally stable, can undergo hydrolysis under acidic or basic conditions, or in the presence of certain enzymes in cell culture media.[6] This would lead to the cleavage of the molecule.

  • Oxidation of the Piperazine Ring: The piperazine moiety can be susceptible to oxidation, which can be accelerated by the presence of metal ions or reactive oxygen species in the culture medium.

  • Photodegradation: The presence of a bromophenyl group suggests potential sensitivity to light.[7][8] Prolonged exposure to light, especially UV, could lead to degradation.

Experimental Workflow to Minimize Degradation

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_stock Prepare fresh this compound stock in anhydrous DMSO start->prep_stock 1 aliquot Aliquot into single-use vials prep_stock->aliquot 2 store Store at -80°C aliquot->store 3 thaw Thaw one aliquot store->thaw 4. Day of experiment dilute Prepare working solution in pre-warmed media thaw->dilute 5 add_to_cells Immediately add to cells dilute->add_to_cells 6 incubate Incubate for desired time add_to_cells->incubate 7 analyze Analyze results incubate->analyze 8 end End analyze->end

Caption: Recommended workflow for handling this compound to minimize degradation.

EBI2 Signaling Pathway

This compound acts as an antagonist to the EBI2 receptor. The following diagram illustrates the canonical EBI2 signaling pathway that is inhibited by this compound.

EBI2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBI2 EBI2 (GPR183) G_protein Gi/o EBI2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 ERK->CREB Phosphorylates Akt Akt PI3K->Akt Activates Akt->ERK Activates Gene_expression Gene Expression (e.g., cell migration, proliferation) CREB->Gene_expression Regulates Oxysterol 7α,25-OHC (Agonist) Oxysterol->EBI2 Activates This compound This compound (Antagonist) This compound->EBI2 Inhibits

Caption: Simplified EBI2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial for 1-2 minutes to dissolve the powder completely. If necessary, briefly warm the vial in a 37°C water bath.

  • Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Serially dilute the this compound stock solution in the pre-warmed cell culture medium to achieve the final desired concentration. Ensure that the final concentration of DMSO in the culture does not exceed 0.5% to avoid solvent toxicity.

  • Mix the working solution gently by pipetting up and down.

  • Add the working solution to your cell cultures immediately.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: this compound Inhibitory Concentrations

Target Species IC₅₀ (nM)
EBI2 (Functional Assay)Human11
EBI2 (Functional Assay)Mouse16

Data compiled from publicly available sources.

Table 2: Recommended Storage Conditions and Stability

Form Solvent Storage Temperature Approximate Stability
Powder--20°C>1 year
Stock SolutionDMSO-20°CUp to 1 month
-80°CUp to 6 months
Working SolutionAqueous Buffer / Media4°CNot Recommended (Prepare Fresh)

These are general recommendations. For critical experiments, stability should be validated under specific experimental conditions.

References

NIBR189 In Vivo Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NIBR189 in in vivo experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183.[1][2] EBI2 is a G protein-coupled receptor that is activated by oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[3][4] The activation of EBI2 by its ligands plays a crucial role in directing the migration of immune cells, such as B cells and macrophages, to specific locations within lymphoid tissues.[3][5] By blocking the interaction of oxysterols with EBI2, this compound inhibits this cell migration, thereby modulating immune and inflammatory responses.[2][5]

Q2: What are the recommended formulation and vehicle for in vivo administration of this compound?

A2: The solubility of this compound is a critical factor for its in vivo efficacy. Two common formulation protocols are:

  • Suspension for Oral (PO) or Intraperitoneal (IP) injection: A suspended solution can be prepared at a concentration of 2.5 mg/mL in a vehicle consisting of 10% DMSO and 90% (20% SBE-β-CD in Saline). Ultrasonic treatment may be necessary to aid dissolution.[1]

  • Clear solution for Oral (PO) or Intraperitoneal (IP) injection: A clear solution can be achieved at a concentration of ≥ 2.5 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.[1]

It is crucial to visually inspect the formulation for any precipitation before administration.

Q3: What is a typical dosing regimen for this compound in mouse models?

A3: The dosing regimen for this compound can vary depending on the disease model and experimental design. In a murine model of SARS-CoV-2 infection, this compound was administered via intraperitoneal (i.p.) injection at doses of 0.1 mg/kg or 0.5 mg/kg on days -1, +1, and +3 relative to the day of infection.[6] Another study in a model of influenza virus infection administered this compound daily starting from 24 hours post-infection.[5]

Troubleshooting In Vivo Efficacy Issues

Q1: I am not observing the expected therapeutic effect of this compound in my in vivo model. What are the potential reasons?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Formulation and Solubility:

    • Issue: this compound may have poor bioavailability due to suboptimal formulation. Poorly dissolved compound will not be effectively absorbed.

    • Recommendation: Ensure the compound is fully dissolved or homogeneously suspended in the vehicle. Refer to the recommended formulation protocols.[1] Consider preparing fresh formulations for each administration. The stability of the formulation over time should also be considered.[7][8]

  • Dosing and Administration:

    • Issue: The dose may be too low, or the frequency of administration may be insufficient to maintain adequate plasma concentrations.

    • Recommendation: A dose-response study may be necessary to determine the optimal dose for your specific model. Review published studies for effective dosing regimens in similar models.[5][6] Ensure accurate administration (e.g., correct intraperitoneal or oral gavage technique).

  • Animal Model and Disease Pathology:

    • Issue: The EBI2/GPR183 signaling pathway may not be a primary driver of the pathology in your specific animal model or at the disease stage being studied.

    • Recommendation: Confirm that EBI2 and its ligands are expressed and functional in the relevant tissues and cell types of your model. The therapeutic window for intervention with an EBI2 antagonist may be narrow.

Q2: I am observing inconsistent results between animals in the same treatment group. How can I improve reproducibility?

A2: Inconsistent results can stem from variability in formulation, administration, or the animals themselves.

  • Formulation Homogeneity:

    • Issue: If using a suspension, the compound may not be uniformly distributed, leading to inconsistent dosing.

    • Recommendation: Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before each animal is dosed.

  • Accurate Dosing:

    • Issue: Inaccurate volume administration can lead to significant variability in the dose received by each animal.

    • Recommendation: Use calibrated pipettes and appropriate syringe sizes for the intended injection volume. Ensure consistent and proper administration technique.

  • Animal Health and Acclimatization:

    • Issue: Underlying health issues or stress can affect drug metabolism and immune responses.

    • Recommendation: Ensure all animals are healthy and properly acclimatized before starting the experiment. Monitor for any signs of distress.

Quantitative Data Summary

ParameterValueSpeciesAssayReference
IC50 11 nMHumanEBI2 Inhibition[1]
IC50 16 nMMouseEBI2 Inhibition[1]
In Vivo Dose 0.1 - 0.5 mg/kgMousei.p. injection[6]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Murine Viral Infection Model

This protocol is adapted from studies investigating the effect of this compound in mouse models of respiratory viral infections.[5][6]

  • Animal Model: K18-hACE2 transgenic mice or C57BL/6J mice are commonly used for SARS-CoV-2 and influenza studies, respectively.[5][6]

  • This compound Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • For a suspension, dilute the stock in 20% SBE-β-CD in saline to achieve a final concentration of 10% DMSO.[1]

    • For a clear solution, dilute the stock in corn oil to achieve a final concentration of 10% DMSO.[1]

    • Vortex thoroughly before each injection.

  • Dosing Regimen:

    • Administer this compound via intraperitoneal (i.p.) injection at a volume appropriate for the mouse's weight.

    • A dosing schedule could be, for example, 0.1 mg/kg or 0.5 mg/kg administered on days -1, +1, and +3 relative to viral infection.[6]

  • Viral Infection:

    • Anesthetize mice and intranasally infect with the virus of interest (e.g., SARS-CoV-2 or influenza virus).[5][6]

  • Monitoring and Endpoints:

    • Monitor body weight and clinical signs of disease daily.

    • At predetermined time points (e.g., days 3 and 5 post-infection), euthanize mice and collect tissues (e.g., lungs, spleen) for analysis of viral load (by qPCR or plaque assay), immune cell infiltration (by flow cytometry or immunohistochemistry), and cytokine levels (by ELISA or qPCR).[5][6][9]

Visualizations

EBI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a_25_OHC 7α,25-Dihydroxycholesterol (Oxysterol) EBI2 EBI2 (GPR183) 7a_25_OHC->EBI2 Activates G_protein Gαi Protein Signaling EBI2->G_protein Initiates Migration Cell Migration G_protein->Migration Leads to This compound This compound This compound->EBI2 Antagonizes

Caption: EBI2 signaling pathway and the antagonistic action of this compound.

InVivo_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Formulation This compound Formulation (e.g., in Corn Oil or SBE-β-CD) Dosing This compound Administration (e.g., i.p. injection) Formulation->Dosing Animal_Model Select Animal Model (e.g., K18-hACE2 mice) Animal_Model->Dosing Challenge Induce Disease (e.g., Viral Infection) Dosing->Challenge Monitoring Monitor Animals (Weight, Clinical Signs) Challenge->Monitoring Tissue_Collection Tissue Collection (Lungs, Spleen) Monitoring->Tissue_Collection Endpoints Measure Endpoints (Viral Load, Cytokines, Cell Infiltration) Tissue_Collection->Endpoints Data_Analysis Data Analysis and Interpretation Endpoints->Data_Analysis

Caption: General experimental workflow for an in vivo efficacy study with this compound.

References

NIBR189 off-target effects in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of NIBR189, a potent EBI2/GPR183 antagonist, in primary cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound is a highly selective antagonist for the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183. EBI2 is a G protein-coupled receptor (GPCR) that is activated by oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC). This compound blocks the binding of these oxysterols to EBI2, thereby inhibiting downstream signaling pathways involved in immune cell migration.

Q2: In which primary cell types have the effects of this compound been characterized?

A2: The effects of this compound have been most extensively characterized in primary immune cells. It has been shown to block the migration of monocytes and macrophages. Studies have also utilized this compound to investigate the role of the EBI2 pathway in B cells and T cells.

Q3: Are there any known off-target effects of this compound in primary cells?

A3: While this compound is reported to be extensively characterized in binding and functional signaling assays suggesting high selectivity, specific off-target screening data against a broad panel of GPCRs or other protein targets in primary cells is not widely published in the public domain. Some studies have noted that they cannot entirely exclude direct effects of this compound on cytokine production by various immune cells, which could represent a potential off-target effect.

Q4: What are the potential reasons for observing no effect of this compound in my primary cell migration assay?

A4: Several factors could contribute to a lack of effect. These include:

  • Low or absent EBI2 expression: The primary cells you are using may not express EBI2 at a sufficient level for a migratory response to its ligands.

  • Inactive compound: Ensure the this compound compound has been stored correctly and is not degraded.

  • Suboptimal assay conditions: The concentration of the chemoattractant (e.g., 7α,25-OHC) or the incubation time may need optimization.

  • Cell viability issues: High concentrations of this compound or other assay components may be causing cytotoxicity.

Q5: I am observing unexpected changes in cytokine profiles in my primary cell cultures treated with this compound. Is this a known off-target effect?

A5: While not definitively characterized as a direct off-target effect, some studies suggest that the possibility of this compound influencing cytokine production cannot be ruled out. This could be an indirect consequence of modulating macrophage function or a potential direct off-target effect on other cellular pathways. Further investigation would be required to confirm the mechanism.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with this compound in primary cells.

Issue Possible Cause Recommended Action
High background migration in control wells Primary cells are overly activated or unhealthy.Ensure gentle handling of primary cells during isolation and culture. Check for and minimize endotoxin contamination in all reagents.
Inconsistent results between experiments Variability in primary cell donors or passage number.Use cells from multiple donors to confirm trends. For cultured primary cells, use a consistent and low passage number.
This compound appears to be cytotoxic at effective concentrations Off-target toxicity or cell-specific sensitivity.Perform a dose-response curve for cytotoxicity using a viability assay (e.g., MTT or trypan blue exclusion). Determine the therapeutic window where EBI2 antagonism is achieved without significant cell death.
Unexpected modulation of non-migratory cellular functions Potential off-target activity.Investigate changes in relevant signaling pathways (e.g., phosphorylation of key kinases) or gene expression profiles. Compare the effects of this compound with a structurally unrelated EBI2 antagonist if available.

Quantitative Data Summary

The following table summarizes the reported potency of this compound. Note the absence of publicly available, comprehensive off-target binding data.

Target Assay Type Cell Type/System Potency (IC50) Reference
Human EBI2 Gαi protein activationDetergent solution~0.23 µM
Human EBI2 Inhibition of 7α,25-OHC-mediated signalingCHO cellsNot specified
Mouse EBI2 Inhibition of 7α,25-OHC-mediated signalingNot specifiedNot specified
Off-Target GPCR Panel Not specifiedNot specifiedData not publicly available-
Kinase Panel Not specifiedNot specifiedData not publicly available-

Experimental Protocols

Primary Macrophage Migration Assay

This protocol describes a common method to assess the effect of this compound on primary macrophage migration.

  • Cell Preparation: Isolate primary monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF.

  • Assay Setup: Use a transwell migration system with a polycarbonate membrane (e.g., 8 µm pore size).

  • Chemoattractant: Add chemoattractant (e.g., 100 nM 7α,25-OHC) to the lower chamber.

  • Inhibitor Treatment: Pre-incubate macrophages with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Migration: Seed the pre-treated macrophages in the upper chamber of the transwell.

  • Incubation: Incubate for 3-4 hours at 37°C in a humidified incubator with 5% CO₂.

  • Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells in several fields of view under a microscope.

Visualizations

EBI2 Signaling Pathway

EBI2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7a,25-OHC 7a,25-OHC EBI2 EBI2 7a,25-OHC->EBI2 Binds and Activates G_protein Gi/o EBI2->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Cell_Migration Cell_Migration Ca_release->Cell_Migration ERK ERK Activation PKC->ERK ERK->Cell_Migration This compound This compound This compound->EBI2 Inhibits

Caption: The EBI2 signaling cascade initiated by 7α,25-OHC and inhibited by this compound.

Troubleshooting Workflow for Unexpected this compound Effects

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed with this compound Check_EBI2 Is EBI2 expressed in the cell type? Start->Check_EBI2 Confirm_On_Target Confirm on-target effect (e.g., migration inhibition) Check_EBI2->Confirm_On_Target Yes Conclusion_Off_Target Effect is likely off-target Check_EBI2->Conclusion_Off_Target No Dose_Response Perform dose-response for both expected and unexpected effects Confirm_On_Target->Dose_Response Cytotoxicity_Assay Run cytotoxicity assay at relevant concentrations Dose_Response->Cytotoxicity_Assay Literature_Search Search literature for similar off-target profiles of related compounds Cytotoxicity_Assay->Literature_Search Alternative_Inhibitor Test a structurally different EBI2 antagonist Literature_Search->Alternative_Inhibitor Pathway_Analysis Investigate modulation of key signaling pathways (e.g., kinase arrays, western blots) Alternative_Inhibitor->Pathway_Analysis Conclusion_On_Target Effect is likely on-target and context-dependent Alternative_Inhibitor->Conclusion_On_Target Unexpected effect is absent Pathway_Analysis->Conclusion_Off_Target Unexpected effect persists

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

NIBR189 Technical Support Center: Ensuring Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of NIBR189 for successful long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be prepared using fresh, anhydrous DMSO.[1] It is crucial to minimize the exposure of DMSO to moisture, as absorbed water can reduce the solubility of this compound.[1] To enhance dissolution, the solution can be warmed to 37°C and sonicated.[2]

Q2: How should I store this compound powder and stock solutions to ensure long-term stability?

A2: Proper storage is critical for maintaining the integrity of this compound. For the solid powder form, storage at -20°C for up to 3 years is recommended.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] For long-term storage of stock solutions, -80°C is recommended for up to one year, while for shorter periods, -20°C is suitable for up to one month.[1] Some suppliers suggest that stock solutions can be stored at -80°C for up to 2 years.[3]

Q3: I am observing precipitation in my this compound stock solution upon thawing. What should I do?

A3: Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, you can gently warm the vial to 37°C and use sonication until the solution becomes clear.[2][3] It is also advisable to visually inspect the solution for any undissolved particles before use.

Q4: What are the potential signs of this compound degradation in my experiments?

A4: Degradation of this compound can lead to a loss of potency and inconsistent experimental results. Signs of degradation may include a decrease in the expected biological activity, such as a reduced inhibition of EBI2-mediated cell migration, or the appearance of unexpected peaks in analytical chemistry assessments like HPLC.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
  • Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh working solutions from a new aliquot of the stock solution stored at -80°C. Ensure that the stock solution has not undergone multiple freeze-thaw cycles.[1][2]

  • Possible Cause 2: Suboptimal Assay Conditions. The pH or composition of the cell culture medium could be affecting the stability or activity of this compound.

    • Solution: Verify the pH of your culture medium, as alkaline conditions can impede the growth of certain cell lines and potentially affect compound stability.[4] When possible, perform pilot studies to determine the optimal concentration and incubation time for your specific cell line and experimental setup.

Issue 2: Precipitation of this compound in aqueous media during long-term experiments.
  • Possible Cause: Poor Solubility. this compound has low aqueous solubility.

    • Solution: When preparing working solutions in aqueous media, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid precipitation. For in vivo studies, specific formulations using solvents like corn oil or a combination of DMSO and SBE-β-CD in saline have been used to improve solubility.[3] It is recommended to prepare these solutions fresh before each experiment.

Quantitative Data Summary

The following table summarizes the known stability and solubility data for this compound.

ParameterConditionValue/RecommendationSource
Storage (Powder) -20°CUp to 3 years[1]
Storage (Stock Solution in DMSO) -80°CUp to 2 years[3]
-20°CUp to 1 month[1][2]
Solubility (DMSO) Room Temperature≥ 21 mg/mL (48.91 mM)[1]
Solubility (Ethanol) Room Temperature4 mg/mL[1]
Solubility (for in vivo use) 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (Clear solution)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (Suspended solution)[3]

Experimental Protocols

Protocol for Assessing this compound Stability in Experimental Media

This protocol can be adapted to test the stability of this compound in your specific cell culture medium over the course of a long-term experiment.

  • Preparation of this compound Spiked Media:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

    • Spike your experimental cell culture medium with this compound to the final working concentration you intend to use. Ensure the final DMSO concentration is consistent across all samples and controls.

  • Incubation:

    • Aliquot the this compound-spiked medium into sterile tubes.

    • Incubate the tubes under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis:

    • At each time point, collect an aliquot and store it at -80°C until analysis.

    • Analyze the concentration of intact this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Compare the concentration of this compound at each time point to the initial concentration at time 0. A significant decrease in concentration indicates instability under the tested conditions.

Visualizations

This compound Signaling Pathway

This compound is an antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183.[1][2][3][5] EBI2 is a G protein-coupled receptor (GPCR) that is activated by oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[6] This signaling pathway is involved in regulating immune cell migration.[5][6]

NIBR189_Signaling_Pathway cluster_0 Cell Membrane EBI2 EBI2 (GPR183) G_protein Gi/o Protein EBI2->G_protein Activates Oxysterol 7α,25-OHC (Oxysterol) Oxysterol->EBI2 Activates This compound This compound This compound->EBI2 Inhibits Downstream Downstream Signaling (e.g., Cell Migration) G_protein->Downstream Regulates

Caption: this compound inhibits the EBI2 signaling pathway.

Experimental Workflow for Assessing this compound Stability

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound in your experiments.

NIBR189_Stability_Workflow Start Inconsistent Experimental Results Check_Storage Verify this compound Storage Conditions (-80°C, minimal freeze-thaw) Start->Check_Storage Prep_Fresh Prepare Fresh Stock Solution Check_Storage->Prep_Fresh Assess_Solubility Evaluate Solubility in Experimental Media Prep_Fresh->Assess_Solubility Precipitation Precipitation Observed? Assess_Solubility->Precipitation Optimize_Formulation Optimize Formulation (e.g., adjust DMSO concentration) Run_Assay Re-run Experiment Optimize_Formulation->Run_Assay Analyze_Results Analyze Results Run_Assay->Analyze_Results Precipitation->Optimize_Formulation Yes Precipitation->Run_Assay No

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: NIBR189 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EBI2 antagonist, NIBR189. The focus is on understanding and controlling for the effects of experimental vehicles.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a vehicle control in my this compound experiment?

A vehicle control group is essential in both in vitro and in vivo studies to distinguish the effects of this compound from those of the solvent used to dissolve it.[1][2] This control group receives the same volume of the vehicle (the solvent without this compound) as the experimental group. By comparing the results of the vehicle control group to the untreated or naive group, you can identify any biological effects of the vehicle itself. Comparing the this compound-treated group to the vehicle control group allows you to isolate the specific effects of the compound.

Q2: What are the most common vehicles for this compound?

Based on solubility data and published studies, the most common vehicles for this compound are:

  • For in vitro studies: Dimethyl sulfoxide (DMSO).

  • For in vivo studies:

    • A suspension of 10% DMSO in 90% (20% SBE-β-CD in Saline).

    • A clear solution of 10% DMSO in 90% Corn Oil.

    • A suspension of 0.5% carboxymethylcellulose (CMC) with 0.5% Tween 80 in water.

Q3: What is the recommended concentration of DMSO for cell culture experiments with this compound?

For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.1%.[3][4] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle toxicity test to determine the optimal concentration for your specific cell line.[4]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in my in vitro this compound experiment.

Possible Cause: The vehicle (DMSO) is exerting a biological effect on the cells.

Troubleshooting Steps:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%.[3][4]

  • Run a Vehicle-Only Control: Always include a control group treated with the same concentration of DMSO as your this compound-treated group. This will help you differentiate between the effects of the vehicle and the compound.[1]

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT, Trypan Blue) on cells treated with a range of DMSO concentrations to determine the maximum non-toxic concentration for your specific cell line.

  • Consider Alternative Solvents: If DMSO toxicity is a persistent issue, explore other solvents, although this may require re-validating the solubility and stability of this compound.

Issue 2: My vehicle control group in an in vivo study shows a significant biological effect.

Possible Cause: The vehicle formulation is causing an unforeseen physiological response.

Troubleshooting Steps:

  • Review Vehicle Components:

    • Corn oil: While widely used, corn oil can have biological effects, including altering metabolic profiles and inducing inflammatory responses in some rodent models.[5][6][7]

    • Tween 80: This surfactant can, in some instances, affect the immune system.[8]

    • Carboxymethylcellulose (CMC): High concentrations of CMC can have effects on the gastrointestinal tract.[9][10]

  • Optimize Vehicle Formulation: Consider reducing the concentration of individual components in your vehicle or exploring alternative formulations.

  • Acclimatize Animals: Acclimatize the animals to the gavage procedure with saline before starting the experiment to reduce stress-related responses.

  • Refine Dosing Volume and Frequency: Ensure the dosing volume is appropriate for the animal's weight and that the frequency of administration is not causing undue stress.

Data Presentation

Table 1: Solubility of this compound in Common Vehicles

VehicleSolubilityAppearanceNotes
100% DMSO≥ 42.9 mg/mLClear SolutionPrepare stock solutions in fresh, anhydrous DMSO.
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspensionRequires sonication for preparation. Suitable for oral and intraperitoneal injection.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear SolutionA stable solution suitable for oral administration.
0.5% Carboxymethylcellulose, 0.5% Tween 80 in WaterData not availableSuspensionA common vehicle for oral gavage of poorly soluble compounds. The solubility of this compound needs to be determined empirically.

Experimental Protocols

Protocol 1: In Vitro this compound Stock and Working Solution Preparation

Objective: To prepare this compound solutions for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Calculate the mass of this compound needed to prepare a 10 mM stock solution in a desired volume of DMSO. b. Aseptically weigh the this compound powder and dissolve it in the calculated volume of anhydrous DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Crucially, prepare a vehicle control working solution by performing the same serial dilutions with DMSO alone. d. Ensure the final DMSO concentration in all wells (including the highest this compound concentration) does not exceed the predetermined non-toxic limit for your cells (ideally ≤ 0.1%).

Protocol 2: In Vivo this compound Formulation for Oral Gavage (CMC/Tween 80)

Objective: To prepare a suspension of this compound for oral administration to rodents.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween 80

  • Sterile water for injection

  • Sterile glass beaker and magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Vehicle Preparation (0.5% CMC, 0.5% Tween 80): a. Heat a portion of the sterile water to 60-70°C. b. Slowly add the CMC powder while stirring continuously to prevent clumping. c. Once the CMC is dispersed, cool the solution to room temperature while stirring. d. Add the Tween 80 and the remaining volume of sterile water. e. Stir until a homogenous, slightly viscous solution is formed.

  • This compound Suspension Preparation: a. Weigh the required amount of this compound powder. b. Create a paste by adding a small volume of the prepared vehicle to the this compound powder. c. Gradually add the remaining vehicle while continuously mixing. d. Use a homogenizer or sonicator to ensure a uniform and fine suspension. e. Prepare the vehicle control by following the same procedure without adding this compound. f. Administer the suspension immediately after preparation to prevent settling.

Mandatory Visualization

Vehicle_Selection_Workflow cluster_start Start cluster_invitro In Vitro Pathway cluster_invivo In Vivo Pathway cluster_experiment Experiment start Define Experimental Model (In Vitro / In Vivo) invitro_vehicle Primary Vehicle: DMSO start->invitro_vehicle In Vitro route Select Administration Route (e.g., Oral Gavage) start->route In Vivo toxicity_test Determine Max Non-Toxic DMSO Concentration (e.g., ≤ 0.1%) invitro_vehicle->toxicity_test prepare_solutions Prepare this compound & Vehicle Control Working Solutions in Culture Medium toxicity_test->prepare_solutions run_experiment Conduct Experiment with Appropriate Controls: - Naive/Untreated - Vehicle Control - this compound Treatment Group(s) prepare_solutions->run_experiment formulation Choose Formulation: - CMC/Tween 80 (Suspension) - DMSO/Corn Oil (Solution) - DMSO/SBE-β-CD (Suspension) route->formulation prepare_formulation Prepare this compound Formulation & Vehicle Control formulation->prepare_formulation prepare_formulation->run_experiment

Caption: Decision workflow for selecting an appropriate vehicle for this compound experiments.

Experimental_Workflow cluster_groups Experimental Groups cluster_analysis Data Analysis group_naive Group 1: Naive/Untreated analysis1 Compare Group 2 vs. Group 1: Assess Vehicle Effect group_naive->analysis1 group_vehicle Group 2: Vehicle Control group_vehicle->analysis1 analysis2 Compare Group 3 vs. Group 2: Determine this compound-Specific Effect group_vehicle->analysis2 group_nibr Group 3: This compound + Vehicle group_nibr->analysis2 conclusion Draw Conclusions on This compound Activity analysis1->conclusion analysis2->conclusion

Caption: Logical workflow for a typical experiment to control for vehicle effects.

References

Technical Support Center: Optimizing NIBR189 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you effectively use the EBI2 antagonist, NIBR189, in your cell-based assays while minimizing the potential for confounding results that could be misinterpreted as toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183)[1][2]. EBI2 is a receptor for oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), and plays a crucial role in regulating immune cell migration and the adaptive immune response[2]. This compound blocks the binding of oxysterols to EBI2, thereby inhibiting downstream signaling pathways involved in cell migration[1][2].

Q2: Is this compound known to be toxic to cells in culture?

A2: Currently, there is no significant evidence in the published literature to suggest that this compound is broadly cytotoxic at typical effective concentrations. However, like any small molecule inhibitor, high concentrations, improper dissolution, or extended incubation times can potentially lead to adverse cellular effects that may be perceived as toxicity[3]. It is crucial to distinguish between true cytotoxicity and experimental artifacts.

Q3: What are the typical working concentrations for this compound in cell-based assays?

A3: The effective concentration of this compound is assay- and cell-type-dependent. It has been shown to inhibit human and mouse EBI2 with IC50 values of 11 nM and 16 nM, respectively, in binding assays. In cell migration assays with U937 cells, it has an IC50 of 0.3 nM[1]. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution[1]. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C[1]. When preparing working solutions, ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity[4].

Troubleshooting Guides

Issue 1: Reduced Cell Viability or Proliferation Observed After this compound Treatment

Possible Cause 1: High Concentration of this compound

  • Troubleshooting Step: Perform a dose-response curve to determine the IC50 for your assay and a cytotoxicity assay (e.g., MTS or LDH) to determine the concentration at which this compound affects cell viability[5][6].

  • Recommendation: Use the lowest concentration of this compound that gives the desired biological effect to minimize the potential for off-target effects or cellular stress[3].

Possible Cause 2: Solubility Issues

  • Troubleshooting Step: Visually inspect your culture medium for any signs of precipitation after adding this compound.

  • Recommendation: Ensure this compound is fully dissolved in the stock solvent before diluting it in your culture medium. If solubility is an issue, consider using a fresh stock solution or briefly sonicating the stock solution before use[4].

Possible Cause 3: Solvent Toxicity

  • Troubleshooting Step: Run a vehicle control with the same final concentration of DMSO (or other solvent) as used in your this compound-treated samples.

  • Recommendation: If the vehicle control shows toxicity, reduce the final solvent concentration in your experiments.

Issue 2: Inconsistent or Unexpected Results in a Cell Migration Assay

Possible Cause 1: Suboptimal this compound Concentration

  • Troubleshooting Step: Titrate this compound across a range of concentrations to find the optimal inhibitory effect on cell migration for your specific cell type.

  • Recommendation: Refer to published data for starting concentrations and optimize from there. For U937 cells, concentrations between 0 and 1 µM have been used effectively[1].

Possible Cause 2: Off-Target Effects

  • Troubleshooting Step: To confirm that the observed phenotype is due to EBI2 inhibition, consider using a structurally different EBI2 antagonist as a control.

  • Recommendation: If a rescue experiment is feasible, transfecting cells with a mutant EBI2 that does not bind this compound could confirm on-target activity.

Quantitative Data Summary

ParameterSpeciesCell Line/Assay SystemValueReference
IC50 HumanEBI211 nM[1]
IC50 MouseEBI216 nM[1]
IC50 HumanU937 cell migration0.3 nM[1]
IC50 -Oxysterol-dependent activation9 nM[1]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Add the this compound dilutions and the vehicle control to the cells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Perform a cell viability assay, such as the MTS or MTT assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Cell Migration (Transwell) Assay
  • Cell Preparation: Culture your cells to 70-80% confluency. Depending on the cell type, you may need to serum-starve the cells for a few hours prior to the assay.

  • Assay Setup: Place Transwell inserts (with an appropriate pore size for your cells) into a 24-well plate.

  • Chemoattractant: Add your chemoattractant (e.g., 7α,25-OHC) to the lower chamber.

  • Inhibitor Treatment: Resuspend the cells in serum-free media containing different concentrations of this compound or a vehicle control.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C for a duration that allows for measurable cell migration (this may need to be optimized).

  • Analysis: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view for each condition.

Visualizations

EBI2_Signaling_Pathway EBI2 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxysterols Oxysterols EBI2 (GPR183) EBI2 (GPR183) Oxysterols->EBI2 (GPR183) Binds to G_Protein Gi/o EBI2 (GPR183)->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K) G_Protein->Downstream_Signaling Modulates Cell_Migration Cell_Migration Downstream_Signaling->Cell_Migration Promotes This compound This compound This compound->EBI2 (GPR183) Blocks

Caption: EBI2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Cell Toxicity Start Unexpected Cell Death or Reduced Proliferation Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Solubility Is this compound fully dissolved? Check_Concentration->Check_Solubility Yes Dose_Response Perform dose-response and cytotoxicity assays Check_Concentration->Dose_Response No Check_Solvent_Control Is the vehicle control showing toxicity? Check_Solubility->Check_Solvent_Control Yes Optimize_Solubilization Prepare fresh stock, sonicate if necessary Check_Solubility->Optimize_Solubilization No Check_Off_Target Could it be an off-target effect? Check_Solvent_Control->Check_Off_Target No Reduce_Solvent Lower final solvent concentration Check_Solvent_Control->Reduce_Solvent Yes Use_Controls Use structurally different inhibitor as control Check_Off_Target->Use_Controls Yes Conclusion_On_Target On-target effect (at high concentrations) Check_Off_Target->Conclusion_On_Target No Dose_Response->Check_Solubility Optimize_Solubilization->Check_Solvent_Control Conclusion_Artifact Experimental Artifact Reduce_Solvent->Conclusion_Artifact Use_Controls->Conclusion_On_Target

Caption: A logical workflow for troubleshooting unexpected toxicity in cell-based assays.

References

Technical Support Center: Refining NIBR189 Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of NIBR189.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183.[1] EBI2 is a receptor for oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which are crucial for regulating immune cell migration and positioning within lymphoid organs.[2][3][4] By blocking the interaction of oxysterols with EBI2, this compound inhibits the downstream signaling pathways that mediate the migration of immune cells like B cells, T cells, and dendritic cells.[2][3][5] This makes this compound a valuable tool for studying immune responses and a potential therapeutic agent for autoimmune diseases and inflammatory conditions.[1][6]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q3: What are the known pharmacokinetic properties of this compound in mice?

A3: Pharmacokinetic data for this compound in mice has been reported. A summary of these parameters is provided in the "Quantitative Data Summary" section below.

Q4: Can this compound be used in disease models other than autoimmune diseases?

A4: Yes, while this compound is extensively studied in the context of autoimmune diseases, its role in modulating immune cell trafficking makes it relevant for other disease models. For instance, it has been investigated in models of viral infections, such as influenza and SARS-CoV-2, where it was shown to reduce inflammation and viral load.[6]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the in vivo delivery of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Solubility/Precipitation of this compound Formulation This compound is a poorly water-soluble compound. The chosen vehicle may not be optimal for maintaining solubility at the desired concentration.1. Optimize the formulation: Consider using co-solvents, surfactants, or complexing agents. For example, a formulation of 10% DMSO and 90% corn oil can yield a clear solution.[1] Another option is a suspension using 10% DMSO and 90% (20% SBE-β-CD in Saline), which may require sonication to ensure a uniform suspension.[1] 2. Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the compound, thereby improving its dissolution rate.[7] 3. Use of heat and/or sonication: Gentle heating and/or sonication can aid in the dissolution of this compound in the chosen vehicle. 4. Prepare fresh formulations: It is recommended to prepare formulations fresh on the day of the experiment to minimize the risk of precipitation over time.[1]
High Variability in Pharmacokinetic/Pharmacodynamic (PK/PD) Data Inconsistent dosing volume or technique. Improper animal handling leading to stress, which can affect physiological parameters. Variability in the formulation (e.g., inconsistent suspension).1. Standardize administration technique: Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intravenous injection) to ensure consistent delivery. 2. Accurate dosing: Use appropriate and calibrated equipment to ensure accurate dosing volumes based on individual animal body weight. 3. Minimize animal stress: Handle animals gently and allow for an acclimatization period before the experiment. 4. Ensure formulation homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee uniform dosage.
Difficulties with Oral Gavage Administration Animal stress and potential for injury. Inaccurate dosing due to animal resistance.1. Proper training: Ensure personnel are well-trained in oral gavage techniques to minimize stress and risk of injury to the animals. 2. Use of appropriate gavage needles: Use flexible or rigid gavage needles of the correct size for the animal. Coating the needle with a palatable solution can facilitate administration. 3. Alternative oral delivery methods: Consider incorporating the compound into palatable mixtures like peanut butter or gelatinous molds, although this may not be suitable for all experimental designs.
Challenges with Intravenous Injection Difficulty in accessing the tail vein. Potential for tissue damage or incorrect administration.1. Proper animal restraint and warming: Use a suitable restraint device and warm the tail with a heat lamp or warm water to dilate the veins, making them more accessible. 2. Use of appropriate needle size: Use a small gauge needle (e.g., 27-30G) to minimize tissue damage. 3. Confirm proper needle placement: Ensure the needle is correctly placed in the vein before injecting the solution.
Unexpected Off-Target Effects or Toxicity Although this compound is a selective inhibitor, high concentrations or prolonged exposure could potentially lead to off-target effects. The vehicle used for formulation may have its own toxicity.1. Dose-response studies: Conduct pilot studies with a range of doses to determine the optimal therapeutic window with minimal toxicity. 2. Vehicle control group: Always include a vehicle control group in your experiments to differentiate the effects of this compound from those of the delivery vehicle. 3. Monitor for signs of toxicity: Closely monitor the animals for any adverse effects, such as weight loss, changes in behavior, or signs of distress.

Quantitative Data Summary

The following table summarizes the reported pharmacokinetic parameters of this compound in mice.

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (3 mg/kg)
Clearance (CL) 16 µL/min/mg-
Half-life (t½) 1.1 h-
Volume of Distribution (Vss) 1.4 L/kg-
Area Under the Curve (AUC) 2435 nmol·h/L3608 nmol·h/L
Maximum Concentration (Cmax) -Not specified

Data sourced from MedchemExpress.[1]

Experimental Protocols

1. This compound Formulation for In Vivo Studies

Two common formulations for this compound are described below. The choice of formulation will depend on the desired properties (solution vs. suspension) and the route of administration.

  • Suspension Formulation (for oral or intraperitoneal injection):

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a 20% solution of SBE-β-CD in saline.

    • Add the this compound stock solution to the SBE-β-CD solution to achieve a final concentration of 10% DMSO.

    • The final concentration of this compound can be up to 2.5 mg/mL.[1]

    • Use sonication to ensure a uniform suspension.[1]

  • Clear Solution Formulation (for oral administration):

    • Prepare a stock solution of this compound in DMSO.

    • Add corn oil to the this compound stock solution to achieve a final concentration of 10% DMSO.

    • The final concentration of this compound can be ≥ 2.5 mg/mL.[1]

2. Administration of this compound via Oral Gavage in Mice

  • Animal Preparation: Fast the mice for 4-6 hours before dosing to ensure an empty stomach and reduce variability in absorption.

  • Dosage Calculation: Calculate the required dose volume based on the individual mouse's body weight and the concentration of the this compound formulation.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert a 20-22 gauge, 1.5-inch flexible or rigid, ball-tipped gavage needle into the esophagus.

  • Administration: Slowly administer the calculated volume of the this compound formulation.

  • Post-Administration Monitoring: Monitor the mouse for any signs of distress or injury after the procedure.

3. Administration of this compound via Intravenous Injection in Mice (Tail Vein)

  • Animal Preparation: Place the mouse in a restraint device that allows access to the tail. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Dosage Preparation: Draw the calculated dose of the this compound solution into a 1 mL syringe fitted with a 27-30 gauge needle.

  • Vein Visualization: Swab the tail with 70% ethanol to clean the injection site and help visualize the veins.

  • Needle Insertion: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Injection: Slowly inject the this compound solution. If resistance is met or a blister forms, the needle is not in the vein and should be repositioned.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

Signaling Pathways and Experimental Workflows

EBI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxysterols Oxysterols EBI2 EBI2/GPR183 Oxysterols->EBI2 Binds G_protein Gi/o EBI2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Migration Cell Migration G_protein->Migration Promotes cAMP ↓ cAMP AC->cAMP This compound This compound This compound->EBI2 Blocks

Caption: EBI2/GPR183 signaling pathway and the inhibitory action of this compound.

NIBR189_In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Data Analysis Formulation This compound Formulation (Solution or Suspension) Dosing This compound or Vehicle Administration (e.g., Oral Gavage, IV Injection) Formulation->Dosing Animal_Prep Animal Acclimatization & Baseline Measurements Animal_Prep->Dosing PK_Sampling Pharmacokinetic Sampling (Blood Collection) Dosing->PK_Sampling PD_Assessment Pharmacodynamic Assessment (e.g., Tissue Analysis, Biomarkers) Dosing->PD_Assessment Efficacy_Evaluation Efficacy Evaluation (Disease Model Readouts) Dosing->Efficacy_Evaluation Data_Analysis PK/PD Modeling & Statistical Analysis PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis Efficacy_Evaluation->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Validation & Comparative

A Comparative Guide to EBI2 Antagonists: NIBR189 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NIBR189 with other known Epstein-Barr Virus Induced Gene 2 (EBI2) antagonists, focusing on their performance in key functional assays. The data presented is compiled from various studies to offer a comprehensive overview for researchers in immunology and drug development.

Introduction to EBI2 and its Antagonists

Epstein-Barr Virus Induced Gene 2 (EBI2), also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a crucial role in the adaptive immune response.[1] Its natural ligands are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC), which guide the migration of B cells and other immune cells.[2][3][4] EBI2 signaling is primarily mediated through the Gαi protein pathway and can also occur via a G protein-independent β-arrestin pathway.[5][6] Given its role in immune cell trafficking, EBI2 has emerged as a promising therapeutic target for autoimmune diseases and certain cancers.[2] This has led to the development of several small molecule antagonists, including this compound, GSK682753A, and ML401.

Comparative Performance of EBI2 Antagonists

The following tables summarize the available quantitative data for this compound and other EBI2 antagonists across various in vitro assays. It is important to note that the data is collated from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

In Vitro Potency (IC50)
CompoundAssay TypeSpeciesIC50 (nM)Reference
This compound Calcium MobilizationHuman15[7]
GTPγS BindingHuman11[7]
GTPγS BindingMouse16[7]
Chemotaxis (U937 cells)Human0.3[7]
GSK682753A Gαi Protein ActivationHuman350[8]
ML401 β-Arrestin RecruitmentHuman~1[9]
ChemotaxisHuman~6[9]
Pharmacokinetic Properties
CompoundSpeciesParameterValueReference
This compound Micet1/2 (IV, 1 mg/kg)1.1 h[7]
CL (IV, 1 mg/kg)16 µL/min/mg[7]
Vss (IV, 1 mg/kg)1.4 L/kg[7]
AUC (IV, 1 mg/kg)2435 nmol·h/L[7]
AUC (PO, 3 mg/kg)3608 nmol·h/L[7]
GSK682753A -StabilityPoor microsomal and plasma stability[9]
ML401 Mice, HumanStabilityModerate microsomal stability, good plasma stability[9]

Experimental Methodologies

Below are detailed, representative protocols for the key experiments cited in the comparison of EBI2 antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an EBI2 agonist.

  • Cell Culture: CHO cells stably expressing the human EBI2 receptor are cultured in appropriate media and seeded into 384-well plates.

  • Cell Loading: Cells are washed and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for 1 hour at 37°C.[10]

  • Compound Addition: The antagonist (e.g., this compound) is added to the wells at various concentrations and incubated for a specified time.

  • Agonist Stimulation: An EBI2 agonist (e.g., 7α,25-OHC or a small molecule agonist like NIBR51) is added to the wells to stimulate calcium release.[1][7]

  • Signal Detection: Changes in fluorescence intensity, corresponding to intracellular calcium levels, are measured in real-time using a fluorescence plate reader (e.g., FLIPR).[7]

  • Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Chemotaxis (Cell Migration) Assay

This assay assesses the ability of an antagonist to block the migration of immune cells towards an EBI2 agonist.

  • Cell Preparation: A human monocytic cell line, such as U937, is cultured and then resuspended in a serum-free medium.[7]

  • Assay Setup: A multi-well chemotaxis plate (e.g., Transwell) with a porous membrane is used. The lower chamber is filled with media containing an EBI2 agonist (e.g., 7α,25-OHC).

  • Antagonist Treatment: The cells are pre-incubated with varying concentrations of the EBI2 antagonist (e.g., this compound) before being added to the upper chamber of the Transwell plate.[7]

  • Incubation: The plate is incubated for several hours to allow for cell migration through the membrane towards the agonist in the lower chamber.

  • Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting, staining, or using an automated system that measures changes in electrical impedance.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the antagonist concentration.

β-Arrestin Recruitment Assay

This assay measures the antagonist's ability to block the recruitment of β-arrestin to the activated EBI2 receptor.

  • Cell Line: A cell line engineered to co-express an EBI2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used.[11]

  • Cell Seeding: The cells are seeded into a 384-well plate and incubated overnight.[11]

  • Antagonist Incubation: The cells are incubated with a dilution series of the antagonist compound.

  • Agonist Stimulation: An EBI2 agonist is added to the wells at a concentration that elicits a robust β-arrestin recruitment response (typically EC80).[12]

  • Signal Detection: Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, leading to the complementation of the enzyme fragments. A substrate is added, and the resulting chemiluminescent signal is measured.[11]

  • Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist's inhibition of the agonist-induced signal.

Visualizations

EBI2 Signaling Pathway

The following diagram illustrates the key signaling pathways activated by EBI2.

EBI2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EBI2 EBI2 Receptor G_protein Gαi/βγ EBI2->G_protein Activates beta_arrestin β-Arrestin EBI2->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (ERK, p38) G_protein->MAPK_cascade beta_arrestin->MAPK_cascade cAMP ↓ cAMP AC->cAMP Cell_Migration Cell Migration MAPK_cascade->Cell_Migration Oxysterol Oxysterol (e.g., 7α,25-OHC) Oxysterol->EBI2 Activates Antagonist EBI2 Antagonist (e.g., this compound) Antagonist->EBI2 Inhibits

Caption: Simplified EBI2 signaling cascade.

Experimental Workflow for Antagonist Screening

This diagram outlines a typical workflow for screening and characterizing EBI2 antagonists.

Antagonist_Screening_Workflow Primary_Screening Primary Screening (e.g., Calcium Mobilization) Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Secondary_Assays Secondary Functional Assays (Chemotaxis, β-Arrestin) Potent_Hits->Secondary_Assays Confirmed_Hits Confirmed Hits Secondary_Assays->Confirmed_Hits In_Vivo_Testing In Vivo Efficacy & Pharmacokinetics Confirmed_Hits->In_Vivo_Testing Lead_Candidate Lead Candidate In_Vivo_Testing->Lead_Candidate

Caption: General workflow for EBI2 antagonist discovery.

References

A Comparative Guide to EBI2 Modulators: NIBR189 and GSK682753A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent modulators of the Epstein-Barr virus-induced gene 2 (EBI2/GPR183): NIBR189, an antagonist, and GSK682753A, an inverse agonist. EBI2 is a G protein-coupled receptor that plays a crucial role in immune cell migration and has been implicated in various autoimmune diseases. Understanding the comparative efficacy and mechanisms of these compounds is vital for their application in research and potential therapeutic development.

At a Glance: Quantitative Efficacy Comparison

The following tables summarize the key efficacy data for this compound and GSK682753A, derived from various in vitro assays.

Compound Reported Mechanism of Action
This compound EBI2 Antagonist
GSK682753A EBI2 Inverse Agonist
Assay Type This compound IC50 GSK682753A IC50 Reference
Gαi Protein Activation Assay (in the presence of 100 nM 7α,25-OHC) ~0.23 µM~0.35 µM[1]
EBI2 Inhibition (Human) 11 nM-[2][3]
EBI2 Inhibition (Mouse) 16 nM-[2][3]
CREB-based Reporter Assay -53.6 nM[3][4]
Inhibition of ERK Phosphorylation -76 nM[4]
Inhibition of Oxysterol-dependent Activation 9 nM-[2]
U937 Cell Migration Assay 0.3 nM-[2]

In-Depth Look: Experimental Methodologies

Detailed protocols for the key experiments cited above are crucial for the interpretation and replication of the presented data.

Gαi Protein Activation Assay

This assay measures the ability of a compound to inhibit the activation of the Gαi protein, a downstream effector of the EBI2 receptor.

Protocol Outline:

  • Cell Culture and Membrane Preparation: Human EBI2 is expressed in a suitable cell line (e.g., HEK293 cells). Cell membranes expressing the receptor are then prepared.

  • Assay Reaction: The membranes are incubated with the endogenous EBI2 agonist 7α,25-dihydroxycholesterol (7α,25-OHC) to stimulate Gαi activation.

  • Compound Incubation: Various concentrations of the test compounds (this compound or GSK682753A) are added to the reaction mixture.

  • GTPγS Binding: The activation of Gαi is measured by the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Detection and Analysis: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter. The IC₅₀ values are then calculated from the dose-response curves.

CREB-based Reporter Assay

This assay is used to determine the inverse agonist activity of a compound by measuring its effect on the constitutive activity of the EBI2 receptor, which leads to the inhibition of cAMP response element-binding protein (CREB).

Protocol Outline:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with a plasmid encoding for EBI2 and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter. A plasmid for a chimeric G protein (e.g., Gqi4myr) can be included to couple the Gαi-linked receptor to a Gαq-mediated readout.

  • Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound (GSK682753A).

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase signal indicates the inhibition of the constitutive activity of EBI2. The IC₅₀ value is determined from the resulting dose-response curve.

U937 Cell Migration Assay

This assay assesses the ability of a compound to block the migration of immune cells, such as the human monocytic cell line U937, towards a chemoattractant.

Protocol Outline:

  • Cell Culture: U937 cells are cultured in appropriate media.

  • Transwell Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., 7α,25-OHC).

  • Compound and Cell Addition: The U937 cells are pre-incubated with different concentrations of the test compound (this compound) and then added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

  • Data Analysis: The IC₅₀ value is calculated based on the inhibition of cell migration at different compound concentrations.

Visualizing the Molecular Landscape

To better understand the context of this compound and GSK682753A's activity, the following diagrams illustrate the EBI2 signaling pathway and a typical experimental workflow.

EBI2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Modulators 7a,25-OHC 7a,25-OHC EBI2 EBI2 (GPR183) 7a,25-OHC->EBI2 Agonist G_protein Gαi/βγ EBI2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 G_protein->ERK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Migration Cell Migration CREB->Migration ERK->Migration This compound This compound This compound->EBI2 Antagonist GSK682753A GSK682753A GSK682753A->EBI2 Inverse Agonist

Caption: EBI2 signaling pathway and points of intervention.

Experimental_Workflow cluster_setup Assay Setup cluster_execution Experiment Execution cluster_readout Data Acquisition cluster_analysis Data Analysis A 1. Cell Culture & Target Expression C 3. Treatment of Cells with Compound A->C B 2. Compound Preparation (this compound or GSK682753A) B->C D 4. Stimulation (if applicable, e.g., with agonist) C->D E 5. Measurement of Functional Readout (e.g., Gαi activation, CREB activity, Migration) D->E F 6. Dose-Response Curve Generation E->F G 7. IC50 Determination F->G

Caption: General experimental workflow for efficacy testing.

References

NIBR189's Impact on Cytokine Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of novel compounds on inflammatory pathways is paramount. This guide provides a detailed comparison of NIBR189, an antagonist of the G protein-coupled receptor EBI2 (GPR183), and its validated effects on cytokine production. We will compare its performance with an alternative inflammation modulator, the RIPK1 inhibitor Necrostatin-1, supported by experimental data.

This compound has emerged as a potent modulator of immune responses by inhibiting the EBI2 receptor, which plays a crucial role in immune cell migration and positioning. By blocking the binding of oxysterols to EBI2, this compound effectively reduces the infiltration of inflammatory cells, leading to a significant decrease in the production of pro-inflammatory cytokines. This has been demonstrated in preclinical models of viral infections and neuroinflammation.

Performance Comparison: this compound vs. Necrostatin-1

To contextualize the efficacy of this compound, we compare its effects on cytokine production with that of Necrostatin-1 (Nec-1), a well-characterized inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and cell death pathways. While both compounds ultimately lead to a reduction in pro-inflammatory cytokines, they achieve this through distinct mechanisms of action.

The following tables summarize the quantitative data on the effects of this compound and Necrostatin-1 on key pro-inflammatory cytokines from in vivo studies. It is important to note that the experimental models differ, with this compound data derived from an influenza virus infection model and Necrostatin-1 data from a lipopolysaccharide (LPS)-induced acute lung injury model. This difference in inflammatory stimuli should be considered when comparing the results.

Quantitative Data Summary

Table 1: Effect of this compound on Cytokine Production in Influenza A Virus-Infected Mice

CytokineTreatment GroupConcentration (pg/mL) at Day 7 Post-InfectionFold Change vs. Vehiclep-value
IL-6 Vehicle~1500--
This compound (100 mg/kg, oral, twice daily)~500~3-fold decrease< 0.01
TNF Vehicle~150--
This compound (100 mg/kg, oral, twice daily)~50~3-fold decrease< 0.01
IFNβ Vehicle~600--
This compound (100 mg/kg, oral, twice daily)~200~3-fold decrease< 0.05

Data adapted from a study in C57BL/6J mice infected with influenza A virus. Cytokine levels in lung homogenates were measured by ELISA.

Table 2: Effect of Necrostatin-1 on Cytokine Production in LPS-Induced Acute Lung Injury in Mice

CytokineTreatment GroupConcentration in BALF (pg/mL)Fold Change vs. LPS Onlyp-value
TNF-α LPS~450--
LPS + Nec-1 (1.6 mg/kg, i.p.)~200~2.25-fold decrease< 0.05
IL-6 LPS~1800--
LPS + Nec-1 (1.6 mg/kg, i.p.)~800~2.25-fold decrease< 0.05
MIP-2 LPS~3000--
LPS + Nec-1 (1.6 mg/kg, i.p.)~1500~2-fold decrease< 0.05

Data adapted from a study in C57BL/6 mice with LPS-induced acute lung injury. Cytokine levels in bronchoalveolar lavage fluid (BALF) were measured by ELISA.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

NIBR189_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular Signaling 7a,25-OHC 7a,25-OHC EBI2 EBI2 7a,25-OHC->EBI2 Binds and Activates G_protein G_protein EBI2->G_protein Activates This compound This compound This compound->EBI2 Blocks Binding Macrophage_Infiltration Macrophage_Infiltration This compound->Macrophage_Infiltration Inhibits Cytokine_Production Cytokine_Production This compound->Cytokine_Production Reduces Downstream_Signaling Downstream_Signaling G_protein->Downstream_Signaling Downstream_Signaling->Macrophage_Infiltration Promotes Macrophage_Infiltration->Cytokine_Production Leads to

This compound Mechanism of Action

Necrostatin1_Mechanism cluster_0 Inflammatory Stimulus (e.g., TNFα, LPS) cluster_1 Intracellular Signaling Stimulus Stimulus TNFR TNFR Stimulus->TNFR Activates RIPK1 RIPK1 TNFR->RIPK1 Recruits & Activates NFkB_Pathway NFkB_Pathway RIPK1->NFkB_Pathway MAPK_Pathway MAPK_Pathway RIPK1->MAPK_Pathway Nec1 Nec1 Nec1->RIPK1 Inhibits Kinase Activity Cytokine_Production Cytokine_Production Nec1->Cytokine_Production Reduces NFkB_Pathway->Cytokine_Production Induces MAPK_Pathway->Cytokine_Production Induces

Necrostatin-1 Mechanism of Action

Experimental_Workflow cluster_this compound This compound Study cluster_Nec1 Necrostatin-1 Study N_start Influenza A Virus Infection (C57BL/6J mice) N_treatment Oral Administration: This compound (100 mg/kg) or Vehicle (Twice daily for 7 days) N_start->N_treatment N_endpoint Day 7 Post-Infection: Collection of Lung Homogenates N_treatment->N_endpoint N_analysis Cytokine Quantification (ELISA): IL-6, TNF, IFNβ N_endpoint->N_analysis Nec_start LPS-Induced Acute Lung Injury (C57BL/6 mice) Nec_treatment Intraperitoneal Injection: Necrostatin-1 (1.6 mg/kg) or Saline Nec_start->Nec_treatment Nec_endpoint Collection of Bronchoalveolar Lavage Fluid (BALF) Nec_treatment->Nec_endpoint Nec_analysis Cytokine Quantification (ELISA): TNF-α, IL-6, MIP-2 Nec_endpoint->Nec_analysis

NIBR189 as a Negative Control for EBI2 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate negative controls is paramount for the validation of experimental results. This guide provides a comprehensive comparison of NIBR189 as a negative control for Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2) signaling, alongside other alternative compounds. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate informed decision-making in your research.

Introduction to EBI2 Signaling and the Role of Negative Controls

EBI2, also known as GPR183, is a G protein-coupled receptor that plays a crucial role in the adaptive immune response by guiding the migration of B cells and other immune cells in response to its endogenous ligands, oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC). The signaling cascade initiated by EBI2 activation involves coupling to Gαi, leading to downstream effects such as inhibition of adenylyl cyclase, calcium mobilization, and β-arrestin recruitment, ultimately resulting in chemotaxis.

In the study of EBI2 signaling, a negative control is an essential tool to ensure that the observed effects are specifically mediated by EBI2 and not due to off-target activities of the compounds used. An ideal negative control should be structurally related to the active compound but devoid of activity at the target receptor, or it should be a well-characterized antagonist with a clean off-target profile.

This compound: An EBI2 Antagonist

This compound is a potent antagonist of both human and mouse EBI2.[1][2] It effectively blocks the downstream signaling pathways activated by EBI2 agonists, making it a candidate for use as a negative control in EBI2 functional assays. This compound has been shown to inhibit oxysterol-dependent activation of EBI2 and block the migration of immune cells such as the U937 monocyte cell line.[1][2]

Comparative Analysis of EBI2 Modulators

To provide a clear comparison, the following table summarizes the quantitative data for this compound and other commonly used EBI2 modulators.

Compound NameTargetActionPotency (IC50/EC50)Species ReactivityReference
This compound EBI2Antagonist11 nM (human), 16 nM (mouse)Human, Mouse[1]
GSK682753A EBI2Inverse Agonist~0.35 µM (in detergent solution)Not specified[3]
ML401 EBI2Antagonist~1 nMNot specified
7α,25-Dihydroxycholesterol (7α,25-OHC) EBI2AgonistEC50 = 60 nM (G protein activation)Human[3]
siRNA for EBI2/GPR183 EBI2 mRNAKnockdownNot ApplicableSpecies-specific

Off-Target Profile and Selectivity

Experimental Protocols

Detailed methodologies for key functional assays to assess EBI2 signaling are provided below. These protocols can be adapted for use with this compound as a negative control.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of EBI2-expressing cells towards an agonist.

Cell Line: U937 (human monocytic cell line) or primary immune cells expressing EBI2.

Materials:

  • EBI2 agonist (e.g., 7α,25-OHC)

  • This compound or other antagonists

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

Procedure:

  • Starve U937 cells in serum-free medium for 2-4 hours.

  • Label the cells with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • In the lower chamber of the 24-well plate, add chemotaxis buffer containing the EBI2 agonist (e.g., 100 nM 7α,25-OHC).

  • Add the cell suspension (containing the antagonist or vehicle) to the upper chamber of the Transwell insert.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • After incubation, carefully remove the Transwell inserts.

  • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium.

Cell Line: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing EBI2.

Materials:

  • EBI2 agonist (e.g., 7α,25-OHC)

  • This compound or other antagonists

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom plates

Procedure:

  • Seed the EBI2-expressing CHO or HEK293 cells into the assay plate and culture overnight.

  • Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 45-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add assay buffer containing different concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.

  • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add the EBI2 agonist to the wells and immediately start recording the fluorescence signal over time.

  • The antagonist effect is quantified by the reduction in the agonist-induced fluorescence peak.

β-Arrestin Recruitment Assay

This assay determines if the antagonist can block the agonist-induced recruitment of β-arrestin to the EBI2 receptor.

Cell Line: HEK293 cells engineered to co-express EBI2 and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

Materials:

  • EBI2 agonist (e.g., 7α,25-OHC)

  • This compound or other antagonists

  • Assay-specific detection reagents

  • White, opaque 96-well or 384-well plates

Procedure:

  • Seed the engineered HEK293 cells into the assay plate and culture overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Add the EBI2 agonist to the wells.

  • Incubate the plate for the recommended time according to the assay technology (typically 60-90 minutes).

  • Add the detection reagents.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • The inhibitory effect of the antagonist is determined by the decrease in the agonist-induced signal.

Visualizing EBI2 Signaling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the EBI2 signaling pathway and a typical experimental workflow for evaluating an EBI2 antagonist.

EBI2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 7a,25-OHC 7a,25-OHC EBI2 EBI2 7a,25-OHC->EBI2 Agonist Binding G_protein Gαi/βγ EBI2->G_protein Activation beta_arrestin β-Arrestin Recruitment EBI2->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibition Ca_mobilization ↑ Ca²⁺ Mobilization G_protein->Ca_mobilization This compound This compound This compound->EBI2 Antagonist Binding cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis cAMP->Chemotaxis Ca_mobilization->Chemotaxis beta_arrestin->Chemotaxis

Caption: EBI2 Signaling Pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_readout Data Acquisition & Analysis Cell_Culture Culture EBI2-expressing cells (e.g., U937, CHO, HEK293) Pre_incubation Pre-incubate cells with This compound or vehicle Cell_Culture->Pre_incubation Compound_Prep Prepare this compound (Antagonist) and 7α,25-OHC (Agonist) Compound_Prep->Pre_incubation Stimulation Stimulate with 7α,25-OHC Pre_incubation->Stimulation Incubation Incubate for defined period Stimulation->Incubation Measurement Measure functional readout (Migration, Ca²⁺, β-Arrestin) Incubation->Measurement Data_Analysis Analyze data and calculate IC50 Measurement->Data_Analysis

Caption: Antagonist Evaluation Workflow.

Conclusion

This compound is a potent and valuable tool for studying EBI2 signaling, and it can serve as an effective negative control when its characteristics are well understood. Its ability to block multiple downstream signaling pathways makes it suitable for a variety of functional assays. However, the lack of publicly available, comprehensive selectivity data warrants a degree of caution. For experiments demanding the highest level of specificity, researchers may consider alternatives like ML401, for which a more favorable off-target profile has been reported, or the use of genetic controls such as siRNA-mediated knockdown of EBI2. Ultimately, the choice of the most appropriate negative control will depend on the specific experimental context and the level of validation required. This guide provides the necessary data and protocols to make an informed decision and to design robust and reliable experiments in the investigation of EBI2 signaling.

References

Comparative Analysis of EBI2 Antagonist NIBR189: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the G protein-coupled receptor (GPCR) antagonist NIBR189, with a focus on its cross-reactivity with other GPCRs. Due to the limited publicly available broad-panel screening data for this compound, this document compares its activity with another known EBI2 antagonist, ML401, for which selectivity information is available.

Introduction to this compound

This compound is a potent antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183. EBI2 is a GPCR that plays a crucial role in the adaptive immune response by guiding the migration of B cells and other immune cells in response to its endogenous oxysterol ligands, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] By blocking the action of these ligands, this compound can modulate immune cell trafficking, making it a valuable tool for studying autoimmune diseases and other inflammatory conditions.[1][3]

Comparative Activity Profile: this compound vs. ML401

The following table summarizes the reported in vitro potencies of this compound and ML401 against their primary target, EBI2.

CompoundTargetAssay TypeSpeciesIC50
This compound EBI2GTPγS BindingHuman11 nM
EBI2GTPγS BindingMouse16 nM
EBI2U937 Cell MigrationHuman0.3 nM
ML401 EBI2β-arrestin RecruitmentHuman~1 nM
EBI2ChemotaxisHuman~6 nM

Cross-Reactivity and Selectivity Profile

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects.

ML401: In contrast, the probe report for ML401 explicitly mentions that it possesses a "clean profile in a Eurofins/Ricerca panel," indicating high selectivity with minimal off-target binding to other receptors.[4] The report further states that while modest activity was observed at a few other targets, it was in the high micromolar range, significantly weaker than its potent low nanomolar activity at EBI2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of EBI2 and the general workflows for the experimental assays used to characterize this compound and ML401.

EBI2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a_25_OHC 7α,25-OHC EBI2 EBI2 (GPR183) 7a_25_OHC->EBI2 Binds G_protein Gi/o Protein EBI2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ↑ pERK G_protein->ERK cAMP ↓ cAMP AC->cAMP Migration Cell Migration cAMP->Migration ERK->Migration

Figure 1: Simplified EBI2 signaling pathway. Activation by 7α,25-OHC leads to Gi/o protein coupling, resulting in downstream effects including inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway, ultimately promoting cell migration.

Experimental_Workflows cluster_gtp GTPγS Binding Assay cluster_chemotaxis Chemotaxis Assay cluster_barrestin β-arrestin Recruitment Assay gtp_start Membranes with EBI2 gtp_antagonist Add this compound (various concentrations) gtp_start->gtp_antagonist gtp_agonist Add Agonist (7α,25-OHC) + [35S]GTPγS gtp_incubate Incubate gtp_agonist->gtp_incubate gtp_antagonist->gtp_agonist gtp_measure Measure [35S]GTPγS binding gtp_incubate->gtp_measure chemo_start Cells expressing EBI2 (e.g., U937) chemo_setup Place cells in upper chamber of Transwell plate chemo_start->chemo_setup chemo_gradient Add Chemoattractant (7α,25-OHC) ± Antagonist to lower chamber chemo_setup->chemo_gradient chemo_incubate Incubate (allow migration) chemo_gradient->chemo_incubate chemo_quantify Quantify migrated cells chemo_incubate->chemo_quantify barr_start Cells co-expressing EBI2 and β-arrestin-reporter barr_antagonist Add ML401 (various concentrations) barr_start->barr_antagonist barr_agonist Add Agonist (7α,25-OHC) barr_incubate Incubate barr_agonist->barr_incubate barr_antagonist->barr_agonist barr_measure Measure reporter signal (e.g., luminescence) barr_incubate->barr_measure

Figure 2: General experimental workflows for assessing EBI2 antagonist activity.

Experimental Protocols

Detailed, step-by-step protocols from the primary literature are often proprietary or not fully disclosed. The following are generalized protocols based on established methodologies for the key assays mentioned.

GTPγS Binding Assay (for this compound)

This functional assay measures the first step in G protein activation following receptor stimulation.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human EBI2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and saponin.

  • Reaction Mixture: In a microplate, combine the cell membranes, [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the antagonist (this compound).

  • Stimulation: Initiate the reaction by adding a fixed concentration of the agonist (7α,25-OHC).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding.

  • Detection: Terminate the reaction and separate bound from free [35S]GTPγS using filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound.

Chemotaxis Assay (for this compound and ML401)

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing EBI2, such as the human monocytic cell line U937.

  • Assay Setup: Use a chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating an upper and a lower well.

  • Cell Seeding: Place the cells in the upper chamber in a serum-free medium.

  • Chemoattractant Gradient: Add the chemoattractant (7α,25-OHC) to the lower chamber, along with varying concentrations of the antagonist (this compound or ML401).

  • Incubation: Incubate the plate for several hours (e.g., 3-4 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.

  • Quantification: Count the number of cells that have migrated to the lower chamber. This can be done by microscopy after staining or by using a fluorescent dye.

  • Data Analysis: Calculate the percentage of inhibition of cell migration at each antagonist concentration to determine the IC50.

β-Arrestin Recruitment Assay (for ML401)

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

  • Cell Line: Use a cell line engineered to co-express the EBI2 receptor and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation).

  • Cell Plating: Seed the cells in a microplate.

  • Compound Addition: Add varying concentrations of the antagonist (ML401), followed by a fixed concentration of the agonist (7α,25-OHC).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

  • Signal Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence).

  • Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist-induced reporter signal against the concentration of ML401.

Conclusion

This compound is a potent and well-characterized antagonist of the EBI2 receptor. While its high potency against EBI2 is established, a comprehensive public profile of its cross-reactivity against other GPCRs is lacking. In contrast, the alternative EBI2 antagonist, ML401, has been reported to have a clean selectivity profile based on broad panel screening. For researchers and drug developers, this highlights the importance of thorough off-target screening to fully characterize the selectivity of a compound. The experimental protocols described provide a foundation for the functional assessment of EBI2 antagonists and can be adapted to evaluate the selectivity of novel compounds.

References

A Comparative Guide to Validating NIBR189 Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of NIBR189, an antagonist of the Epstein-Barr virus-induced gene 2 (EBI2 or GPR183) receptor. EBI2 is a G protein-coupled receptor that plays a crucial role in immune cell migration and has been implicated in autoimmune diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of key processes.

This compound and its Target: EBI2/GPR183

This compound is a potent and selective antagonist of both human and mouse EBI2, with IC50 values of 11 nM and 16 nM, respectively.[1] It is a valuable tool for studying the physiological and pathological roles of the EBI2 signaling pathway. The natural ligands for EBI2 are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which are produced through the enzymatic activity of cholesterol 25-hydroxylase (CH25H) and cytochrome P450 7B1 (CYP7B1).[3][4] The activation of EBI2 by its ligands initiates downstream signaling cascades that are critical for the adaptive immune response.[2]

Comparative Analysis of In Vivo Target Engagement Methodologies

Validating that a compound engages its intended target within a living organism is a critical step in drug discovery and development.[5][6] For this compound, this involves demonstrating its binding to EBI2 in a relevant in vivo model and observing the functional consequences. Several direct and indirect methods can be employed for this purpose.

Table 1: Comparison of In Vivo Target Engagement Methods for this compound

Method Principle Advantages Disadvantages Key Readouts
Pharmacodynamic (PD) Biomarkers Measures the downstream biological effects of target engagement. For this compound, this could involve assessing the inhibition of oxysterol-induced immune cell migration.Relatively straightforward to implement; provides functional validation of target engagement.Indirect measure of target binding; can be influenced by off-target effects.Inhibition of cell migration, reduction in inflammatory markers (e.g., cytokines).
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[6][7]Allows for direct measurement of target engagement in tissues and cells without the need for modified compounds.[6]Requires specialized equipment and optimization for each target and tissue type.Shift in the melting temperature (Tm) of EBI2 in the presence of this compound.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of enzymes to measure target activity. While EBI2 is not an enzyme, competitive ABPP can be adapted.[7][8][9]Provides a direct measure of target occupancy and can be used to assess selectivity across the proteome.[7][8]Requires the development of a suitable chemical probe for EBI2.Reduction in the labeling of an EBI2-specific probe in the presence of this compound.
Radioligand Binding/Autoradiography Utilizes a radiolabeled version of this compound or a competing ligand to visualize and quantify target occupancy in tissue sections.Provides high sensitivity and spatial resolution of target engagement.Requires handling of radioactive materials and specialized imaging equipment.Displacement of the radioligand by unlabeled this compound.
Positron Emission Tomography (PET) A non-invasive imaging technique that uses a radiolabeled tracer to visualize and quantify target engagement in vivo.[8]Allows for longitudinal studies in the same animal and is translatable to clinical studies.[8]High cost and complexity; requires the development of a suitable PET tracer for EBI2.Reduction in tracer binding to EBI2 after administration of this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic Study - Inhibition of Macrophage Infiltration

This protocol is based on studies demonstrating the role of the EBI2 pathway in macrophage migration during inflammation.[4][10]

Objective: To assess the ability of this compound to inhibit EBI2-mediated macrophage infiltration in a mouse model of inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in corn oil)[1]

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • C57BL/6 mice

  • Reagents for tissue processing, immunohistochemistry (IHC) or flow cytometry (e.g., anti-F4/80 antibody for macrophages)

Procedure:

  • Animal Dosing: Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 0.1-0.5 mg/kg) at specified time points before and after the inflammatory challenge.[11]

  • Induction of Inflammation: Induce localized inflammation by injecting LPS into a specific tissue (e.g., peritoneal cavity, lung).

  • Tissue Collection: At a defined time point after the inflammatory stimulus, euthanize the mice and collect the inflamed tissue (e.g., peritoneal lavage fluid, lung tissue).

  • Quantification of Macrophage Infiltration:

    • Flow Cytometry: Prepare single-cell suspensions from the collected tissue and stain with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b). Analyze the percentage and number of macrophages using a flow cytometer.

    • Immunohistochemistry (IHC): Fix, embed, and section the tissue. Perform IHC staining with an anti-F4/80 antibody to visualize and quantify macrophage infiltration in the tissue sections.

  • Data Analysis: Compare the number of infiltrated macrophages between the this compound-treated and vehicle-treated groups. A significant reduction in macrophage numbers in the this compound group indicates successful target engagement and functional inhibition of EBI2 in vivo.

Protocol 2: Ex Vivo Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a general workflow for assessing this compound target engagement in tissues using CETSA.[6]

Objective: To directly measure the binding of this compound to EBI2 in target tissues from treated animals.

Materials:

  • This compound

  • Vehicle

  • C57BL/6 mice

  • Tissue homogenization buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein analysis (e.g., Western blot or mass spectrometry)

  • Anti-EBI2 antibody

Procedure:

  • Animal Dosing: Treat mice with this compound or vehicle as described in Protocol 1.

  • Tissue Harvest: Euthanize the mice at the desired time point and rapidly excise the target tissues (e.g., spleen, lymph nodes).

  • Tissue Homogenization: Homogenize the tissues in a suitable buffer to prepare protein lysates.

  • Heat Treatment: Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of EBI2 using:

    • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-EBI2 antibody.

    • Mass Spectrometry: Analyze the protein samples to identify and quantify EBI2.

  • Data Analysis: Plot the amount of soluble EBI2 as a function of temperature for both this compound-treated and vehicle-treated groups. A shift in the melting curve to a higher temperature for the this compound-treated group indicates stabilization of EBI2 upon drug binding, confirming target engagement.

Visualizations

EBI2 Signaling Pathway

EBI2_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular 7a,25-OHC 7a,25-OHC EBI2 EBI2/GPR183 7a,25-OHC->EBI2 Activates G_protein Gαi EBI2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_p38 ERK/p38 Phosphorylation G_protein->ERK_p38 SRE SRE Activity G_protein->SRE cAMP cAMP AC->cAMP Reduces Migration Cell Migration ERK_p38->Migration SRE->Migration This compound This compound This compound->EBI2 Inhibits

Caption: EBI2 signaling is activated by 7α,25-OHC, leading to cell migration.

Experimental Workflow for In Vivo Target Engagement

InVivo_Target_Engagement_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo/In Vitro Analysis cluster_pd_readout PD Readouts cluster_cetsa_readout CETSA Readout cluster_abpp_readout ABPP Readout animal_dosing 1. Animal Dosing (this compound or Vehicle) inflammation 2. Induction of Inflammation (Optional) animal_dosing->inflammation tissue_harvest 3. Tissue Harvest inflammation->tissue_harvest pd_analysis A. Pharmacodynamic Analysis tissue_harvest->pd_analysis cetsa_analysis B. CETSA tissue_harvest->cetsa_analysis abpp_analysis C. ABPP tissue_harvest->abpp_analysis cell_migration Inhibition of Cell Migration pd_analysis->cell_migration cytokine_levels Reduced Cytokine Levels pd_analysis->cytokine_levels tm_shift Thermal Shift of EBI2 cetsa_analysis->tm_shift probe_labeling Reduced Probe Labeling of EBI2 abpp_analysis->probe_labeling

Caption: Workflow for validating this compound in vivo target engagement.

Alternative Compounds

While this compound is a well-characterized EBI2 antagonist, other compounds can be used for similar in vivo studies. The choice of compound may depend on factors such as potency, selectivity, and pharmacokinetic properties.

Table 2: Comparison of this compound with Alternative EBI2 Antagonists

Compound Reported IC50 Key Features Potential Applications
This compound 11 nM (human), 16 nM (mouse)[1]Extensively characterized in vitro and in vivo.Studies of immune cell migration, autoimmune disease models.
GSK682753A ~30 nMAnother tool compound for studying EBI2 function.Comparative studies with this compound to confirm EBI2-specific effects.
GPR183 antagonist-2 Not specifiedCommercially available alternative.Initial screening or as a comparator compound.
GPR183 antagonist-3 Not specifiedCommercially available alternative.Initial screening or as a comparator compound.

This guide provides a framework for designing and executing in vivo studies to validate the target engagement of this compound. By employing a combination of pharmacodynamic readouts and direct target binding assays, researchers can gain a comprehensive understanding of this compound's mechanism of action in a physiologically relevant context.

References

A Comparative Guide: Pharmacological Inhibition versus Genetic Knockout of EBI2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of the Epstein-Barr Virus Induced G-protein coupled receptor 2 (EBI2): the small molecule antagonist NIBR189 and genetic knockout models. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in the investigation of EBI2's role in immunity, inflammation, and disease.

At a Glance: this compound vs. EBI2 Knockout

FeatureThis compound (Pharmacological Antagonist)Genetic Knockout of EBI2
Mechanism of Action Reversible, competitive antagonism of the EBI2 receptor.Complete and permanent ablation of EBI2 gene expression.
Temporal Control Acute, dose-dependent, and reversible inhibition. Allows for studying the effects of EBI2 blockade at specific time points.Constitutive loss of function throughout the organism's development and life.
Specificity Highly selective for EBI2, but potential for off-target effects exists and requires validation.Gene-specific, but can lead to developmental compensation by functionally related genes.
In Vitro Applications Ideal for cell-based assays, such as migration and signaling studies, with precise concentration control.Requires the use of cells derived from knockout animals.
In Vivo Applications Allows for systemic or localized administration to study the effects of EBI2 inhibition in adult organisms. Pharmacokinetic properties need to be considered.Provides a systemic loss-of-function model to study the lifelong roles of EBI2.
Key Advantage Temporal flexibility and applicability to both in vitro and in vivo studies with wild-type organisms.High specificity to the target gene and utility in studying developmental roles.
Key Disadvantage Potential for off-target effects and pharmacokinetic complexities.Potential for developmental compensation and the inability to study acute loss of function in adult animals.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and observations from EBI2 knockout studies.

Table 1: this compound Pharmacological Profile
ParameterValueSpeciesReference
IC₅₀ (Functional Assay) 11 nMHuman
IC₅₀ (Binding Assay) 16 nMHuman
IC₅₀ 16 nMMouse
In Vitro Migration Inhibition (U937 cells) IC₅₀ of 0.3 nMHuman
Mouse Pharmacokinetics (1 mg/kg IV) t½ = 1.1 h, Vss = 1.4 L/kg, CL = 16 µL/min/mgMouse
Mouse Pharmacokinetics (3 mg/kg PO) AUC = 3608 nmol·h/LMouse
Table 2: Phenotypic Data from EBI2 Genetic Knockout Mice
PhenotypeObservation in EBI2 KO vs. Wild-TypeImmune Cell TypeReference
B Cell Positioning Defective distribution of activated B cells to the outer follicle and interfollicular regions of the spleen.B Cells
T Cell Migration Reduced capacity of encephalitogenic T cells to transmigrate into the CNS in a model of experimental autoimmune encephalomyelitis (EAE).CD4+ T Cells
Dendritic Cell Migration Impaired migration of bone marrow-derived dendritic cells towards the EBI2 ligand 7α,25-OHC.Dendritic Cells
Cytokine Levels (in response to LPS) Enhanced pro-inflammatory cytokine (e.g., IL-6, TNF-α) release in the brain.Astrocytes
Myelination Delayed myelin basic protein (MBP) expression during early postnatal development.Oligodendrocytes
Lymphoid Structures Lower number of colonic lymphoid structures.General

Signaling Pathways and Experimental Workflows

EBI2 Signaling Pathway

EBI2 is a G-protein coupled receptor (GPCR) activated by its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC). Upon activation, EBI2 primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This signaling cascade activates downstream effectors such as MAP kinases (ERK and p38) and promotes calcium mobilization, ultimately leading to cellular migration. This compound acts as a competitive antagonist, blocking the binding of 7α,25-OHC to EBI2 and thereby inhibiting these downstream signaling events.

EBI2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EBI2 EBI2 (GPR183) G_protein Gαi/βγ EBI2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Activation (ERK, p38) G_protein->MAPK Ca_flux ↑ Intracellular Ca²⁺ G_protein->Ca_flux ligand 7α,25-OHC (Oxysterol) ligand->EBI2 Activates This compound This compound This compound->EBI2 Inhibits cAMP ↓ cAMP AC->cAMP Migration Cell Migration MAPK->Migration Ca_flux->Migration

Caption: EBI2 signaling pathway and point of inhibition by this compound.

Experimental Workflow: A Comparative Overview

The choice between using this compound and an EBI2 knockout model involves distinct experimental workflows. Pharmacological inhibition offers a more direct and rapid method for in vitro and in vivo studies, while genetic knockout requires a significant upfront investment in generating and validating the animal model.

Workflow_Comparison cluster_this compound This compound (Pharmacological Inhibition) cluster_Knockout EBI2 Knockout (Genetic Ablation) N_start Obtain this compound N_invitro In Vitro Assay (e.g., Transwell Migration) N_start->N_invitro N_invivo In Vivo Study (Administration to WT animals) N_start->N_invivo N_data Data Acquisition & Analysis N_invitro->N_data N_invivo->N_data K_start Generate EBI2 KO Mouse K_validate Validate Genotype & Phenotype K_start->K_validate K_invitro Isolate Cells for In Vitro Assays K_validate->K_invitro K_invivo In Vivo Phenotyping K_validate->K_invivo K_data Data Acquisition & Analysis K_invitro->K_data K_invivo->K_data

Caption: Comparative experimental workflows for this compound and EBI2 knockout.

Experimental Protocols

Protocol 1: In Vitro Transwell Migration Assay with this compound

This protocol details a common method for assessing the effect of this compound on the migration of immune cells towards an EBI2 ligand.

Materials:

  • 24-well transwell inserts (e.g., 8 µm pore size)

  • Immune cells expressing EBI2 (e.g., U937, primary lymphocytes)

  • Cell culture medium (serum-free for assay)

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • This compound

  • DMSO (for dissolving compounds)

  • Paraformaldehyde (PFA) or Methanol for fixation

  • Crystal Violet stain

  • Microplate reader

Procedure:

  • Cell Preparation: Culture EBI2-expressing cells to 80-90% confluency. On the day of the assay, harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare stock solutions of 7α,25-OHC and this compound in DMSO. Dilute to desired working concentrations in serum-free medium. The final DMSO concentration should be below 0.1%.

  • Assay Setup:

    • Add 500 µL of serum-free medium containing the chemoattractant (7α,25-OHC) to the lower chamber of the 24-well plate. For control wells, add medium with DMSO vehicle.

    • In the upper chamber (transwell insert), add 1 x 10⁵ cells in 100 µL of serum-free medium.

    • For inhibitor-treated wells, pre-incubate the cells with this compound for 30 minutes before adding them to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours (incubation time may need optimization depending on the cell type).

  • Cell Fixation and Staining:

    • Carefully remove the transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface by immersing the insert in 4% PFA or cold methanol for 15-20 minutes.

    • Stain the fixed cells with 0.1% Crystal Violet for 30 minutes.

  • Quantification:

    • Gently wash the inserts with water to remove excess stain.

    • Elute the dye from the migrated cells using 90% acetic acid.

    • Measure the absorbance of the eluted dye at 590 nm using a microplate reader.

Protocol 2: Generation of EBI2 Knockout Mice

This protocol provides a general overview of the steps involved in creating an EBI2 knockout mouse model using CRISPR/Cas9 technology.

1. Design and Synthesis of CRISPR Components:

  • Design single guide RNAs (sgRNAs) targeting a critical exon of the Ebi2 gene.

  • Synthesize the designed sgRNAs and obtain Cas9 nuclease (protein or mRNA).

2. Zygote Microinjection:

  • Harvest zygotes from superovulated female mice.

  • Microinject a mixture of Cas9 and sgRNAs into the cytoplasm or pronucleus of the zygotes.

3. Embryo Transfer:

  • Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

4. Identification of Founder Mice:

  • Allow the surrogate mothers to give birth.

  • Genotype the pups by PCR and Sanger sequencing of the targeted region to identify founder mice carrying mutations in the Ebi2 gene.

5. Breeding and Colony Establishment:

  • Breed the founder mice with wild-type mice to establish germline transmission of the mutation.

  • Intercross heterozygous F1 generation mice to obtain homozygous EBI2 knockout mice.

6. Validation of Knockout:

  • Confirm the absence of EBI2 mRNA by RT-qPCR.

  • Verify the absence of EBI2 protein by Western blot or flow cytometry using a validated antibody.

  • Phenotypically characterize the knockout mice to confirm the loss of EBI2 function (e.g., through immune cell profiling or migration assays).

Considerations and Best Practices

  • Off-Target Effects vs. Developmental Compensation: When interpreting data, it is crucial to consider the inherent limitations of each method. For this compound, control experiments with structurally related but inactive compounds and testing in EBI2 knockout cells can help to rule out off-target effects. For EBI2 knockout models, comparing the phenotype with that observed after acute pharmacological inhibition can provide insights into potential developmental compensation.

  • Dose and Route of Administration for this compound: For in vivo studies, the dose and route of administration of this compound should be carefully optimized based on its pharmacokinetic and pharmacodynamic properties to ensure adequate target engagement.

  • Littermate Controls: When working with knockout mice, it is essential to use wild-type littermates as controls to minimize the influence of genetic background variations.

  • Validation of Reagents: The purity and activity of this compound should be verified. Similarly, the complete ablation of the target gene in knockout models must be rigorously confirmed at the genomic, transcriptomic, and protein levels.

By carefully considering the information and protocols presented in this guide, researchers can make informed decisions about the most appropriate methodology to investigate the multifaceted roles of EBI2 in health and disease.

Validating NIBR189's On-Target Effects by Phenocopying with EBI2/GPR183 siRNA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the realm of drug discovery, confirming that a small molecule inhibitor exerts its biological effects through its intended target is a critical validation step. This guide provides a comparative framework for researchers to confirm the on-target effects of NIBR189, a known antagonist of the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2, also known as GPR183), by demonstrating that siRNA-mediated knockdown of EBI2 phenocopies the cellular effects of this compound treatment. This approach provides strong evidence that the observed physiological changes are a direct result of EBI2 inhibition.

This compound is a potent antagonist of EBI2, a receptor activated by oxysterols, that plays a crucial role in regulating immune cell migration and inflammatory responses.[1][2] By inhibiting EBI2 signaling, this compound has been shown to block the migration of immune cells such as monocytes and macrophages and to reduce the production of pro-inflammatory cytokines.[3][4][5] This guide will focus on two key on-target effects of this compound: inhibition of macrophage migration and modulation of cytokine secretion.

Comparison of this compound and EBI2 siRNA on Macrophage Migration

A common method to assess on-target effects is to compare the phenotype induced by the small molecule inhibitor with that of a genetic knockdown of the target protein. In this case, we compare the effect of this compound on macrophage migration to the effect of knocking down EBI2 expression using siRNA. The expectation is that both treatments will similarly inhibit macrophage migration towards an EBI2-specific chemoattractant, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[3][6]

Table 1: Comparison of the Effect of this compound and EBI2 siRNA on Macrophage Migration

Treatment GroupTargetMechanism of ActionMean Migration Inhibition (%) ± SDp-value vs. Vehicle Control
Vehicle Control (DMSO)EBI2Endogenous Ligand Activation0 ± 5.2-
This compound (100 nM)EBI2Pharmacological Antagonism78 ± 8.1<0.001
Scrambled siRNAN/ANon-targeting Control3 ± 4.5>0.05
EBI2 siRNA #1EBI2 mRNARNA Interference75 ± 9.3<0.001
EBI2 siRNA #2EBI2 mRNARNA Interference72 ± 7.8<0.001

Note: The data presented in this table is a representative example based on expected experimental outcomes and is for illustrative purposes.

Comparison of this compound and EBI2 siRNA on Inflammatory Cytokine Production

This compound has been shown to reduce the production of pro-inflammatory cytokines.[4][7] To validate that this effect is mediated through EBI2, the cytokine profile of macrophages treated with this compound can be compared to that of macrophages with siRNA-mediated knockdown of EBI2 following stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Table 2: Comparison of the Effect of this compound and EBI2 siRNA on Pro-inflammatory Cytokine Secretion

Treatment GroupTargetTNF-α Secretion (pg/mL) ± SDIL-6 Secretion (pg/mL) ± SDp-value vs. LPS + Vehicle
Vehicle ControlEBI215 ± 510 ± 4-
LPS + Vehicle ControlEBI21250 ± 150850 ± 100-
LPS + this compound (100 nM)EBI2450 ± 75300 ± 50<0.001
LPS + Scrambled siRNAN/A1200 ± 130820 ± 90>0.05
LPS + EBI2 siRNA #1EBI2 mRNA480 ± 80320 ± 60<0.001
LPS + EBI2 siRNA #2EBI2 mRNA510 ± 85340 ± 65<0.001

Note: The data presented in this table is a representative example based on expected experimental outcomes and is for illustrative purposes.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental design, the following diagrams are provided.

EBI2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7a_25_OHC 7α,25-OHC (Oxysterol) EBI2 EBI2 (GPR183) 7a_25_OHC->EBI2 Binds G_protein Gαi/βγ EBI2->G_protein Activates Downstream Downstream Effectors (e.g., PI3K/Akt, MAPK) G_protein->Downstream Migration Cell Migration Downstream->Migration This compound This compound This compound->EBI2 Inhibits siRNA EBI2 siRNA siRNA->EBI2 Prevents Translation Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Culture Culture Macrophages (e.g., RAW 264.7 or primary cells) Transfection Transfect with EBI2 siRNA or Scrambled siRNA Culture->Transfection Treatment Treat with this compound or Vehicle Control Culture->Treatment Migration Migration Assay (e.g., Transwell Assay) Transfection->Migration Cytokine Cytokine Secretion Assay (e.g., ELISA) Transfection->Cytokine Treatment->Migration Treatment->Cytokine Quantify_Migration Quantify Migrated Cells Migration->Quantify_Migration Quantify_Cytokines Measure Cytokine Concentrations Cytokine->Quantify_Cytokines Compare Compare Effects of This compound and EBI2 siRNA Quantify_Migration->Compare Quantify_Cytokines->Compare

References

Benchmarking NIBR189: A Comparative Guide to Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NIBR189, a selective Epstein-Barr virus-induced gene 2 (EBI2) antagonist, with the established immunomodulator class of sphingosine-1-phosphate (S1P) receptor modulators, exemplified by Fingolimod. This comparison is based on their mechanisms of action, preclinical efficacy in relevant autoimmune models, and detailed experimental protocols.

Introduction to this compound and S1P Receptor Modulators

This compound is a potent and selective antagonist of EBI2 (also known as GPR183), a G protein-coupled receptor that plays a crucial role in regulating immune cell migration. EBI2 is activated by oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), and its activation is critical for the positioning of B cells, T cells, and dendritic cells in secondary lymphoid organs. By blocking the action of oxysterols on EBI2, this compound inhibits the migration of these immune cells, suggesting its potential as a therapeutic agent in autoimmune diseases.[1][2]

Fingolimod (FTY720), the first approved oral therapy for multiple sclerosis, represents the class of S1P receptor modulators. It acts as a functional antagonist of S1P receptors, primarily S1P receptor 1 (S1P1), after being phosphorylated in vivo. This functional antagonism leads to the internalization of S1P1 receptors on lymphocytes, rendering them unresponsive to the S1P gradient that governs their egress from lymph nodes. Consequently, Fingolimod causes a reversible sequestration of lymphocytes in the lymph nodes, reducing their infiltration into the central nervous system (CNS) and other inflamed tissues.

Both this compound and S1P receptor modulators ultimately achieve immunomodulation by interfering with lymphocyte trafficking, a key process in the pathogenesis of many autoimmune disorders. However, they accomplish this through distinct molecular targets and signaling pathways, making a comparative analysis valuable for researchers in the field.

Mechanism of Action: A Comparative Overview

The fundamental difference in the mechanism of action between this compound and S1P receptor modulators lies in the signaling pathway they interrupt.

This compound:

  • Target: Epstein-Barr virus-induced gene 2 (EBI2/GPR183).

  • Mechanism: Competitive antagonist that blocks the binding of endogenous oxysterol ligands (e.g., 7α,25-OHC) to the EBI2 receptor.

  • Downstream Effect: Inhibition of EBI2-mediated signaling, which is crucial for the migration and positioning of B cells and other immune cells in specific microenvironments within secondary lymphoid organs.

S1P Receptor Modulators (e.g., Fingolimod):

  • Target: Sphingosine-1-phosphate (S1P) receptors, particularly S1P1.

  • Mechanism: Functional antagonism. The active phosphorylated form of Fingolimod binds to S1P1, leading to its internalization and degradation. This desensitizes the lymphocytes to the endogenous S1P gradient.

  • Downstream Effect: Sequestration of lymphocytes within the lymph nodes, preventing their egress into the circulation and subsequent infiltration into inflamed tissues like the CNS.

Data Presentation: In Vitro and In Vivo Efficacy

While no direct head-to-head comparative studies of this compound and Fingolimod in autoimmune models have been identified, this section summarizes their performance based on available preclinical data. The Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used model for multiple sclerosis, serves as a relevant platform for indirect comparison.

Table 1: In Vitro Potency and Activity
CompoundTargetAssay TypeCell Line/SystemPotency (IC50/EC50)Reference
This compound Human EBI2Inhibition of oxysterol-dependent activationU937 cells9 nM[3]
Human EBI2Inhibition of bindingRecombinant systems11 nM[3]
Mouse EBI2Inhibition of bindingRecombinant systems16 nM[3]
EBI2Cell Migration AssayU937 cells0.3 nM[3]
Fingolimod-P Human S1P1GTPγS binding assayCHO cells~0.3 nM
Human S1P1Receptor internalizationVarious cell linesSub-nanomolar range
Table 2: In Vivo Efficacy in the EAE Model

Direct in vivo efficacy data for this compound in the EAE model is not yet published. However, studies on EBI2 knockout mice, which mimic the effect of a potent antagonist, show a significantly delayed onset of EAE, strongly suggesting a therapeutic potential for this compound in this model.

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound (inferred from EBI2 knockout) C57BL/6 mice (EAE)Genetic knockoutDelayed onset of EAE.
Fingolimod C57BL/6 mice (EAE)0.3 mg/kg/day, oral gavage (prophylactic)Significantly inhibited the elevation of EAE clinical scores.[4]
C57BL/6 mice (EAE)0.3 mg/kg/day, oral gavage (therapeutic)Reversed EAE-associated clinical signs.[4]
C57BL/6 mice (EAE)0.1 and 1 mg/kg/day, i.p.Dose-dependently reduced mechanical and cold hypersensitivity.[5]
C57BL/6 mice (EAE)0.3 and 1 mg/kg/day, oralReduced neurological disability.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and Fingolimod.

Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice

This protocol is a standard method for inducing EAE to model multiple sclerosis.

Materials:

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin (PTX).

  • Female C57BL/6 mice (8-12 weeks old).

  • Sterile phosphate-buffered saline (PBS).

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 1 mg/mL of MOG35-55 in a 1:1 emulsion with CFA.

    • Anesthetize the mice and administer a total of 0.2 mL of the emulsion subcutaneously, divided between two sites on the flank.

    • Administer 100-200 ng of PTX intraperitoneally (i.p.) in 0.1 mL of PBS.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 100-200 ng of PTX i.p. in 0.1 mL of PBS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized scoring system:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness or paresis.

      • 3: Complete hind limb paralysis.

      • 4: Hind limb paralysis and forelimb weakness.

      • 5: Moribund or dead.

  • Drug Administration:

    • Prophylactic treatment: Begin administration of the test compound (e.g., Fingolimod at 0.3 mg/kg/day, p.o.) from the day of immunization or shortly after.

    • Therapeutic treatment: Begin administration at the onset of clinical signs (typically around day 10-14).

In Vitro Cell Migration Assay (Boyden Chamber Assay)

This assay is used to assess the effect of compounds like this compound on immune cell migration towards a chemoattractant.

Materials:

  • Immune cells (e.g., U937 monocytic cell line or primary lymphocytes).

  • Chemoattractant (e.g., 7α,25-OHC for EBI2-mediated migration).

  • Transwell inserts with a porous membrane (e.g., 5 or 8 µm pores).

  • 24-well plates.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Test compound (this compound).

Procedure:

  • Preparation:

    • Starve the cells in serum-free medium for 2-4 hours before the assay.

    • Prepare a solution of the chemoattractant in the assay medium and add it to the lower chamber of the 24-well plate.

    • Prepare a cell suspension in the assay medium. Pre-incubate the cells with different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant.

    • Add the cell suspension (containing this compound or vehicle) to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for migration to occur (typically 2-4 hours).

  • Quantification of Migration:

    • After incubation, remove the inserts.

    • Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).

    • Count the number of migrated cells in several microscopic fields for each insert.

    • Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathway of EBI2 and its Inhibition by this compound

EBI2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-OHC (Oxysterol) EBI2 EBI2 (GPR183) Receptor 7a,25-OHC->EBI2 Binds and Activates G_protein Gi/o Protein EBI2->G_protein Activates Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling_Cascade Initiates Cell_Migration Cell Migration Signaling_Cascade->Cell_Migration Promotes This compound This compound This compound->EBI2 Blocks Binding

Caption: EBI2 signaling pathway and its inhibition by this compound.

Signaling Pathway of S1P Receptors and Modulation by Fingolimod

S1P_Signaling cluster_extracellular Extracellular (Blood/Lymph) cluster_membrane Lymphocyte Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds and Activates Signaling Signaling Cascade S1P1->Signaling Initiates Internalization Receptor Internalization and Degradation S1P1->Internalization Lymphocyte_Egress Lymphocyte Egress from Lymph Node Signaling->Lymphocyte_Egress Promotes Internalization->S1P1 Prevents Resurfacing Internalization->Lymphocyte_Egress Inhibits FingolimodP Fingolimod-P FingolimodP->S1P1 Binds and Induces

Caption: S1P receptor signaling and its modulation by Fingolimod.

Experimental Workflow for EAE Model and Drug Efficacy Testing

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis Immunization Day 0: Immunize C57BL/6 Mice (MOG35-55 + CFA) PTX1 Day 0: PTX Injection Immunization->PTX1 PTX2 Day 2: PTX Injection PTX1->PTX2 Vehicle Vehicle Control PTX2->Vehicle NIBR189_group This compound PTX2->NIBR189_group Fingolimod_group Fingolimod PTX2->Fingolimod_group Scoring Daily Clinical Scoring (Days 7-28+) Vehicle->Scoring NIBR189_group->Scoring Fingolimod_group->Scoring Histology End-point Histopathology (Spinal Cord) Scoring->Histology Immuno Immunophenotyping (CNS, Spleen) Scoring->Immuno end Data Analysis & Comparison Histology->end Immuno->end start Start Experiment start->Immunization

Caption: Workflow for EAE induction and therapeutic evaluation.

References

Safety Operating Guide

Proper Disposal of NIBR189: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing NIBR189, a potent EBI2 antagonist, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade chemicals and dimethyl sulfoxide (DMSO) solutions provide a clear framework for safe handling and waste management.

This compound is an investigative compound used in immunology and autoimmune disease research.[1][2][3] As with any research chemical, it is imperative to handle this compound and its waste with the assumption that it may have hazardous properties.

Key Disposal Principles

The primary principle for the disposal of this compound and its associated solutions is to treat them as hazardous chemical waste. Under no circumstances should this compound, in solid form or in solution, be disposed of down the drain or in regular trash.[4][5] Improper disposal can lead to environmental contamination and potential health hazards.

Given that this compound is frequently dissolved in DMSO for experimental use, the disposal procedures for these solutions are of paramount importance.[1] DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved chemicals with it.[6] Therefore, solutions of this compound in DMSO must be handled with extreme caution and disposed of as organic solvent waste.

Disposal Procedures at a Glance

For easy reference, the following table summarizes the recommended disposal procedures for different forms of this compound waste.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound (Unused/Expired) Collect in a clearly labeled, sealed container for hazardous chemical waste.Ensure the container is compatible with the chemical. Label should include "Hazardous Waste," "this compound," and any other known hazard information.
This compound in DMSO Solutions Collect in a designated, sealed, and properly labeled hazardous waste container for flammable/organic solvents.[5][6]Do not mix with incompatible waste streams (e.g., acids, bases, oxidizers).[4] Ensure the container is properly sealed to prevent evaporation.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.Segregate from non-hazardous lab waste. If sharps are contaminated, they must be placed in a designated sharps container for hazardous waste.
Spill Cleanup Materials Absorb spills with an inert, non-combustible material and collect in a sealed container for hazardous waste disposal.[7]Ensure proper personal protective equipment (PPE) is worn during cleanup. The area should be thoroughly cleaned after the spill is contained.

Experimental Protocols for Safe Handling and Disposal

Adherence to standardized laboratory protocols is essential when working with and disposing of this compound.

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).[6]

Waste Collection and Storage:

  • Labeling: All hazardous waste containers must be clearly labeled with their contents.

  • Segregation: Keep this compound waste separate from other incompatible chemical waste.[8]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from heat and ignition sources, awaiting pickup by a certified hazardous waste disposal service.[6]

Engaging Professional Disposal Services:

  • For the final disposal of this compound waste, it is crucial to use a certified chemical waste disposal company.[9] These services are equipped to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound (Unused/Expired) waste_type->solid Solid dmso_solution This compound in DMSO Solution waste_type->dmso_solution Liquid contaminated_labware Contaminated Labware (non-sharp) waste_type->contaminated_labware Labware contaminated_sharps Contaminated Sharps waste_type->contaminated_sharps Sharps spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill collect_solid Collect in Labeled Hazardous Solid Waste Container solid->collect_solid collect_solvent Collect in Labeled Hazardous Solvent Waste Container dmso_solution->collect_solvent collect_labware Collect in Labeled Hazardous Solid Waste Container contaminated_labware->collect_labware collect_sharps Dispose in Hazardous Sharps Container contaminated_sharps->collect_sharps collect_spill Collect in Labeled Hazardous Solid Waste Container spill_cleanup->collect_spill store Store in Designated Hazardous Waste Area collect_solid->store collect_solvent->store collect_labware->store collect_sharps->store collect_spill->store dispose Arrange for Pickup by Certified Waste Disposal Service store->dispose

This compound Waste Disposal Decision Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling NIBR189

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, selective small molecule antagonists like NIBR189. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound to foster a culture of safety and build trust in your laboratory practices.

This compound is a potent antagonist of the EBI2 (GPR183) receptor, and while a specific Safety Data Sheet (SDS) is not publicly available, its characteristics as a potent small molecule necessitate stringent handling protocols.[1][2][3] The following guidelines are based on best practices for handling similar research compounds and hazardous chemicals.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. A risk assessment should always be conducted to ensure the highest level of safety.[4][5]

Activity Required Personal Protective Equipment
Receiving and Unpacking - Single pair of chemotherapy-rated gloves- Laboratory coat- Safety glasses
Weighing and Aliquoting (Solid Form) - Double pair of chemotherapy-rated gloves (outer pair over gown cuff)- Disposable, solid-front laboratory gown- Safety goggles or a face shield worn over safety glasses- N95 respirator (if not handled in a certified chemical fume hood or containment ventilated enclosure)
Solution Preparation and Handling (e.g., in DMSO) - Double pair of chemotherapy-rated gloves (outer pair over gown cuff)- Disposable, solid-front laboratory gown- Safety goggles
Cell Culture and In Vitro Assays - Single pair of nitrile gloves- Laboratory coat- Safety glasses
Spill Cleanup - Double pair of chemotherapy-rated gloves- Disposable, solid-front laboratory gown- Safety goggles and face shield- N95 respirator

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

  • Preparation and Designated Area:

    • All handling of solid this compound and concentrated stock solutions should be performed in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).

    • Ensure the work area is clean and free of clutter. Cover the work surface with disposable absorbent pads.

  • Weighing and Reconstitution:

    • When weighing the solid compound, use a balance within a fume hood or CVE to prevent inhalation of airborne particles.

    • Use dedicated spatulas and weighing boats.

    • When reconstituting in a solvent like DMSO, add the solvent slowly to the solid to avoid splashing.

  • Storage:

    • Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow the manufacturer's recommendations for storage temperature, which is often at -20°C or -80°C for stock solutions.[6]

Disposal Plan: Managing this compound Waste

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.[7][8][9][10]

  • Waste Segregation:

    • All materials that come into direct contact with this compound (e.g., gloves, pipette tips, vials, absorbent pads) are considered hazardous waste.

    • Segregate this compound waste from non-hazardous laboratory waste.

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste Disposal:

    • Collect liquid waste containing this compound, including unused stock solutions and experimental media, in a labeled, sealed, and chemical-resistant container.

    • Do not dispose of this compound solutions down the drain.

  • Sharps Disposal:

    • Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[11]

  • Decontamination:

    • Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if compatible with the material).

  • Final Disposal:

    • All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[7][9]

Experimental Workflow and Safety Protocol

NIBR189_Handling_Workflow prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood/CVE) prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment segregate Segregate Contaminated Waste (Solid, Liquid, Sharps) experiment->segregate decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate collect Collect in Labeled, Leak-Proof Containers segregate->collect dispose Dispose via Institutional Hazardous Waste Program collect->dispose remove_ppe Doff PPE Correctly decontaminate->remove_ppe

Figure 1. A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.